2-Chloro-6,7-dimethoxyquinazoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6,7-dimethoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-14-8-3-6-5-12-10(11)13-7(6)4-9(8)15-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAYGSLXVNBIFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NC(=N2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365295 | |
| Record name | 2-chloro-6,7-dimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94644-47-0 | |
| Record name | 2-chloro-6,7-dimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Navigating the Quinazoline Core: A Technical Guide to 2-Chloro-6,7-dimethoxyquinazoline and Its Derivatives
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its many derivatives, 2-Chloro-6,7-dimethoxyquinazoline and its analogues are of significant interest as versatile intermediates in the synthesis of bioactive molecules. This technical guide provides a detailed overview of the chemical structure, IUPAC nomenclature, physicochemical properties, and synthetic methodologies related to this chemical family, with a primary focus on the extensively studied and utilized 2-Chloro-4-amino-6,7-dimethoxyquinazoline.
Chemical Structure and IUPAC Name
While the query specified "this compound," the vast body of scientific literature points to the greater prevalence and utility of its 4-amino substituted counterpart. To provide a comprehensive resource, this guide will focus on the well-documented 2-Chloro-4-amino-6,7-dimethoxyquinazoline and will also address the titular compound and its 4-chloro isomer.
1.1. 2-Chloro-4-amino-6,7-dimethoxyquinazoline
This compound is a key intermediate in the synthesis of several pharmaceutical drugs.[1]
-
Chemical Structure:
-
Preferred IUPAC Name: 2-chloro-6,7-dimethoxyquinazolin-4-amine[2][]
-
Synonyms: 4-Amino-2-chloro-6,7-dimethoxyquinazoline, 2-Chloro-6,7-dimethoxy-4-quinazolinamine[][4]
1.2. This compound
-
Chemical Structure:
-
IUPAC Name: this compound
-
CAS Number: 94644-47-0[6]
1.3. 4-Chloro-6,7-dimethoxyquinazoline
Physicochemical Data
The following table summarizes the key quantitative data for 2-Chloro-4-amino-6,7-dimethoxyquinazoline.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀ClN₃O₂ | [2][5] |
| Molecular Weight | 239.66 g/mol | [2][5] |
| Appearance | White to off-white solid | [] |
| Melting Point | 262-278 °C (decomposes) | [1][8] |
| Boiling Point | 374.0 ± 42.0 °C at 760 mmHg | [] |
| Density | 1.391 ± 0.06 g/cm³ | [] |
| Solubility | Soluble in DMSO (sparingly, heated), Methanol (slightly, heated) | [] |
Experimental Protocols: Synthesis of 2-Chloro-4-amino-6,7-dimethoxyquinazoline
Multiple synthetic routes for 2-Chloro-4-amino-6,7-dimethoxyquinazoline have been reported. A common and effective method involves the cyclization of an appropriately substituted aniline derivative, followed by chlorination and amination.
3.1. Synthesis from 3,4-dimethoxy-6-cyanoaniline-l-yl formamide
This procedure involves the reaction of 3,4-dimethoxy-6-cyanoaniline-l-yl formamide with phosphorus oxychloride.
-
Procedure:
-
To 3,4-dimethoxy-6-cyanoaniline-l-yl formamide (50 g, 0.326 mole), add phosphorus oxychloride (500 ml) in one portion at a temperature of 25-30 °C.[5]
-
Heat the reaction mixture to 65-70 °C for approximately one hour.[5]
-
After the reaction is complete, cool the mixture to 25-30 °C.[5]
-
Pour the reaction mixture over cool water (5-6 °C) and stir for an additional hour.[5]
-
Filter the resulting product, 2-chloro-4-amino-6,7-dimethoxyquinazoline, and dry it.[5]
-
For purification, add water (5 L) to the wet cake and adjust the pH of the suspension to 7.5-8.0 using a saturated aqueous sodium hydroxide solution.[5]
-
Filter the product and wash the solid with water (5 L) followed by acetone (500 ml).[5]
-
Dry the final product at 60-65 °C for 24 hours. The expected yield is approximately 41 g (76%), with an HPLC purity of >99%.[5]
-
3.2. Synthesis from 6,7-Dimethoxyquinazoline-2,4-dione
This two-step process begins with the conversion of 6,7-dimethoxyquinazoline-2,4-dione to an intermediate, which is then used to synthesize various derivatives.
-
Step 1: Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline
-
Reflux a mixture of 6,7-dimethoxyquinazoline-2,4-dione (2.0 g) and phosphorus oxychloride (POCl₃, 6 mL) in the presence of N,N-dimethylaniline (0.6 mL) for 5 hours.[9]
-
Allow the reaction mixture to cool to room temperature and then pour it into ice-cold water while stirring.[9]
-
Filter the precipitate that forms and wash it with distilled water to obtain 2,4-dichloro-6,7-dimethoxyquinazoline.[9]
-
-
Step 2: Synthesis of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives
-
Reflux the intermediate 2,4-dichloro-6,7-dimethoxyquinazoline (4 mmol) with the desired aniline derivative (4 mmol) in isopropanol (5 ml) for 6 hours to yield the final quinazoline derivative.[10]
-
Logical Workflow for Synthesis
The following diagram illustrates a generalized synthetic pathway for 2-chloro-4-amino-6,7-dimethoxyquinazoline, highlighting the key transformations.
Caption: Synthetic pathway from 6,7-dimethoxyquinazoline-2,4-dione.
Biological Significance and Applications
2-Chloro-4-amino-6,7-dimethoxyquinazoline is a crucial building block in the synthesis of various pharmaceutically active compounds, particularly α1-adrenergic receptor antagonists like prazosin, doxazosin, and terazosin, which are used to treat hypertension.[1][] Its derivatives have also been explored for their potential anti-inflammatory and anticancer activities. The versatility of the quinazoline core allows for diverse chemical modifications, making it a valuable scaffold in drug discovery programs.
References
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. 2-CHLORO-6,7-DIMETHOXYQUINAZOLIN-4-AMINE | CAS 23680-84-4 [matrix-fine-chemicals.com]
- 4. scbt.com [scbt.com]
- 5. 2-Chloro-4-amino-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 6. This compound CAS#: 94644-47-0 [m.chemicalbook.com]
- 7. 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Chloro-4-amino-6,7-dimethoxyquinazoline | 23680-84-4 [chemicalbook.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Amino-2-chloro-6,7-dimethoxyquinazoline
Introduction: This technical guide provides a comprehensive overview of 4-Amino-2-chloro-6,7-dimethoxyquinazoline, a key chemical intermediate in pharmaceutical synthesis. While the initial topic of interest was 2-Chloro-6,7-dimethoxyquinazoline, the readily available scientific literature and documentation predominantly focus on its 4-amino derivative. This document will detail its chemical properties, synthesis protocols, and significant applications in drug development.
Chemical and Physical Properties
4-Amino-2-chloro-6,7-dimethoxyquinazoline is a white to off-white crystalline powder.[1] It serves as a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs).[1]
| Property | Value | Reference |
| CAS Number | 23680-84-4 | [2][3][4] |
| Molecular Weight | 239.66 g/mol | [2][3][4] |
| Molecular Formula | C₁₀H₁₀ClN₃O₂ | [2][3][4] |
| Melting Point | 262-268 °C (decomposes) | [3] |
| Purity | ≥99.0% | [1] |
| Appearance | White to Almost white powder/crystal | [1] |
Solubility: The solubility of 4-Amino-2-chloro-6,7-dimethoxyquinazoline has been experimentally measured in various organic solvents at different temperatures (273.15 K to 313.15 K). Solvents studied include methanol, ethanol, n-propanol, isopropanol, n-butanol, isobutyl alcohol, ethyl acetate, toluene, N,N-dimethyl formamide (DMF), and N-methylpyrrolidone (NMP).[5]
Experimental Protocols
Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline
Several synthetic routes for 4-Amino-2-chloro-6,7-dimethoxyquinazoline have been documented.
Method 1: From 2,4-Dichloro-6,7-dimethoxy quinazoline
A straightforward method involves the amination of 2,4-Dichloro-6,7-dimethoxy quinazoline.
-
Procedure: 8.6 g of 2,4-Dichloro-6,7-dimethoxy quinazoline is dissolved in 300 ml of tetrahydrofuran (THF).[6] Ammonia gas is then introduced into the solution until saturation.[6] The reaction mixture is allowed to stand for 2 days, after which the solvent is removed.[6] The resulting precipitate is collected by filtration and can be recrystallized from methanol to yield the desired product.[6]
Method 2: Multi-step Synthesis from Veratrole
A more complex synthesis starting from veratrole (o-dimethoxy benzene) involves five main steps.
-
Nitration: Veratrole is nitrated using nitric acid to produce 3,4-dimethoxy nitrobenzene.[7]
-
Reduction: The nitro group of 3,4-dimethoxy nitrobenzene is reduced to an amine, yielding 3,4-dimethoxy aniline.[7]
-
Ureaization: 3,4-dimethoxy aniline undergoes a carbamidating reaction with triphosgene and cyanamide to form 3,4-dimethoxy phenyl cyano carbamide.[7]
-
Cyclohydrolysis: The intermediate is then treated with phosphorus pentachloride and phosphorus oxychloride to induce cyclization and hydrolysis, forming 2-chloro-4-amino-6,7-dimethyl quinazoline.[7]
-
Refining: The crude product is purified.[7]
Applications in Drug Development and Research
4-Amino-2-chloro-6,7-dimethoxyquinazoline is a pivotal intermediate in the synthesis of several medications, most notably alpha-1 adrenergic receptor blockers used to treat hypertension and benign prostatic hyperplasia.[]
Synthesis of Doxazosin
Doxazosin is synthesized by reacting 4-Amino-2-chloro-6,7-dimethoxyquinazoline with N-(1,4-benzodioxan-2-carbonyl)piperazine.[3][9] This reaction is typically carried out in a solvent such as n-butanol.[3]
Biological Activity and Research Areas
-
Alpha-1 Adrenergic Receptor Blockade: As a precursor to drugs like Doxazosin and Terazosin, this compound is integral to the development of therapies that target the alpha-1 adrenergic signaling pathway.[] These drugs inhibit the binding of norepinephrine to alpha-1 receptors, leading to vasodilation and a reduction in blood pressure.[3][9]
-
Anti-Alzheimer Potential: Recent computational and experimental studies have investigated 4-Amino-2-chloro-6,7-dimethoxyquinazoline as a potential agent against Alzheimer's disease.[10] Molecular docking simulations have been used to assess its stability and activity against proteins associated with the disease.[10]
-
Anti-inflammatory and Anticancer Research: Derivatives of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline have been synthesized and evaluated for their anti-inflammatory properties.[4][11] Additionally, related quinazoline derivatives have been studied for their anticancer activity, with some compounds showing the ability to bind to DNA and inhibit receptor tyrosine kinases like EGFR and VEGFR-2.[12]
References
- 1. nbinno.com [nbinno.com]
- 2. scialert.net [scialert.net]
- 3. WO2010109185A2 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. prepchem.com [prepchem.com]
- 7. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 9. EP2421857B1 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Chloro-6,7-dimethoxyquinazoline from Vanillin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-chloro-6,7-dimethoxyquinazoline, commencing from the readily available starting material, vanillin. The synthesis involves a multi-step process, including methylation, nitration, oxidation, reduction, cyclization, and chlorination. This document details the experimental protocols for each key transformation and presents quantitative data in structured tables for clarity and comparative analysis.
Synthetic Pathway Overview
The synthesis of this compound from vanillin is a multi-step process that begins with the protection of the phenolic hydroxyl group, followed by the introduction of a nitro group, which is then reduced to an amine. The resulting aminobenzoic acid derivative is cyclized to form the quinazoline-2,4-dione core, which is subsequently chlorinated. It is important to note that the direct synthesis of this compound is not explicitly detailed in the surveyed literature; the primary product of the final chlorination step is the 2,4-dichloro derivative. Further selective derivatization would be required to obtain the target molecule. This guide will focus on the synthesis of the key precursor, 2,4-dichloro-6,7-dimethoxyquinazoline.
Caption: Overall synthetic workflow from Vanillin to this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each synthetic step, along with tables summarizing the quantitative data.
Step 1: Methylation of Vanillin to Veratraldehyde
The initial step involves the methylation of the hydroxyl group of vanillin to yield veratraldehyde. This is a standard procedure to protect the hydroxyl group and increase the electron density of the aromatic ring for subsequent electrophilic substitution.[1][2]
Experimental Protocol:
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and two separatory funnels, 152 g (1 mole) of vanillin is melted on a steam bath. With vigorous stirring, a solution of 92 g (1.5 moles) of 90% potassium hydroxide in 150 mL of water is added at a rate of two to three drops per second. Twenty seconds after starting the potassium hydroxide addition, 160 g (1.27 moles) of dimethyl sulfate is added at a similar rate. The reaction is exothermic, and the mixture should be maintained at a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes. The reaction mixture is then cooled, and the product is isolated by extraction with an organic solvent, followed by washing and distillation.[1]
| Parameter | Value | Reference |
| Starting Material | Vanillin | [1] |
| Reagents | Dimethyl sulfate, Potassium hydroxide, Water | [1] |
| Solvent | Water | [1] |
| Reaction Time | ~1 hour (including addition and reflux) | [1] |
| Temperature | Reflux | [1] |
| Yield | ~90% | [1] |
Step 2: Nitration of Veratraldehyde to 6-Nitroveratraldehyde
The nitration of veratraldehyde introduces a nitro group at the position ortho to the aldehyde and meta to the methoxy groups, yielding 6-nitroveratraldehyde.[3]
Experimental Protocol:
In a flask, 83 g (0.5 mole) of veratraldehyde is dissolved in 165 mL of glacial acetic acid. The solution is cooled to 10°C in an ice-salt bath. A nitrating mixture, prepared by adding 50 mL of concentrated nitric acid (d=1.42) to 50 mL of glacial acetic acid, is added dropwise with constant stirring, maintaining the temperature between 10-15°C. After the addition is complete, the mixture is stirred for an additional 30 minutes. The reaction mixture is then poured into 1.5 L of ice water. The precipitated 6-nitroveratraldehyde is filtered, washed with cold water until free of acid, and dried. The crude product can be recrystallized from 95% ethanol.[3]
| Parameter | Value | Reference |
| Starting Material | Veratraldehyde | [3] |
| Reagents | Concentrated Nitric Acid, Glacial Acetic Acid | [3] |
| Solvent | Glacial Acetic Acid | [3] |
| Reaction Time | ~1.5 hours | [3] |
| Temperature | 10-15°C | [3] |
| Yield | 73-79% | [3] |
Step 3: Oxidation of 6-Nitroveratraldehyde to 4,5-Dimethoxy-2-nitrobenzoic Acid
The aldehyde group of 6-nitroveratraldehyde is oxidized to a carboxylic acid to form 4,5-dimethoxy-2-nitrobenzoic acid, a key precursor for the quinazoline ring.[4]
Experimental Protocol:
To a solution of 10 g of 6-nitroveratraldehyde in a mixture of 20 mL of water and 30 mL of methanol, 3.5 mL of acetic acid and 9 mL of 30% hydrogen peroxide are added. The mixture is stirred well, and a solution of 9 g of sodium chlorite (80%) in 5 mL of water is added. The reaction is warmed to approximately 50°C and monitored. After completion, the reaction is quenched by the addition of 10.5 g of sodium bisulfite. The solvent is evaporated, and the residue is dissolved in a sodium hydroxide solution. After filtration to remove impurities, the filtrate is acidified with sulfuric acid to a pH of 1 to precipitate the product. The solid is filtered, washed, and dried to yield 4,5-dimethoxy-2-nitrobenzoic acid.[4]
| Parameter | Value | Reference |
| Starting Material | 6-Nitroveratraldehyde | [4] |
| Reagents | Sodium chlorite, Hydrogen peroxide, Acetic acid, Sodium bisulfite | [4] |
| Solvent | Water, Methanol | [4] |
| Reaction Time | Monitored to completion | [4] |
| Temperature | ~50°C | [4] |
| Yield | 93% | [4] |
Step 4: Reduction of 4,5-Dimethoxy-2-nitrobenzoic Acid to 2-Amino-4,5-dimethoxybenzoic Acid
The nitro group of 4,5-dimethoxy-2-nitrobenzoic acid is reduced to an amino group to give 2-amino-4,5-dimethoxybenzoic acid.[5]
Experimental Protocol:
A suspension of 4,5-dimethoxy-2-nitrobenzoic acid in water is adjusted to pH 6.6. The resulting red suspension is hydrogenated with 1 g of 10% Pd/C at 50°C and 3.5 bar until the reaction ceases. After hydrogenation, the catalyst is filtered off, and the pH of the filtrate is adjusted to 5.1 with glacial acetic acid under an inert atmosphere. The resulting light green suspension is stirred at room temperature for 30 minutes, then cooled to 5°C and stirred for another 30 minutes. The product is collected by filtration, washed with ice water, and dried in a vacuum oven.[5]
| Parameter | Value | Reference |
| Starting Material | 4,5-Dimethoxy-2-nitrobenzoic acid | [5] |
| Reagents | Hydrogen, 10% Pd/C, KOH, Glacial acetic acid | [5] |
| Solvent | Water | [5] |
| Reaction Time | Until completion | [5] |
| Temperature | 50°C | [5] |
| Pressure | 3.5 bar | [5] |
| Yield | 83% | [5] |
Step 5: Cyclization of 2-Amino-4,5-dimethoxybenzoic Acid to 6,7-Dimethoxyquinazoline-2,4-dione
The 2-amino-4,5-dimethoxybenzoic acid is cyclized with a suitable one-carbon synthon, such as formamide, to form the quinazoline-2,4-dione ring system.[6]
Experimental Protocol:
A mixture of 29.6 g (0.15 mol) of 2-amino-4,5-dimethoxybenzoic acid and 24 mL (0.6 mol) of formamide is stirred vigorously under a nitrogen atmosphere. The mixture is heated to 145°C for 4 hours. After completion, the reaction mixture is cooled, and 120 mL of water is added. The solid product is filtered, washed with cold water and hexane, and then dried.[6]
| Parameter | Value | Reference |
| Starting Material | 2-Amino-4,5-dimethoxybenzoic acid | [6] |
| Reagents | Formamide | [6] |
| Solvent | None (neat) | [6] |
| Reaction Time | 4 hours | [6] |
| Temperature | 145°C | [6] |
| Yield | 40% | [6] |
Step 6: Chlorination of 6,7-Dimethoxyquinazoline-2,4-dione to 2,4-Dichloro-6,7-dimethoxyquinazoline
The final step involves the chlorination of the quinazolinedione to yield 2,4-dichloro-6,7-dimethoxyquinazoline. This is a crucial intermediate for the synthesis of various quinazoline derivatives.[7][8]
Experimental Protocol:
A mixture of 6,7-dimethoxyquinazoline-2,4-dione, phosphorus oxychloride, and a catalytic amount of N,N-dimethylformamide is heated to reflux. The reaction time is typically around 4 hours. After the reaction is complete, excess phosphorus oxychloride is removed by distillation. The reaction mixture is then carefully poured into ice water to hydrolyze any remaining phosphorus oxychloride. The precipitated solid is filtered, washed with water, and dried to give 2,4-dichloro-6,7-dimethoxyquinazoline.[7]
| Parameter | Value | Reference |
| Starting Material | 6,7-Dimethoxyquinazoline-2,4-dione | [7][8] |
| Reagents | Phosphorus oxychloride, N,N-Dimethylformamide (catalyst) | [7] |
| Solvent | Phosphorus oxychloride (reagent and solvent) | [7] |
| Reaction Time | 2-6 hours | [8] |
| Temperature | 80-120°C (Reflux) | [8] |
| Yield | Not explicitly stated, but generally high for this type of reaction. |
Logical Relationships in Synthesis
The progression of the synthesis follows a logical sequence of functional group transformations designed to build the target molecular framework.
Caption: Logical flow of the synthetic strategy.
Conclusion
This technical guide outlines a viable synthetic route for producing 2,4-dichloro-6,7-dimethoxyquinazoline, a key intermediate for this compound, starting from vanillin. The presented protocols and data, compiled from various sources, offer a solid foundation for researchers and professionals in drug development. Further optimization of each step and the development of a selective method to convert the 2,4-dichloro intermediate to the desired 2-chloro product are potential areas for future investigation. This pathway highlights the utility of vanillin as a versatile and renewable starting material in the synthesis of complex heterocyclic compounds.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. foreverest.net [foreverest.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Amino-4,5-dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis routes of 2-Amino-4,5-dimethoxybenzoic acid [benchchem.com]
- 7. CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 8. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
An In-depth Technical Guide to the Starting Materials and Precursors of 2-Chloro-6,7-dimethoxyquinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-6,7-dimethoxyquinazoline is a pivotal intermediate in the synthesis of a multitude of pharmacologically active compounds, most notably antihypertensive agents like Doxazosin and Terazosin. The efficient synthesis of this key building block is of paramount importance in pharmaceutical manufacturing. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, detailing the starting materials, precursors, and associated experimental protocols. Quantitative data from various synthetic approaches are summarized for comparative analysis, and key transformations are visualized through reaction pathway diagrams.
Introduction
The quinazoline scaffold is a recurring motif in medicinal chemistry, renowned for its broad spectrum of biological activities. The specific substitution pattern of this compound makes it an ideal precursor for the introduction of various functional groups, enabling the synthesis of diverse libraries of bioactive molecules. Understanding the nuances of its synthesis is crucial for optimizing production and facilitating the discovery of new therapeutic agents. This document serves as a detailed resource for chemists and researchers engaged in the synthesis and development of quinazoline-based pharmaceuticals.
Major Synthetic Pathways and Starting Materials
The synthesis of this compound can be approached from several key starting materials. The most common strategies involve the construction of the quinazoline ring system followed by chlorination, or the use of pre-functionalized precursors. This section will explore the primary synthetic routes, highlighting the initial raw materials and key intermediates.
From 6,7-Dimethoxyquinazoline-2,4-dione
A prevalent and high-yielding method commences with 6,7-dimethoxyquinazoline-2,4-dione. This precursor undergoes a chlorination reaction to furnish the desired product.
The synthesis of the initial dione itself can be achieved through various methods, often starting from 2-amino-4,5-dimethoxybenzoic acid or its derivatives.[1][2] One common approach involves the reaction of 2-amino-4,5-dimethoxybenzoic acid with urea or formamide.[1][2]
From Veratrole (o-Dimethoxybenzene)
A multi-step synthesis starting from the readily available veratrole offers a cost-effective route.[3] This pathway involves a sequence of nitration, reduction, cyclization, and chlorination steps.
From 3,4-Dimethoxybenzaldehyde
Another synthetic avenue begins with 3,4-dimethoxybenzaldehyde.[4] This route also proceeds through several intermediate steps, including oxidation, nitration, reduction, cyclization, and finally chlorination.
Comparative Data on Synthetic Protocols
The choice of synthetic route often depends on factors such as yield, purity, cost of starting materials, and scalability. The following table summarizes quantitative data from various reported methods for the synthesis of key intermediates and the final product.
| Starting Material | Key Intermediate(s) | Reagents and Conditions | Yield (%) | Purity (%) | Reference(s) |
| 6,7-Dimethoxyquinazoline-2,4-dione | 2,4-Dichloro-6,7-dimethoxyquinazoline | POCl₃, N,N-dimethylaniline, reflux | - | - | [5] |
| 2,4-Dihydroxy-6,7-dimethoxyquinazoline | 2,4-Dichloro-6,7-dimethoxyquinazoline | POCl₃, DMF, reflux | 75 | - | [6] |
| Veratrole | 3,4-dimethoxy nitrobenzene, 3,4-dimethoxy aniline | Nitration, Reduction, Ureaization, Cyclization hydrolysis, Refining | High | - | |
| 3,4-Dimethoxybenzaldehyde | 3,4-dimethoxybenzoic acid, 2-nitro-4,5-dimethoxybenzoic acid | H₂O₂, NaOH; Nitration; Reduction; Cyclization; Chlorination | - | - | [4] |
| 3,4-dimethoxy-6-cynoaniline-l-yl formamide | 2-chloro-4-amino-6,7-dimethoxyquinazoline | POCl₃, 65-70°C | 76 | >99 | [7] |
Note: Yields and purities can vary based on reaction scale and purification methods.
Detailed Experimental Protocols
This section provides detailed methodologies for key synthetic transformations described in the literature.
Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline from 6,7-Dimethoxyquinazoline-2,4-dione
Procedure: A mixture of 6,7-dimethoxyquinazoline-2,4-dione (2.0 g) and phosphorous oxychloride (POCl₃, 6 mL) is refluxed in the presence of N,N-dimethylaniline (0.6 mL) for 5 hours.[8][5] After completion of the reaction, the mixture is cooled to room temperature and carefully poured into ice-cold water with stirring. The resulting precipitate is collected by filtration and washed with distilled water to yield 2,4-dichloro-6,7-dimethoxyquinazoline.[8][5]
Synthesis of 2-Chloro-4-amino-6,7-dimethoxyquinazoline from 3,4-dimethoxy-6-cynoaniline-l-yl formamide
Procedure: To 3,4-dimethoxy-6-cynoaniline-l-yl formamide (50 g, 0.326 mole), phosphorous oxychloride (500 ml) is added in one portion at 25-30°C.[7] The reaction mixture is then heated to 65-70°C for approximately one hour. After the reaction is complete, the mixture is cooled to 25-30°C and poured over cold water (5-6°C) and stirred for an additional hour. The product, 2-chloro-4-amino-6,7-dimethoxyquinazoline, is collected by filtration.[7] The wet cake is then suspended in water (5 L) and the pH is adjusted to 7.5-8.0 with a saturated aqueous sodium hydroxide solution. The solid is filtered, washed with water (5 L) followed by acetone (500 ml), and dried at 60-65°C for 24 hours to yield the final product (41 g, 76% yield, >99% purity by HPLC).[7]
Multi-step Synthesis from Veratrole
This synthesis involves a five-step process: nitration, reduction, ureaization, cyclization hydrolysis, and refining.[3]
-
Nitration: Veratrole is subjected to low-temperature nitration using nitric acid to produce 3,4-dimethoxy nitrobenzene.[3]
-
Reduction: The nitro group is then reduced to an amine via hydrogenation to yield 3,4-dimethoxy aniline.[3]
-
Ureaization: The aniline derivative is reacted with triphosgene and cyanamide to form 3,4-dimethoxy phenyl cyano carbamide.[3]
-
Cyclization Hydrolysis: The carbamide intermediate undergoes cyclization and hydrolysis with phosphorus pentachloride and phosphorus oxychloride to give 2-chloro-4-amino-6,7-dimethoxyquinazoline.[3]
-
Refining: The crude product is purified by refluxing in methanol with triethylamine, followed by cooling and crystallization.[3]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic workflows and logical relationships between the starting materials, intermediates, and the final product.
References
- 1. CN1150948A - Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon - Google Patents [patents.google.com]
- 2. Synthesis routes of 2-Amino-4,5-dimethoxybenzoic acid [benchchem.com]
- 3. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 4. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. tandfonline.com [tandfonline.com]
- 7. 2-Chloro-4-amino-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Analysis of 2-Chloro-6,7-dimethoxyquinazoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for key intermediates in the preparation of pharmacologically active quinazoline derivatives. While direct, publicly available spectroscopic data for 2-Chloro-6,7-dimethoxyquinazoline (CAS 94644-47-0) is limited, this document presents a detailed analysis of two closely related and well-characterized precursors: 2,4-Dichloro-6,7-dimethoxyquinazoline and 2-Chloro-4-amino-6,7-dimethoxyquinazoline. Understanding the spectroscopic and synthetic profiles of these analogs is crucial for the development and quality control of quinazoline-based therapeutics.
Chemical Structures and Relationships
The logical relationship between these compounds typically follows a synthetic pathway where 6,7-dimethoxyquinazoline-2,4-dione is converted to the 2,4-dichloro intermediate, which is then selectively aminated.
Caption: Synthetic pathway from 6,7-dimethoxyquinazoline-2,4-dione.
Spectroscopic Data for 2,4-Dichloro-6,7-dimethoxyquinazoline
This dichloro-derivative is a common precursor in the synthesis of various substituted quinazolines.
| Spectroscopic Data | 2,4-Dichloro-6,7-dimethoxyquinazoline |
| Molecular Formula | C₁₀H₈Cl₂N₂O₂[1][2] |
| Molecular Weight | 259.09 g/mol [1][2] |
| Mass Spectrometry (MS) | m/z: 258 (M+), 260, 243[1] |
| Infrared (IR) Spectrum | A gas-phase IR spectrum is available through the NIST WebBook[2]. |
Spectroscopic Data for 2-Chloro-4-amino-6,7-dimethoxyquinazoline
This compound is a direct precursor in the synthesis of several alpha-1 adrenergic receptor blockers.
| Spectroscopic Data | 2-Chloro-4-amino-6,7-dimethoxyquinazoline |
| Molecular Formula | C₁₀H₁₀ClN₃O₂[3] |
| Molecular Weight | 239.66 g/mol [3] |
| ¹H NMR (DMSO-d₆) | δ 8 (2H, bs), 7.6 (1H, s), 7.1 (1H, s), 3.9-3.8 (6H, d) |
| Mass Spectrometry (MS) | [M+2]⁺ = 242.2 |
| Infrared (IR) Spectrum | A gas-phase IR spectrum is available through the NIST WebBook[4]. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of the quinazoline derivatives discussed.
Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline
This procedure outlines the chlorination of 6,7-dimethoxyquinazoline-2,4-dione.
Caption: Workflow for the synthesis of the dichloro- intermediate.
Protocol Details:
A mixture of 6,7-dimethoxyquinazoline-2,4-dione (1 equivalent), phosphorous oxychloride (POCl₃), and a catalytic amount of N,N-dimethylaniline is refluxed for approximately 5 hours[5][6]. After cooling to room temperature, the reaction mixture is carefully poured into ice-cold water with vigorous stirring. The resulting precipitate is collected by filtration and washed with distilled water to yield 2,4-dichloro-6,7-dimethoxyquinazoline[5][6].
Synthesis of 2-Chloro-4-amino-6,7-dimethoxyquinazoline
This procedure describes the selective amination of the 2,4-dichloro intermediate.
Protocol Details:
2,4-Dichloro-6,7-dimethoxyquinazoline is reacted with a source of ammonia[6]. The reaction conditions, such as solvent and temperature, are controlled to favor the substitution at the 4-position. A common method involves bubbling anhydrous ammonia through a solution of the dichloro-intermediate in a suitable solvent like THF[6]. Another approach involves heating the dichloro-compound in a solution of aqueous ammonia[6]. After the reaction is complete, the product is isolated, often by precipitation and filtration, and then purified, for example, by recrystallization.
Spectroscopic Analysis
Standard analytical techniques are employed to characterize the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).
-
Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: IR spectra are recorded using an FTIR spectrometer to identify the characteristic functional groups present in the molecule. Samples can be prepared as KBr pellets or analyzed using an ATR accessory.
References
- 1. 2,4-Dichloro-6,7-dimethoxyquinazoline | C10H8Cl2N2O2 | CID 520327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinazoline, 2-chloro-6,7-dimethoxy-, CasNo.94644-47-0 SAGECHEM LIMITED China (Mainland) [sagechem.lookchem.com]
- 3. 2-Chloro-4-amino-6,7-dimethoxyquinazoline | 23680-84-4 [chemicalbook.com]
- 4. 4-Amino-2-chloro-6,7-dimethoxyquinazoline [webbook.nist.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
2-Chloro-6,7-dimethoxyquinazoline: A Core Scaffold for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Chloro-6,7-dimethoxyquinazoline serves as a pivotal intermediate in the synthesis of a diverse array of biologically active molecules. Its quinazoline core, adorned with methoxy and chloro functional groups, provides a versatile platform for the development of novel therapeutic agents. While this compound is primarily a building block and not extensively characterized as a standalone entity, its significance lies in the pharmacological activities of its derivatives, which span anti-inflammatory, anticancer, and antimicrobial applications. This guide provides a comprehensive overview of the available physicochemical data for closely related compounds, detailed synthetic protocols, and an exploration of the biological activities of its derivatives.
Physical and Chemical Properties
Quantitative data for this compound is not widely available in the literature, likely due to its nature as a reactive intermediate. However, the properties of its common precursor, 2,4-dichloro-6,7-dimethoxyquinazoline, and its close analog, 2-Chloro-4-amino-6,7-dimethoxyquinazoline, offer valuable insights.
Table 1: Physicochemical Properties of 2,4-dichloro-6,7-dimethoxyquinazoline
| Property | Value | Reference |
| CAS Number | 27631-29-4 | [1] |
| Molecular Formula | C₁₀H₈Cl₂N₂O₂ | [1] |
| Molecular Weight | 259.09 g/mol | [1] |
| Melting Point | 175-178 °C |
Table 2: Physicochemical Properties of 2-Chloro-4-amino-6,7-dimethoxyquinazoline
| Property | Value | Reference |
| CAS Number | 23680-84-4 | [2] |
| Molecular Formula | C₁₀H₁₀ClN₃O₂ | [2] |
| Molecular Weight | 239.66 g/mol | [2] |
| Appearance | Off-white solid | [2] |
| Melting Point | 262-268 °C (decomposes) | [2][3] |
| Boiling Point | 374 °C at 760 mmHg | [2] |
| Solubility | DMSO (Sparingly, Heated), Methanol (Slightly, Heated) | [2] |
| pKa | 4.35 ± 0.30 (Predicted) | [2] |
Experimental Protocols
The synthesis of this compound derivatives typically proceeds through the key intermediate, 2,4-dichloro-6,7-dimethoxyquinazoline. The following protocols detail the synthesis of this precursor and its subsequent selective functionalization.
Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline
This procedure outlines the conversion of 6,7-dimethoxyquinazolin-2,4-dione to the dichloro intermediate.
Methodology:
-
A mixture of 6,7-dimethoxyquinazolin-2,4-dione (2.0 g), phosphorous oxychloride (POCl₃, 6 mL), and N,N-dimethylaniline (0.6 mL) is prepared.[4]
-
The mixture is refluxed for 5 hours.[4]
-
Upon completion, the reaction mixture is allowed to cool to room temperature.[4]
-
The cooled mixture is then carefully poured into ice-cold water with continuous stirring.[4]
-
The resulting precipitate, 2,4-dichloro-6,7-dimethoxyquinazoline, is collected by filtration.[4]
-
The collected solid is washed with distilled water and dried.[4]
Synthesis of the dichloro intermediate.
Selective Synthesis of 2-Chloro-4-(aryl amino)-6,7-dimethoxyquinazoline Derivatives
This protocol demonstrates the selective reactivity of the 4-chloro position, leaving the 2-chloro group intact, which is a common strategy to produce derivatives based on the this compound scaffold.
Methodology:
-
2,4-dichloro-6,7-dimethoxyquinazoline (4 mmol) is dissolved in isopropanol (5 mL).[5]
-
A desired aniline derivative (4 mmol) is added to the solution.[5]
-
The reaction mixture is refluxed for 6 hours.[5]
-
After cooling, the product precipitates and is collected by filtration.[5]
-
The product is washed with distilled water to yield the 2-chloro-4-(aryl amino)-6,7-dimethoxyquinazoline derivative.[5]
Selective synthesis of C4-substituted derivatives.
Biological Activity of Derivatives
The 6,7-dimethoxyquinazoline core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities.[6]
-
Anti-inflammatory Activity: Novel 2-chloro-4-(aryl amino)-6,7-dimethoxyquinazoline derivatives have been synthesized and evaluated for their anti-inflammatory potential.[4] Some of these compounds have shown significant activity, suggesting that the this compound moiety is a promising starting point for the development of new anti-inflammatory agents.[4]
-
Anticancer Activity: The quinazoline scaffold is a well-established pharmacophore in the design of anticancer agents, particularly as kinase inhibitors.[7][8] Derivatives of this compound have been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key targets in cancer therapy.[8][9] Molecular docking studies have shown that these compounds can bind effectively to the active sites of these receptors.[8]
-
Antimicrobial Activity: Various derivatives of 6,7-dimethoxyquinazoline have demonstrated interesting antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[6] This suggests that the this compound core can be functionalized to produce novel antimicrobial compounds.
Conclusion
This compound is a valuable and versatile chemical intermediate. While detailed characterization of the compound itself is sparse, its utility is demonstrated through the synthesis of a multitude of derivatives with significant therapeutic potential. The synthetic protocols provided herein offer a clear pathway to access this important scaffold. The broad spectrum of biological activities exhibited by its derivatives, including anti-inflammatory, anticancer, and antimicrobial effects, underscores the importance of the this compound core in modern drug discovery and development. Further exploration of derivatives from this scaffold holds considerable promise for the identification of new lead compounds in various therapeutic areas.
References
- 1. 2,4-Dichloro-6,7-dimethoxyquinazoline [webbook.nist.gov]
- 2. lookchem.com [lookchem.com]
- 3. 4-氨基-2-氯-6,7-二甲氧基喹唑啉 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. ptfarm.pl [ptfarm.pl]
- 7. nbinno.com [nbinno.com]
- 8. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Potential Pharmacological Activities of 2-Chloro-6,7-dimethoxyquinazoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Among its numerous derivatives, those featuring a 2-chloro-6,7-dimethoxy substitution pattern have emerged as a particularly promising class of compounds with significant potential in drug discovery. This technical guide provides a comprehensive overview of the pharmacological activities of 2-chloro-6,7-dimethoxyquinazoline derivatives, with a primary focus on their anticancer and antimicrobial properties. This document consolidates quantitative biological data, details key experimental protocols for their evaluation, and visualizes the underlying molecular mechanisms and experimental workflows to serve as an in-depth resource for researchers in the field.
Introduction
Quinazoline derivatives have garnered substantial interest from the scientific community due to their diverse biological activities, including anti-inflammatory, anticonvulsant, antimicrobial, and anticancer effects. The 6,7-dimethoxy substitution on the quinazoline core is a key structural feature found in several biologically active molecules. The presence of a chlorine atom at the 2-position provides a reactive site for further chemical modifications, allowing for the synthesis of a wide array of derivatives with tailored pharmacological profiles. This guide focuses specifically on the therapeutic potential of this compound and its derivatives, summarizing the current state of research and providing practical information for their continued development.
Pharmacological Activities
Anticancer Activity
Derivatives of this compound have demonstrated significant antiproliferative activity against a range of human cancer cell lines. Their primary mechanism of action often involves the inhibition of key enzymes in oncogenic signaling pathways, particularly receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Data Presentation: Anticancer Activity of this compound Derivatives
The following table summarizes the in vitro anticancer activity of various this compound derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Diarylurea derivative 14b | Hep-G2 (Liver Cancer) | low-micromolar | [1][2] |
| Diarylurea derivative 14b | MCF-7 (Breast Cancer) | low-micromolar | [1][2] |
| 4-Anilinoquinazoline derivative 9b | CCRF-CEM (Leukemia) | Not specified | [3] |
| 4-Anilinoquinazoline derivative 9a | WI38 (Normal Fibroblast) | 28.04 | [3] |
| 4-Anilinoquinazoline derivative 9b | WI38 (Normal Fibroblast) | 219.79 | [3] |
| 4-Anilinoquinazoline derivative 9c | WI38 (Normal Fibroblast) | 43.77 | [3] |
| Quinazoline Schiff base 1 | MCF-7 (Breast Cancer) | 6.246 | [4] |
| Quinazoline Schiff base 2 | MCF-7 (Breast Cancer) | 5.910 | [4] |
Note: The specific structures of the derivatives are detailed in the cited references.
Antimicrobial Activity
In addition to their anticancer potential, this compound derivatives have been investigated for their antimicrobial properties. These compounds have shown activity against various pathogenic bacteria and fungi. The mechanism of their antimicrobial action is still under investigation but may involve the inhibition of essential microbial enzymes or disruption of cell wall integrity.
Data Presentation: Antimicrobial Activity of Quinazoline Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for quinazoline derivatives against a selection of microbial strains. While not all are this compound derivatives, they provide a representation of the antimicrobial potential of the broader quinazoline class.
| Derivative/Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Quinoline-2-one derivative 6c | MRSA | 0.75 | [5] |
| Quinoline-2-one derivative 6c | VRE | 0.75 | [5] |
| Quinoline-2-one derivative 6c | MRSE | 2.50 | [5] |
| 2-(amino)quinazolin-4(3H)-one 6l | S. aureus ATCC25923 | 1.0 (µM) | |
| 2-(amino)quinazolin-4(3H)-one 6l | S. aureus JE2 (MRSA) | 0.6 (µM) | |
| 2-(amino)quinazolin-4(3H)-one 6y | S. aureus ATCC25923 | 0.36 (µM) | |
| 2-(amino)quinazolin-4(3H)-one 6y | S. aureus JE2 (MRSA) | 0.02 (µM) |
Note: The specific structures of the derivatives are detailed in the cited references.
Key Signaling Pathways
The anticancer effects of this compound derivatives are often attributed to their ability to interfere with critical signaling pathways that drive tumor growth and survival. The following diagrams illustrate the EGFR/HER2 and VEGFR-2 signaling pathways and the putative points of inhibition by these quinazoline derivatives.
Caption: EGFR/HER2 signaling pathway and inhibition.
Caption: VEGFR-2 signaling pathway and inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the pharmacological activities of this compound derivatives.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, Hep-G2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinazoline derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
-
Caption: MTT assay experimental workflow.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell lines
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the quinazoline derivatives at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the samples immediately by flow cytometry.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
This compound derivatives
-
0.5 McFarland standard
-
Spectrophotometer
-
-
Procedure:
-
Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline, adjusted to the turbidity of a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the quinazoline derivatives in the broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Western Blot Analysis for Protein Phosphorylation
This technique is used to detect the phosphorylation status of target proteins like EGFR and VEGFR-2.
-
Materials:
-
Cancer cell lines
-
This compound derivatives
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-VEGFR-2, anti-total-VEGFR-2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Cell Lysis: Treat cells with the quinazoline derivatives, then lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation.
-
Conclusion
This compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy as anticancer and antimicrobial agents warrants further investigation. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate future research in this area, with the ultimate goal of translating these promising compounds into clinical candidates. The ability to inhibit key signaling pathways such as EGFR and VEGFR-2 highlights their potential as targeted therapies in oncology. Further structure-activity relationship (SAR) studies and in vivo evaluations are crucial next steps to optimize the potency and pharmacokinetic properties of this important class of molecules.
References
- 1. Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
2-Chloro-6,7-dimethoxyquinazoline: A Versatile Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities. Among its many derivatives, 2-chloro-6,7-dimethoxyquinazoline stands out as a critical building block for the synthesis of potent and selective inhibitors of various biological targets, particularly in the fields of oncology and inflammation. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives based on this versatile core, with a focus on experimental protocols and the elucidation of underlying mechanisms of action.
Synthesis of the Core and Key Intermediates
The journey to biologically active molecules begins with the synthesis of the foundational scaffolds. The primary precursor for many this compound derivatives is 2,4-dichloro-6,7-dimethoxyquinazoline.
Experimental Protocol: Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline
This procedure outlines the conversion of 6,7-dimethoxyquinazolin-2,4-dione to the reactive dichloro intermediate.[1]
Materials:
-
6,7-dimethoxyquinazolin-2,4-dione
-
Phosphorous oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Ice-cold water
-
Isopropanol
Procedure:
-
A mixture of 6,7-dimethoxyquinazolin-2,4-dione (2.0 g) and phosphorous oxychloride (6 mL) is prepared.[1]
-
N,N-dimethylaniline (0.6 mL) is added to the mixture.[1]
-
The reaction mixture is refluxed for 5 hours.[1]
-
After reflux, the mixture is allowed to cool to room temperature.
-
The cooled mixture is carefully poured into ice-cold water with constant stirring.
-
The resulting precipitate is collected by filtration and washed thoroughly with distilled water.[1]
-
The crude product can be purified by recrystallization from a suitable solvent like isopropanol to yield 2,4-dichloro-6,7-dimethoxyquinazoline.
Experimental Protocol: Synthesis of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline Derivatives
The reactivity of the chlorine atom at the C4 position of the quinazoline ring is significantly higher than that at the C2 position, allowing for regioselective nucleophilic aromatic substitution. This property is exploited to introduce a diverse range of aryl amines, leading to a library of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives.[1]
Materials:
-
2,4-dichloro-6,7-dimethoxyquinazoline
-
Substituted aniline derivative
-
Isopropanol
Procedure:
-
A solution of 2,4-dichloro-6,7-dimethoxyquinazoline (4 mmol) in isopropanol (5 mL) is prepared.[1]
-
The desired substituted aniline (4 mmol) is added to the solution.[1]
-
The reaction mixture is refluxed for 6 hours.[1]
-
Upon completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration.
-
The solid is washed with a small amount of cold isopropanol to remove any unreacted starting materials.
-
The final product can be further purified by recrystallization if necessary.
The following diagram illustrates the general synthetic workflow.
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated significant potential in several therapeutic areas, most notably as anti-inflammatory and anticancer agents.
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a multitude of diseases. One of the primary mechanisms driving inflammation is the cyclooxygenase (COX) pathway. Specifically, the COX-2 isozyme is upregulated during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.
A series of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives have been synthesized and evaluated for their in vitro anti-inflammatory activity using the protein denaturation method. This assay is based on the principle that protein denaturation is a well-documented cause of inflammation. The ability of a compound to inhibit protein denaturation is indicative of its potential anti-inflammatory properties.
This protocol details the steps to assess the anti-inflammatory potential of synthesized compounds by measuring the inhibition of egg albumin denaturation.[2][3]
Materials:
-
Egg albumin (fresh hen's egg)
-
Phosphate-buffered saline (PBS, pH 6.4)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Reference standard (e.g., Diclofenac sodium)
-
UV-Vis Spectrophotometer
Procedure:
-
The reaction mixture (5 mL total volume) is prepared by adding 0.2 mL of egg albumin, 2.8 mL of PBS (pH 6.4), and 2 mL of varying concentrations of the test compound.[2]
-
A control solution is prepared by substituting the test compound with an equal volume of the solvent.
-
The solutions are incubated at 37°C for 15-20 minutes.[2]
-
Following incubation, the solutions are heated at 70°C for 5 minutes to induce protein denaturation.[2]
-
The solutions are then cooled to room temperature.
-
The absorbance (turbidity) of the solutions is measured at 660 nm using a UV-Vis spectrophotometer.[2]
-
The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
The IC₅₀ value, the concentration of the test compound required to inhibit 50% of protein denaturation, is then determined.
The following diagram illustrates the workflow of the in vitro anti-inflammatory assay.
References
Navigating the Solubility Landscape of a Key Pharmaceutical Intermediate: 2-Chloro-4-amino-6,7-dimethoxyquinazoline
An In-depth Technical Guide for Researchers and Drug Development Professionals
In the realm of pharmaceutical synthesis and development, a thorough understanding of the solubility of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide focuses on the solubility characteristics of 2-Chloro-4-amino-6,7-dimethoxyquinazoline (CADQ), a crucial intermediate in the synthesis of several cardiovascular drugs such as Prazosin, Terazosin, and Doxazosin. While the solubility of 2-Chloro-6,7-dimethoxyquinazoline is not widely reported, comprehensive data is available for its immediate precursor, CADQ, which is often more relevant for process chemistry and formulation development. This document provides a detailed overview of the solubility of CADQ in various organic solvents, the experimental methods for its determination, and a discussion of the underlying thermodynamic principles.
Quantitative Solubility of 2-Chloro-4-amino-6,7-dimethoxyquinazoline (CADQ)
The solubility of CADQ has been systematically investigated in a range of common organic solvents at various temperatures. A comprehensive study utilized the isothermal saturation method to determine the mole fraction solubility of CADQ in twelve different monosolvents from 273.15 K to 313.15 K.[1][2] The results from this research provide a valuable dataset for scientists and engineers working on the synthesis, purification, and formulation of CADQ and its derivatives.
The experimental data reveals a clear dependence of CADQ solubility on both the solvent polarity and the temperature. Generally, the solubility of CADQ increases with rising temperature in all tested solvents, which is characteristic of an endothermic dissolution process.[2] The mole fraction solubility at 313.15 K was found to be highest in N-methylpyrrolidone (NMP) and N,N-dimethyl formamide (DMF), and lowest in toluene.[1][2]
Below is a summary of the mole fraction solubility of CADQ in various organic solvents at different temperatures.
Table 1: Mole Fraction Solubility (x) of 2-Chloro-4-amino-6,7-dimethoxyquinazoline (CADQ) in Various Organic Solvents at Different Temperatures (K)
| Solvent | 273.15 K | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K |
| Methanol | 1.871 x 10⁻⁴ | 2.215 x 10⁻⁴ | 2.617 x 10⁻⁴ | 3.089 x 10⁻⁴ | 3.649 x 10⁻⁴ | 4.298 x 10⁻⁴ | 5.059 x 10⁻⁴ | 5.952 x 10⁻⁴ | 5.437 x 10⁻⁴ |
| Ethanol | 2.385 x 10⁻⁴ | 2.804 x 10⁻⁴ | 3.294 x 10⁻⁴ | 3.867 x 10⁻⁴ | 4.536 x 10⁻⁴ | 5.314 x 10⁻⁴ | 6.216 x 10⁻⁴ | 7.269 x 10⁻⁴ | 6.934 x 10⁻⁴ |
| n-Propanol | 2.645 x 10⁻⁴ | 3.109 x 10⁻⁴ | 3.651 x 10⁻⁴ | 4.286 x 10⁻⁴ | 5.031 x 10⁻⁴ | 5.899 x 10⁻⁴ | 6.914 x 10⁻⁴ | 8.093 x 10⁻⁴ | 7.692 x 10⁻⁴ |
| Isopropanol | 2.141 x 10⁻⁴ | 2.528 x 10⁻⁴ | 2.986 x 10⁻⁴ | 3.528 x 10⁻⁴ | 4.169 x 10⁻⁴ | 4.927 x 10⁻⁴ | 5.823 x 10⁻⁴ | 6.883 x 10⁻⁴ | 6.220 x 10⁻⁴ |
| n-Butanol | 3.192 x 10⁻⁴ | 3.754 x 10⁻⁴ | 4.411 x 10⁻⁴ | 5.179 x 10⁻⁴ | 6.079 x 10⁻⁴ | 7.133 x 10⁻⁴ | 8.366 x 10⁻⁴ | 9.814 x 10⁻⁴ | 9.288 x 10⁻⁴ |
| Isobutyl Alcohol | 2.891 x 10⁻⁴ | 3.398 x 10⁻⁴ | 3.991 x 10⁻⁴ | 4.685 x 10⁻⁴ | 5.498 x 10⁻⁴ | 6.451 x 10⁻⁴ | 7.568 x 10⁻⁴ | 8.878 x 10⁻⁴ | 8.408 x 10⁻⁴ |
| Ethyl Acetate | 3.473 x 10⁻⁴ | 4.098 x 10⁻⁴ | 4.832 x 10⁻⁴ | 5.698 x 10⁻⁴ | 6.716 x 10⁻⁴ | 7.914 x 10⁻⁴ | 9.324 x 10⁻⁴ | 1.099 x 10⁻³ | 1.010 x 10⁻³ |
| Toluene | 7.472 x 10⁻⁶ | 8.986 x 10⁻⁶ | 1.081 x 10⁻⁵ | 1.299 x 10⁻⁵ | 1.561 x 10⁻⁵ | 1.876 x 10⁻⁵ | 2.254 x 10⁻⁵ | 2.709 x 10⁻⁵ | 2.174 x 10⁻⁵ |
| DMF | 3.978 x 10⁻³ | 4.632 x 10⁻³ | 5.390 x 10⁻³ | 6.270 x 10⁻³ | 7.292 x 10⁻³ | 8.480 x 10⁻³ | 9.860 x 10⁻³ | 1.146 x 10⁻² | 1.157 x 10⁻² |
| NMP | 4.711 x 10⁻³ | 5.466 x 10⁻³ | 6.340 x 10⁻³ | 7.355 x 10⁻³ | 8.531 x 10⁻³ | 9.900 x 10⁻³ | 1.149 x 10⁻² | 1.334 x 10⁻² | 1.370 x 10⁻² |
| 1,4-Dioxane | 8.718 x 10⁻⁵ | 1.033 x 10⁻⁴ | 1.224 x 10⁻⁴ | 1.450 x 10⁻⁴ | 1.718 x 10⁻⁴ | 2.035 x 10⁻⁴ | 2.410 x 10⁻⁴ | 2.854 x 10⁻⁴ | 2.535 x 10⁻⁴ |
| Cyclohexanone | 1.323 x 10⁻³ | 1.564 x 10⁻³ | 1.848 x 10⁻³ | 2.184 x 10⁻³ | 2.580 x 10⁻³ | 3.053 x 10⁻³ | 3.611 x 10⁻³ | 4.272 x 10⁻³ | 3.847 x 10⁻³ |
Data sourced from the Journal of Chemical & Engineering Data.[1][2]
Experimental Protocol for Solubility Determination
The acquisition of reliable solubility data is contingent upon a robust and well-defined experimental methodology. The data presented above was obtained using the isothermal saturation method, a widely accepted technique for determining the equilibrium solubility of a solid in a liquid.
Key Steps in the Isothermal Saturation Method:
-
Sample Preparation: An excess amount of the solid solute (CADQ) is added to a known volume of the selected organic solvent in a sealed vessel. This ensures that a saturated solution is formed.
-
Equilibration: The vessel is placed in a thermostated water bath and agitated for a prolonged period to ensure that the solution reaches equilibrium at the desired temperature. The temperature is carefully controlled to within ±0.1 K.
-
Phase Separation: After equilibration, the agitation is stopped, and the solid and liquid phases are allowed to separate. A sample of the clear supernatant (the saturated solution) is then carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent the transfer of any undissolved solid.
-
Analysis: The concentration of the solute in the sampled solution is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose.
-
Data Calculation: The mole fraction solubility is calculated from the measured concentration of the solute and the known molar masses of the solute and the solvent.
References
Reactivity of the chlorine atom in 2-Chloro-6,7-dimethoxyquinazoline
An In-depth Technical Guide on the Reactivity of the Chlorine Atom in 2-Chloro-6,7-dimethoxyquinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a crucial intermediate in the synthesis of numerous pharmaceutically active compounds, including kinase inhibitors and α1-adrenoceptor blockers. The reactivity of the chlorine atom at the C2 position is of paramount importance for the structural diversification of this core. This technical guide provides a comprehensive overview of the chemical behavior of this C2-chloro substituent, focusing on its susceptibility to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative reaction data, and visual diagrams of reaction pathways are presented to serve as a practical resource for professionals in drug discovery and development.
Introduction to the Quinazoline Core
The quinazoline ring system is a foundational heterocyclic motif in a multitude of approved drugs, such as Gefitinib, Erlotinib, and Prazosin. The electron-deficient nature of the pyrimidine ring within the quinazoline core renders the chlorine atoms at the C2 and C4 positions susceptible to nucleophilic attack. While extensive literature documents the high reactivity of the C4 position, achieving selective functionalization at the C2 position presents unique challenges and opportunities.[1][2] This guide focuses specifically on derivatives where the C4 position is often pre-functionalized, leaving the C2 chlorine as the primary site for subsequent chemical modification.
Chemical Reactivity at the C2 Position
The chlorine atom at the C2 position of the 6,7-dimethoxyquinazoline ring is a versatile handle for introducing molecular diversity. Its reactivity is primarily governed by two major classes of chemical transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a primary pathway for C-N, C-O, and C-S bond formation at the C2 position. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex.[3] The electrophilicity of the C2 carbon is enhanced by the electron-withdrawing nitrogen atoms in the pyrimidine ring.
-
Amination: The displacement of the C2-chloride by primary and secondary amines is a common strategy. These reactions often require elevated temperatures and can be performed with or without a base, depending on the nucleophilicity of the amine. Starting from the more common 2,4-dichloro-6,7-dimethoxyquinazoline precursor, amines and anilines react preferentially at the more electrophilic C4 position.[2][4][5][6] Subsequent substitution at the remaining C2-chloro position typically requires more forcing conditions.
-
Hydrazination: Hydrazine and its derivatives can readily displace the chlorine atom. For instance, reacting 2,4-dichloro-6,7-dimethoxyquinazoline with hydrazine selectively yields 2-chloro-6,7-dimethoxy-4-hydrazino-quinazoline, which can serve as a substrate for further C2 modification.[7] These reactions can sometimes lead to complex ring transformations.[8]
-
Other Nucleophiles: Other strong nucleophiles, such as sulfinates, can also displace the C2-chloride, as demonstrated in recent methodologies exploring novel quinazoline modifications.[1]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[9][10]
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the C2 position of the quinazoline and various aryl or vinyl boronic acids.[11] As with SNAr reactions, direct coupling at the C2 position of a 2,4-dichloro precursor is challenging due to the preferential reactivity of the C4 position.[12][13] A successful strategy involves the temporary deactivation of the C4 position to direct the palladium catalyst to the C2 site.[12][13]
-
Buchwald-Hartwig Amination: This provides a powerful and often milder alternative to classical SNAr for C-N bond formation.[14][15] It exhibits broad substrate scope and is compatible with a wide range of amines. Selective amination of an aryl bromide in the presence of a heteroaryl chloride has been demonstrated, highlighting the fine-tuning required for regioselective reactions on polyhalogenated systems.[16]
-
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the C2-chloroquinazoline and a terminal alkyne, introducing valuable structural motifs for drug development.[17][18]
Quantitative Data Summary
The following table summarizes reaction conditions for the functionalization of the this compound scaffold and its precursors. Note that many examples start from 2,4-dichloro-6,7-dimethoxyquinazoline, where initial substitution occurs at the more reactive C4 position, yielding the 2-chloro derivative that is the subject of this guide.
| Reaction Type | Starting Material | Nucleophile/Coupling Partner | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Ref. |
| SNAr | 2,4-Dichloro-6,7-dimethoxyquinazoline | 3-Chloro-4-fluoroaniline | Acetic Acid | AcOH | 55 | 2 | 2-Chloro-N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | 65 | [4][6] |
| SNAr | 2,4-Dichloro-6,7-dimethoxyquinazoline | Aniline Derivatives | None | Isopropanol | Reflux | 6 | 2-Chloro-4-(arylamino)-6,7-dimethoxyquinazolines | Satisfactory | [5][19] |
| SNAr | 2,4-Dichloro-6,7-dimethoxyquinazoline | Hydrazine | None | Methylene Chloride | <30 | 12+ | 2-Chloro-4-hydrazino-6,7-dimethoxyquinazoline | - | [7] |
| SNAr | 2,4-Dichloro-6,7-dimethoxyquinazoline | Ammonia Gas | None | Tetrahydrofuran | RT | 48 | 2-Chloro-4-amino-6,7-dimethoxyquinazoline | 32.5 | [20] |
| SNAr | 2-Chloro-6,7-dimethoxy-4-sulfonylquinazoline | Sodium Azide (NaN₃) | None | DMF | RT | 1 | 4-Azido-2-chloro-6,7-dimethoxyquinazoline | Low (due to instability) | [1] |
Key Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (SNAr)
This protocol is adapted from the synthesis of a key intermediate for Gefitinib.[4]
-
Reagent Preparation: In a suitable reaction vessel, dissolve 3-chloro-4-fluoroaniline (3.37 g, 23.2 mmol) in glacial acetic acid (22.5 mL).
-
Reaction Initiation: Vigorously stir the solution and heat to 45 °C. Add 2,4-dichloro-6,7-dimethoxyquinazoline (5.00 g, 19.3 mmol) in a single portion.
-
Reaction Conditions: Increase the temperature to 55 °C and maintain for 2 hours. The solution will become viscous and may solidify after approximately 30 minutes.
-
Work-up and Isolation: After 2 hours, cool the reaction mixture to room temperature. Add water to precipitate the product.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield the desired 2-chloro-4-anilino product.
Protocol 2: Synthesis of 2-Chloro-4-hydrazino-6,7-dimethoxyquinazoline (SNAr)
This protocol describes a selective reaction at the C4 position to generate a 2-chloro substrate.[7]
-
Reagent Preparation: Dissolve 2,4-dichloro-6,7-dimethoxyquinazoline (20.8 g) in methylene chloride (400 mL) in a flask equipped for cooling.
-
Reaction Initiation: Add hydrazine (20 g) dropwise to the solution while maintaining the internal temperature below 30 °C using an ice bath.
-
Reaction Conditions: Stir the resulting mixture for 45 minutes at ambient temperature, then allow it to stand overnight at 0 °C.
-
Work-up and Isolation: Filter the mixture and wash the collected solids sequentially with water and then methanol.
-
Purification: Take up the solid material in ice-water and stir for 20 minutes. Filter the solid again and recrystallize from a methanol/methylene chloride mixture to obtain the pure product.
Visualized Reaction Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key reactivity pathways and experimental workflows associated with this compound.
Caption: General reactivity pathways of the C2-chloro group.
Caption: General experimental workflow for SNAr reactions.
Caption: Simplified catalytic cycle for Suzuki cross-coupling.
Conclusion
The C2-chloro atom of the 6,7-dimethoxyquinazoline core, while generally less reactive than a substituent at the C4 position, remains a highly valuable functional group for the synthesis of complex molecules. A thorough understanding of its reactivity under both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling conditions is essential for its effective utilization in drug discovery. By selecting appropriate reagents, catalysts, and reaction conditions—and by employing strategies such as positional deactivation—researchers can selectively and efficiently modify the C2 position to build libraries of novel compounds for biological screening. This guide serves as a foundational resource to aid in the rational design and execution of synthetic strategies involving this critical pharmaceutical intermediate.
References
- 1. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.de [thieme-connect.de]
- 7. prepchem.com [prepchem.com]
- 8. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. prepchem.com [prepchem.com]
Methodological & Application
Synthetic Route to 2-Chloro-4-amino-6,7-dimethoxyquinazoline: A Detailed Guide for Researchers
Abstract
This document provides detailed application notes and protocols for the synthesis of 2-Chloro-4-amino-6,7-dimethoxyquinazoline, a key intermediate in the preparation of various pharmaceutically active compounds. The primary synthetic pathway detailed herein involves the chlorination of 6,7-dimethoxyquinazoline-2,4-dione to form 2,4-dichloro-6,7-dimethoxyquinazoline, followed by a selective amination at the C4 position. Alternative routes starting from 3,4-dimethoxy-6-cyanoaniline are also discussed. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a comprehensive overview of the synthetic procedures, including reaction conditions, reagents, and expected yields.
Introduction
2-Chloro-4-amino-6,7-dimethoxyquinazoline is a crucial building block in the synthesis of several important pharmaceuticals. Its structural motif is found in a class of drugs known for their biological and medicinal properties. A reliable and efficient synthetic route is therefore of significant interest to the pharmaceutical industry. This document outlines the most common and effective methods for the preparation of this compound, with a focus on providing clear, actionable protocols for laboratory use.
Primary Synthetic Pathway: From 6,7-Dimethoxyquinazoline-2,4-dione
The most frequently employed synthetic route commences with the readily available 6,7-dimethoxyquinazoline-2,4-dione. This pathway involves two principal steps: dichlorination followed by selective amination.
Caption: Overall synthetic workflow from 6,7-dimethoxyquinazoline-2,4-dione.
Step 1: Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline
The initial step involves the conversion of 6,7-dimethoxyquinazoline-2,4-dione to its dichloro derivative using a chlorinating agent, typically phosphorus oxychloride (POCl₃). The reaction is often catalyzed by a tertiary amine such as N,N-dimethylaniline or N,N-dimethylformamide (DMF).
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6,7-dimethoxyquinazoline-2,4-dione (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 3-6 mL per gram of starting material).
-
Add a catalytic amount of N,N-dimethylaniline (e.g., 0.6 mL for 2.0 g of starting material) or DMF (e.g., 10 mL for 100 g of starting material).[1][2]
-
Heat the reaction mixture to reflux and maintain for 5-8 hours.[1][2][3]
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be further purified by crystallization from a suitable solvent like toluene to yield 2,4-dichloro-6,7-dimethoxyquinazoline as a cream-colored solid.[1]
| Parameter | Value | Reference |
| Starting Material | 6,7-dimethoxyquinazoline-2,4-dione | [1][2][3] |
| Reagents | POCl₃, N,N-dimethylaniline or DMF | [1][2][3] |
| Reaction Time | 5 - 8 hours | [1][2][3] |
| Reaction Temperature | Reflux | [1][2][3] |
| Yield | 75% | [1] |
Step 2: Synthesis of 2-Chloro-4-amino-6,7-dimethoxyquinazoline
The second step is a selective nucleophilic substitution of the more reactive chlorine atom at the C4 position with an amino group. This is typically achieved by treating the dichloro intermediate with ammonia.
Experimental Protocol:
-
Dissolve 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).[4]
-
For the anhydrous ammonia method, bubble ammonia gas through the solution until saturation.[4] Allow the mixture to stand at room temperature for 48 hours.[4]
-
Alternatively, for the aqueous ammonia method, add an excess of aqueous ammonium hydroxide (25%) to the THF solution and stir at ambient temperature for 24 hours.[1]
-
Remove the solvent under reduced pressure.
-
The resulting precipitate is collected by filtration.
-
The crude product can be recrystallized from methanol to afford pure 2-chloro-4-amino-6,7-dimethoxyquinazoline.[4]
| Parameter | Method 1 (Anhydrous) | Method 2 (Aqueous) | Reference |
| Starting Material | 2,4-dichloro-6,7-dimethoxyquinazoline | 2,4-dichloro-6,7-dimethoxyquinazoline | [1][4] |
| Reagents | NH₃ (gas), THF | 25% NH₄OH, THF | [1][4] |
| Reaction Time | 48 hours | 24 hours | [1][4] |
| Reaction Temperature | Room Temperature | Ambient Temperature | [1][4] |
| Yield | Not specified | 90% | [1] |
Alternative Synthetic Pathway: From 3,4-Dimethoxy-6-cyanoaniline
An alternative route to 2-chloro-4-amino-6,7-dimethoxyquinazoline starts from 3,4-dimethoxy-6-cyanoaniline.[5] This method involves a one-pot reaction with phosphorus oxychloride.
Caption: Alternative synthetic route from 3,4-dimethoxy-6-cyanoaniline.
Experimental Protocol:
-
In a reaction vessel, add 3,4-dimethoxy-6-cyanoaniline-1-yl formamide (1.0 eq) to phosphorus oxychloride (POCl₃, approximately 10 mL per gram of starting material) at 25-30°C.[5]
-
Heat the reaction mixture to 65-70°C and maintain for about one hour.[5]
-
After the reaction is complete, cool the mixture to 25-30°C.[5]
-
Pour the reaction mixture into cold water (5-6°C) and stir for one hour.[5]
-
Filter the product and wash the wet cake with water.
-
Adjust the pH of a suspension of the product in water to 7.5-8.0 using a saturated aqueous sodium hydroxide solution.[5]
-
Filter the product, wash with water followed by acetone, and dry at 60-65°C for 24 hours.[5]
| Parameter | Value | Reference |
| Starting Material | 3,4-dimethoxy-6-cyanoaniline-1-yl formamide | [5] |
| Reagent | POCl₃ | [5] |
| Reaction Time | 1 hour | [5] |
| Reaction Temperature | 65-70°C | [5] |
| Yield | 76% | [5] |
Conclusion
The synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline can be reliably achieved through multiple synthetic pathways. The choice of route may depend on the availability of starting materials, desired scale, and safety considerations. The protocols and data presented in this document provide a solid foundation for researchers to successfully synthesize this important chemical intermediate. It is recommended to perform all reactions in a well-ventilated fume hood and to use appropriate personal protective equipment.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloro-6,7-dimethoxyquinazoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the nucleophilic aromatic substitution (SNAr) reaction on 2-chloro-6,7-dimethoxyquinazoline. This versatile intermediate is a key building block in the synthesis of a wide range of biologically active compounds, particularly kinase inhibitors. The protocols described herein are applicable for reactions with various amine nucleophiles.
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent pharmacological activities. The 6,7-dimethoxy substitution pattern is a common feature in many of these bioactive molecules. Nucleophilic aromatic substitution at the C2 position of this compound is a fundamental strategy for introducing diverse functionalities and generating libraries of compounds for drug discovery. The electron-withdrawing nature of the quinazoline ring system facilitates the SNAr reaction, allowing for the displacement of the chloro group by a variety of nucleophiles.[1][2]
Core Reaction Mechanism
The reaction proceeds via a classic nucleophilic aromatic substitution mechanism, often referred to as an addition-elimination mechanism.[2] The nucleophile attacks the electron-deficient C2 carbon of the quinazoline ring, forming a negatively charged intermediate known as a Meisenheimer complex.[1] This intermediate is stabilized by the electron-withdrawing quinazoline core. In the subsequent step, the leaving group (chloride) is eliminated, and the aromaticity of the quinazoline ring is restored, yielding the final substituted product. The regioselectivity of the reaction is well-established, with nucleophilic attack preferentially occurring at the C4 position in 2,4-dichloroquinazoline precursors, followed by the C2 position.[3][4][5][6]
Experimental Protocols
Detailed methodologies for the reaction of this compound with amine nucleophiles are provided below. These protocols are based on established literature procedures and can be adapted for various primary and secondary amines.
Protocol 1: General Procedure for Reaction with Anilines and other Amines in Isopropanol
This protocol is suitable for the reaction of this compound with a range of aniline derivatives and other amines.
Materials:
-
2,4-dichloro-6,7-dimethoxyquinazoline (precursor to 2-chloro-4-amino-6,7-dimethoxyquinazoline)
-
Aniline derivative or other amine (1.0 - 1.2 equivalents)
-
Isopropanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
In a round-bottom flask, dissolve 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 eq) in isopropanol.
-
Add the desired aniline or amine (1.0-1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 82°C) with constant stirring.[6][7]
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 5-6 hours.[7]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, pour the reaction mixture into ice-cold water to induce precipitation.[7]
-
Filter the resulting precipitate and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.
Protocol 2: Reaction with Amines in the Presence of a Base
This protocol is particularly useful for less reactive amines or when a base is required to neutralize the HCl generated during the reaction.
Materials:
-
2-chloro-4-amino-6,7-dimethoxyquinazoline or 2,4-dichloro-6,7-dimethoxyquinazoline
-
Amine nucleophile (e.g., piperazine derivative) (1.0 - 1.5 equivalents)
-
Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)) (2.0 - 3.0 equivalents)
-
Solvent (e.g., Dioxane, Methanol)
-
Round-bottom flask
-
Reflux condenser or appropriate setup for heating at a specific temperature
-
Magnetic stirrer and stir bar
-
Heating source (heating mantle or oil bath)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of the chloro-quinazoline substrate (1.0 eq) in the chosen solvent (e.g., dioxane or methanol), add the amine nucleophile (1.0 - 1.5 eq).[3]
-
Add the base (e.g., TEA or DIPEA) to the reaction mixture.
-
Heat the mixture with stirring. The reaction temperature and time will vary depending on the specific reactants. For example, reactions in dioxane with DIPEA can be stirred at 80°C for 12 hours, while reactions in methanol with triethylamine may be refluxed for 30 minutes.[3][8]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed (e.g., triethylammonium chloride), remove it by filtration.
-
Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[3]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.[3]
Data Presentation
The following table summarizes representative quantitative data for the nucleophilic aromatic substitution on this compound derivatives with various amines.
| Nucleophile (Equivalents) | Solvent | Base (Equivalents) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-(N,N-dimethylamino)-aniline (1.0) | Dioxane | DIPEA (3.6) | 80 | 12 | 65 | [3] |
| 4-aminophenol (1.0) | Dioxane | DIPEA (3.6) | 80 | 12 | 60 | [3] |
| Aniline derivatives (1.0) | Isopropanol | - | Reflux | 6 | Satisfactory | [7] |
| Ammonia (in methanol) | Methanol | Triethylamine | Reflux | 0.5 | 68 | [8] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the nucleophilic aromatic substitution on this compound.
Caption: General experimental workflow for the synthesis of 2-substituted-6,7-dimethoxyquinazolines.
Signaling Pathway Inhibition
Substituted 6,7-dimethoxyquinazoline derivatives have been identified as potent dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2), which are key components of signaling pathways implicated in cancer cell proliferation and survival.[9][10]
Caption: Inhibition of EGFR/HER2 signaling by 6,7-dimethoxyquinazoline derivatives.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. learninglink.oup.com [learninglink.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 9. chemmethod.com [chemmethod.com]
- 10. researchgate.net [researchgate.net]
Application of 2-Chloro-6,7-dimethoxyquinazoline in the Development of Novel Anti-inflammatory Agents
Abstract
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the use of 2-chloro-6,7-dimethoxyquinazoline as a scaffold for the synthesis of novel anti-inflammatory agents. The content covers the synthetic pathways, in vitro evaluation methods, and the underlying mechanism of action of these compounds. Quantitative data on the anti-inflammatory activity of several derivatives are presented in tabular format for comparative analysis. Furthermore, key experimental workflows and signaling pathways are visualized using diagrams to facilitate a comprehensive understanding of the subject matter.
Introduction
Quinazoline and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their broad spectrum of pharmacological activities. Among these, the this compound scaffold has emerged as a promising starting point for the development of potent anti-inflammatory agents. The therapeutic effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are achieved through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. Derivatives of this compound have shown potential as COX inhibitors, making them attractive candidates for the development of new anti-inflammatory therapies with potentially improved efficacy and safety profiles.
Data Presentation
The anti-inflammatory activity of synthesized 2-chloro-4-(aryl amino)-6,7-dimethoxyquinazoline derivatives was evaluated in vitro using the protein denaturation method, with diclofenac sodium as a reference compound. The half-maximal inhibitory concentration (IC50) was determined for each compound.
| Compound ID | IUPAC Name | % Yield | Melting Point (°C) | IC50 (µg/mL) |
| 1 | 2-chloro-N-(3-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine | 83 | 284 | 2.871 |
| 2 | 2-chloro-N-(2,4-dichlorophenyl)-6,7-dimethoxyquinazolin-4-amine | 81 | 296 | 2.112 |
| 3 | 2-chloro-6,7-dimethoxy-N-(2-methyl-4-nitrophenyl)quinazolin-4-amine | 79 | 271 | 2.541 |
| 4 | 2-chloro-N-(2,3-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine | 85 | 263 | 1.772 |
| Reference | Diclofenac Sodium | - | - | 1.021 |
Table 1: Physicochemical properties and in vitro anti-inflammatory activity of 2-chloro-4-(aryl amino)-6,7-dimethoxyquinazoline derivatives.
Experimental Protocols
A. Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline (Intermediate)
This protocol describes the synthesis of the key intermediate, 2,4-dichloro-6,7-dimethoxyquinazoline, from 6,7-dimethoxyquinazolin-2,4-dione.
Materials:
-
6,7-dimethoxyquinazolin-2,4-dione
-
Phosphorous oxychloride (POCl3)
-
N,N-dimethylaniline
-
Ice-cold water
-
Distilled water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirrer
-
Beaker
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
A mixture of 6,7-dimethoxyquinazolin-2,4-dione (2.0 g) and phosphorous oxychloride (6 mL) is taken in a round-bottom flask.
-
N,N-dimethylaniline (0.6 mL) is added to the mixture.
-
The reaction mixture is refluxed for 5 hours with constant stirring.
-
After reflux, the reaction mixture is allowed to cool to room temperature.
-
The cooled mixture is then carefully poured into a beaker containing ice-cold water with continuous stirring.
-
The precipitate that forms is collected by filtration using a Buchner funnel.
-
The collected precipitate is washed thoroughly with distilled water.
-
The resulting solid, 2,4-dichloro-6,7-dimethoxyquinazoline, is dried and can be used in the next step without further purification.
B. General Synthesis of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline Derivatives
This protocol outlines the general procedure for the synthesis of the final anti-inflammatory compounds.
Materials:
-
2,4-dichloro-6,7-dimethoxyquinazoline
-
Substituted anilines
-
Isopropanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirrer
-
Filtration apparatus
Procedure:
-
A mixture of 2,4-dichloro-6,7-dimethoxyquinazoline (4 mmol) and the appropriate substituted aniline (4 mmol) is taken in a round-bottom flask.[1]
-
Isopropanol (5 mL) is added as the solvent.[1]
-
The reaction mixture is refluxed for 6 hours with stirring.[1]
-
After the completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration.
-
The solid product is washed with a small amount of cold isopropanol to remove any unreacted starting materials.
-
The final product is dried, and its purity can be assessed by melting point determination and spectroscopic techniques (FT-IR, 1H NMR).
C. In Vitro Anti-inflammatory Activity Assay (Protein Denaturation Method)
This protocol details the in vitro assessment of the anti-inflammatory activity of the synthesized compounds by measuring the inhibition of heat-induced protein denaturation.
Materials:
-
Egg albumin
-
Phosphate buffer saline (PBS, pH 7.4)
-
Synthesized test compounds
-
Diclofenac sodium (Reference standard)
-
Dimethyl sulfoxide (DMSO) or Distilled water (Control)
Equipment:
-
Test tubes
-
Water bath
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compounds and the reference standard, typically at a concentration of 1000 µg/mL in DMSO.
-
Prepare fresh egg albumin solution.
-
-
Assay Setup:
-
For each test compound and the reference standard, set up a series of test tubes with varying concentrations.
-
To each test tube, add the test/standard solution.
-
Add egg albumin solution to each test tube.
-
Add phosphate buffer (pH 7.4) to make up the final volume.
-
A control tube should be prepared containing the reaction mixture without the test compounds (using DMSO or distilled water instead).
-
-
Incubation and Denaturation:
-
Measurement:
-
After heating, allow the test tubes to cool to room temperature.
-
Measure the absorbance (turbidity) of each solution at 660 nm using a UV-Vis spectrophotometer.
-
-
Calculation:
-
The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control – Absorbance of Test) / Absorbance of Control] x 100
-
The IC50 value, the concentration of the test compound required to inhibit 50% of protein denaturation, is then determined from a plot of percentage inhibition against concentration.
-
Mandatory Visualization
References
Application Notes and Protocols: 2-Chloro-6,7-dimethoxyquinazoline in Anticancer Therapy Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chloro-6,7-dimethoxyquinazoline is a pivotal heterocyclic scaffold in the design and synthesis of novel anticancer agents. Its structural framework serves as a versatile starting material for the development of potent inhibitors targeting various key signaling pathways implicated in tumorigenesis and metastasis. This document provides detailed application notes on the utility of this compound in cancer research, along with standardized protocols for the synthesis of its derivatives and their subsequent biological evaluation.
The 6,7-dimethoxy substitution on the quinazoline ring is a common feature in many biologically active molecules, often contributing to enhanced binding affinity and selectivity for specific molecular targets.[1] The chlorine atom at the 2-position provides a reactive site for nucleophilic substitution, allowing for the facile introduction of diverse pharmacophores to generate extensive chemical libraries for screening.[2][3] Derivatives of this scaffold have demonstrated significant efficacy as inhibitors of crucial protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and components of the PI3K/Akt/mTOR pathway.[4][5][6][7]
Key Applications in Anticancer Research
Derivatives of this compound have been extensively explored for their potential to modulate various cancer-related signaling pathways:
-
EGFR Inhibition: The quinazoline core is a well-established pharmacophore for EGFR tyrosine kinase inhibitors (TKIs).[8][9] By introducing appropriate anilino- and other aryl-amino moieties at the 4-position, researchers have developed potent EGFR inhibitors that compete with ATP at the kinase domain, effectively blocking downstream signaling and inhibiting the proliferation of EGFR-dependent cancer cells.[2][7] Several FDA-approved EGFR inhibitors, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline scaffold.[10]
-
VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with VEGFR-2 playing a central role. This compound has been utilized as a starting point for the synthesis of potent VEGFR-2 inhibitors, which can disrupt tumor vasculature and limit nutrient supply to the tumor.[6][11][12]
-
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common event in many cancers.[13][14] Quinazoline derivatives have been designed to target key kinases within this pathway, such as PI3K and mTOR, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[13][15][16]
-
Induction of Apoptosis and Cell Cycle Arrest: A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[4][10][17] These effects are often mediated by the modulation of key regulatory proteins such as Bax, Bcl-2, caspases, and cyclins.[4][10]
Data Presentation: Anticancer Activity of this compound Derivatives
The following tables summarize the in vitro anticancer activity of various derivatives synthesized from this compound, as reported in the literature.
Table 1: EGFR and VEGFR-2 Inhibitory Activity
| Compound ID | Target | IC50 (µM) | Cancer Cell Line | Reference |
| 14b | VEGFR-2 | 0.016 | - | [11] |
| F-MPG | EGFR | 0.0053 | HCC827 | [7] |
| OH-MPG | EGFR | 0.0020 | HCC827 | [7] |
| Compound 9b | VEGFR-2 | - | - | [18] |
| Compound 7i | EGFR | 0.01732 | - | [19] |
| Compound 3 | EGFR/VEGFR-2 | - | - | [2] |
| Compound 9 | VEGFR-2 | 0.016 | - | [6] |
| Compound 72a | VEGFR-2 | 0.067 | - | [12] |
| Compound 53b | VEGFR-2 | 0.0054 | - | [12] |
| Compound 53c | VEGFR-2 | 0.0056 | - | [12] |
| Compound 53e | VEGFR-2 | 0.007 | - | [12] |
| Compound 12c | VEGFR-2 | 0.83 | - | [12] |
| Compound 14c | VEGFR-2 | 0.91 | - | [12] |
| Compound 14f | VEGFR-2 | 0.22 | - | [12] |
| Compound 16b | VEGFR-2 | 0.56 | - | [12] |
Table 2: Antiproliferative Activity against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Compound 18 | MGC-803 | 0.85 | [10] |
| Compound 6 | MGC-803 | 6.23 | [10] |
| 14g | K-562 (Leukemia) | 0.622 | [2][20] |
| 14g | RPMI-8226 (Leukemia) | <1.81 | [20] |
| 14g | HCT-116 (Colon) | <1.81 | [20] |
| 14g | LOX IMVI (Melanoma) | <1.81 | [20] |
| 14g | MCF7 (Breast) | <1.81 | [20] |
| 14b | Hep-G2 | low-micromolar | [11] |
| 14b | MCF-7 | low-micromolar | [11] |
| 7c | MCF7 | low/sub-micromolar | [13][15] |
| Compound 7i | A549 | 2.25 | [19] |
| Compound 7i | HT-29 | 1.72 | [19] |
| Compound 7i | MCF-7 | 2.81 | [19] |
| Compound 14m | Various (NCI-60) | 0.116 - 6.77 | [21] |
| Compound 22 | - | 0.00133 | [6] |
| Compound 23 | - | 0.00163 | [6] |
| Compound 28 | - | 0.3864 | [6] |
| Compound 29 | - | 0.1987 | [6] |
Experimental Protocols
Protocol 1: General Synthesis of 4-Anilino-6,7-dimethoxyquinazoline Derivatives
This protocol describes a general method for the synthesis of 4-anilino-6,7-dimethoxyquinazoline derivatives from 2,4-dichloro-6,7-dimethoxyquinazoline, which is an intermediate derived from this compound.[2][3][22]
Materials:
-
2,4-dichloro-6,7-dimethoxyquinazoline
-
Substituted aniline
-
Isopropanol or other suitable solvent (e.g., THF)
-
Diisopropylethylamine (DIPEA) (optional, as a base)
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2,4-dichloro-6,7-dimethoxyquinazoline (1 equivalent) in isopropanol.
-
Add the desired substituted aniline (1-1.2 equivalents) to the solution.
-
If required, add a non-nucleophilic base such as DIPEA (1.5 equivalents) to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the aniline.
-
Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: In Vitro Antiproliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should be less than 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the medium containing the test compound at various concentrations to the wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
After 4 hours, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the effect of a test compound on the cell cycle distribution of cancer cells using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at the desired concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
After treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS and centrifuge.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours (or overnight).
-
After fixation, wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined based on their DNA content.
Protocol 4: Apoptosis Assay by Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of propidium iodide by cells with compromised membranes.[10]
Materials:
-
Cancer cell line
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound for the desired time.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. The cell populations are identified as follows:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Mandatory Visualizations
Caption: Experimental workflow for synthesis and evaluation of anticancer agents.
Caption: EGFR signaling pathway and inhibition by quinazoline derivatives.
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 9. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 20. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. derpharmachemica.com [derpharmachemica.com]
Application Note: A Detailed Protocol for the Selective Amination of 2,4-dichloro-6,7-dimethoxyquinazoline
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive experimental procedure for the selective amination of 2,4-dichloro-6,7-dimethoxyquinazoline at the C4 position. This key intermediate is crucial in the synthesis of a wide array of biologically active molecules, including kinase inhibitors and antihypertensive agents. The protocol details the reaction conditions, purification methods, and characterization of the resulting 2-chloro-4-amino-6,7-dimethoxyquinazoline derivatives.
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting significant pharmacological activities. Specifically, 2,4-disubstituted 6,7-dimethoxyquinazolines are core components of several approved drugs. The selective functionalization of the 2,4-dichloro-6,7-dimethoxyquinazoline precursor is a critical step in the synthesis of these compounds. The chlorine atom at the C4 position is more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position, allowing for regioselective amination.[1][2] This protocol outlines a reliable method for this selective amination, providing a foundational procedure for the synthesis of diverse quinazoline libraries.
Experimental Overview
The general strategy involves the reaction of 2,4-dichloro-6,7-dimethoxyquinazoline with a primary or secondary amine in a suitable solvent. The reaction can be carried out with or without a base, depending on the nucleophilicity of the amine. The following sections provide detailed protocols for amination using ammonia and aniline derivatives.
Synthesis of the Starting Material: 2,4-dichloro-6,7-dimethoxyquinazoline
The starting material, 2,4-dichloro-6,7-dimethoxyquinazoline, can be synthesized from 6,7-dimethoxyquinazolin-2,4-dione by refluxing with phosphorus oxychloride (POCl₃).[3][4] The addition of a tertiary amine such as N,N-dimethylaniline can facilitate the reaction.[3][5]
Data Presentation: Summary of Reaction Conditions
The following table summarizes various reported conditions for the amination of 2,4-dichloro-6,7-dimethoxyquinazoline.
| Amine Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ammonia (gas) | Tetrahydrofuran | - | Room Temp. | 48 | ~33 | [6] |
| 20-25% Aqueous Ammonia | - | - | 40-75 | 6-16 | Not specified | [7] |
| Aniline Derivatives | Isopropanol | - | Reflux | 6 | Satisfactory | [3][5] |
| 4-(N,N-dimethylamino)-aniline | Dioxane | DIPEA | 80 | 12 | 65 | [1][2] |
| 4-aminophenol | Dioxane | DIPEA | 80 | 12 | 60 | [1][2] |
DIPEA: N,N-Diisopropylethylamine
Experimental Protocols
Protocol 1: Amination with Aqueous Ammonia
This protocol describes the synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline using aqueous ammonia.
Materials:
-
2,4-dichloro-6,7-dimethoxyquinazoline
-
20-25% aqueous ammonia solution
-
Deionized water
-
Methanol for recrystallization
Equipment:
-
Round-bottom flask with a reflux condenser
-
Stirring hotplate
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the 2,4-dichloro-6,7-dimethoxyquinazoline solid in 20-25% aqueous ammonia.[7]
-
Heat the reaction mixture to a temperature between 55-75°C.[7]
-
Stir the reaction mixture at this temperature for 6-16 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Recrystallize the crude product from methanol to obtain pure 2-chloro-4-amino-6,7-dimethoxyquinazoline.
Protocol 2: Amination with Aniline Derivatives
This protocol details the synthesis of 2-chloro-4-(aryl amino)-6,7-dimethoxyquinazoline derivatives.
Materials:
-
2,4-dichloro-6,7-dimethoxyquinazoline (1.0 eq)
-
Substituted Aniline (1.0 eq)
-
Isopropanol or Dioxane
-
N,N-Diisopropylethylamine (DIPEA) (optional, ~3.6 eq)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with a reflux condenser and inert gas inlet
-
Stirring hotplate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 eq) and the desired aniline derivative (1.0 eq).[3][5]
-
For less reactive anilines, add N,N-diisopropylethylamine (DIPEA) to the mixture.[1][2]
-
Under an inert atmosphere (e.g., nitrogen or argon), heat the mixture to reflux (for isopropanol) or 80°C (for dioxane) for 6-12 hours.[1][2][3][5]
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration and washed with cold solvent.
-
Alternatively, dilute the reaction mixture with water and extract with ethyl acetate.[1][2]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.[1][2]
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the amination of 2,4-dichloro-6,7-dimethoxyquinazoline.
Caption: General workflow for the amination reaction.
Safety Precautions
-
Handle phosphorus oxychloride and N,N-dimethylaniline in a well-ventilated fume hood as they are corrosive and toxic.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction should be conducted under an inert atmosphere, especially when using anhydrous solvents.
-
Use caution when heating flammable organic solvents.
Conclusion
This application note provides a detailed and reproducible protocol for the selective amination of 2,4-dichloro-6,7-dimethoxyquinazoline. The procedures outlined are adaptable for various amine nucleophiles, enabling the synthesis of a diverse range of 4-aminoquinazoline derivatives for applications in drug discovery and development. The provided data and workflow diagrams serve as a valuable resource for researchers in the field of medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
The Pivotal Role of 2-Chloro-6,7-dimethoxyquinazoline in the Synthesis of Benign Prostatic Hyperplasia Therapeutics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the synthesis of key alpha-1 adrenergic receptor blockers for the treatment of benign prostatic hyperplasia (BPH), starting from the essential intermediate, 2-chloro-4-amino-6,7-dimethoxyquinazoline. The protocols for the synthesis of Doxazosin, Terazosin, Alfuzosin, and Prazosin are outlined, offering a comprehensive guide for researchers in medicinal chemistry and drug development.
Introduction
Benign prostatic hyperplasia (BPH) is a prevalent condition in aging men, characterized by the non-malignant enlargement of the prostate gland, which can lead to lower urinary tract symptoms (LUTS). Alpha-1 adrenergic receptor antagonists are a cornerstone of BPH treatment, functioning by relaxing the smooth muscle in the prostate and bladder neck, thereby improving urinary flow. A common structural feature of many of these antagonists is the quinazoline core. The compound 2-chloro-4-amino-6,7-dimethoxyquinazoline serves as a critical starting material for the synthesis of several widely prescribed BPH medications.[1] Its chemical structure allows for nucleophilic substitution at the 2-position, enabling the attachment of various side chains that determine the specific pharmacological properties of the final drug molecule.
Signaling Pathway of Alpha-1 Adrenergic Blockers in BPH
Alpha-1 adrenergic blockers exert their therapeutic effect by antagonizing the action of norepinephrine on alpha-1 adrenoceptors in the smooth muscle of the prostate, prostatic urethra, and bladder neck. This antagonism leads to muscle relaxation and a reduction in the dynamic component of bladder outlet obstruction.
Synthetic Pathways Overview
The general synthetic strategy involves the nucleophilic substitution of the chlorine atom at the C2 position of the 2-chloro-4-amino-6,7-dimethoxyquinazoline core with a suitable amine-containing side chain. This modular approach allows for the creation of a variety of derivatives with distinct pharmacological profiles.
Experimental Protocols and Data
Synthesis of Doxazosin
Doxazosin is synthesized by reacting 2-chloro-4-amino-6,7-dimethoxyquinazoline with N-(1,4-benzodioxan-2-carbonyl)piperazine.[2][3]
Reaction Scheme:
Protocol:
-
To a reaction flask, add 2-chloro-4-amino-6,7-dimethoxyquinazoline (0.58 mol, 140 g) and N-(1,4-benzodioxan-2-carbonyl)piperazine (0.60 mol, 150 g).[3]
-
Add n-butanol (2 L) to the flask.[3]
-
Heat the mixture to reflux with stirring for 3.5 hours.[3]
-
Cool the reaction mixture to 80 °C.[3]
-
Filter the resulting solid, wash with a suitable solvent, and dry to obtain doxazosin hydrochloride.[3]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 88% | [3] |
| Melting Point | 289-290 °C | [3] |
Synthesis of Terazosin
Terazosin is prepared by the condensation of 2-chloro-4-amino-6,7-dimethoxyquinazoline with 1-(2-tetrahydrofuroyl)piperazine.[4][5]
Reaction Scheme:
Protocol:
-
In a reaction vessel, dissolve 1-(2-tetrahydrofuroyl)piperazine (20 g) in a mixture of n-butanol (316 ml) and water (24 ml).[4]
-
Add 2-chloro-4-amino-6,7-dimethoxyquinazoline (22.2 g) to the solution while stirring.[4]
-
Heat the reaction mixture to reflux and maintain for approximately 9 hours.[4]
-
Cool the mixture to room temperature and continue stirring for 10-12 hours to allow for crystallization.[4]
-
Collect the crystals by filtration, wash with n-butanol, and dry in vacuo at 40-50 °C to yield Terazosin hydrochloride dihydrate.[4]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 94% | [4] |
| Reactant Molar Ratio | 1:1.07 (quinazoline:piperazine derivative) | [4] |
| Reaction Time | 9 hours | [4] |
Synthesis of Alfuzosin
The synthesis of Alfuzosin involves a multi-step process starting with the condensation of 2-chloro-4-amino-6,7-dimethoxyquinazoline with 3-methylaminopropionitrile, followed by hydrogenation and subsequent acylation.[6][7]
Reaction Scheme:
Protocol:
-
Step 1: Synthesis of N-(4-amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-2-cyanoethylamine
-
To 100 g (0.362 moles) of 4-amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride, add 34.08 g (0.405 moles) of 3-methylaminopropionitrile and 700 ml of sulfolane.[6]
-
Stir the mixture for 5 hours at a reflux temperature of 130°C.[6]
-
Cool the reaction mass to room temperature, filter the crystallized material, and wash with isopropanol.[6]
-
Dry the product under vacuum.[6]
-
-
Step 2: Synthesis of N1-(4-amino-6,7-dimethoxyquinazol-2-yl)-N1-methylpropane-1,3-diamine
-
Dissolve 10 g (0.0348 moles) of the product from Step 1 in 200 ml of ammoniacal isopropanol.[6]
-
Add 10 g of Raney Nickel in an autoclave.[6]
-
Hydrogenate the mixture under a pressure of 10-15 kg at 70°C for 6 hours with stirring.[6]
-
Monitor the reaction by HPLC. Upon completion, cool the mixture and filter to remove the catalyst.[6]
-
-
Step 3: Synthesis of Alfuzosin
-
The diamine from Step 2 is reacted with an activated form of tetrahydrofuroic acid to yield Alfuzosin.[6]
-
Quantitative Data:
| Parameter | Step 1 Yield | Step 2 Yield | Reference |
| Yield | 95 g | Not specified | [6] |
Synthesis of Prazosin
Prazosin synthesis involves the reaction of an intermediate, 2-[4-furoyl-(1-piperazinyl)]-4-chloro-6,7-dimethoxyquinazoline, with ammonia.[8]
Reaction Scheme:
Protocol:
-
Dissolve 2-[4-furoyl-(1-piperazinyl)]-4-chloro-6,7-dimethoxyquinazoline (0.009 mol) in tetrahydrofuran in a round bottom flask.[8]
-
Cool the solution to 0-5°C.[8]
-
Pass dry ammonia gas through the solution for about 2-3 hours.[8]
-
The white product that separates out is filtered and dried to yield Prazosin.[8]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 70% | [8] |
| Melting Point | 278-280°C | [8] |
Conclusion
2-Chloro-4-amino-6,7-dimethoxyquinazoline is a versatile and indispensable intermediate in the pharmaceutical industry for the synthesis of a class of alpha-1 adrenergic blockers effective in the management of benign prostatic hyperplasia. The protocols and data presented herein provide a detailed guide for the laboratory-scale synthesis of Doxazosin, Terazosin, Alfuzosin, and Prazosin. These procedures, derived from established literature, offer a solid foundation for further research, process optimization, and the development of new therapeutic agents for BPH. Researchers should adhere to all laboratory safety protocols and handle all chemicals with appropriate care.
References
- 1. nbinno.com [nbinno.com]
- 2. WO2010109185A2 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]
- 3. EP2421857B1 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]
- 4. US6248888B1 - Process for the preparation of terazosin hydrochloride dihydrate - Google Patents [patents.google.com]
- 5. rjptonline.org [rjptonline.org]
- 6. US20070105880A1 - Process for the preparation of alfuzosin - Google Patents [patents.google.com]
- 7. An improved process for the preparation of alfuzosin and its novel polymorph (2007) | Keshav Deo | 2 Citations [scispace.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Large-Scale Synthesis of 4-amino-2-chloro-6,7-dimethoxyquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-chloro-6,7-dimethoxyquinazoline is a key intermediate in the synthesis of several commercially significant pharmaceuticals, particularly antihypertensive drugs such as Prazosin, Doxazosin, and Alfuzosin.[1][] Its efficient and scalable synthesis is therefore of critical importance to the pharmaceutical industry. These application notes provide detailed protocols for the large-scale synthesis of this compound, focusing on practical and expeditious methods. The protocols are based on established literature and aim to address challenges encountered in previous synthetic routes, such as impurity profiles and reaction times.[3]
Synthesis Overview
Several synthetic routes for 4-amino-2-chloro-6,7-dimethoxyquinazoline have been reported, typically starting from readily available precursors like 3,4-dimethoxybenzaldehyde or 2-amino-4,5-dimethoxybenzoic acid. A common and efficient pathway involves the cyclization of a substituted anthranilic acid derivative to form the quinazoline core, followed by chlorination and amination.
An alternative five-step synthesis starts from o-dimethoxy benzene, proceeding through nitration, reduction, carbamidation, and cyclohydrolysis.[1] This guide will focus on a well-documented and optimized route commencing from 2-amino-4,5-dimethoxybenzoic acid.
Experimental Protocols
Route 1: From 2-Amino-4,5-dimethoxybenzoic Acid
This protocol is adapted from an expeditious method developed for large-scale synthesis.[3]
Step 1: Synthesis of 2,4-dihydroxy-6,7-dimethoxyquinazoline
-
Reaction: 2-amino-4,5-dimethoxybenzoic acid is reacted with sodium cyanate in an acidic medium to yield 2,4-dihydroxy-6,7-dimethoxyquinazoline.
-
Procedure:
-
To a stirred suspension of 2-amino-4,5-dimethoxybenzoic acid in water, add a solution of sodium cyanate.
-
Acidify the reaction mixture to pH 4.
-
The solid material obtained is treated with a 10% aqueous NaOH solution and allowed to stand for 4-5 hours.
-
Acidify the mixture to pH 4 to precipitate the crude product.
-
Step 2: Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline
-
Reaction: The dihydroxy quinazoline intermediate is chlorinated using a mixture of phosphorus oxychloride and N,N-dimethylaniline.[4]
-
Procedure:
-
A mixture of 6,7-dimethoxyquinazolin-2,4-dione and phosphorus oxychloride is refluxed in the presence of N,N-dimethylaniline for 5 hours.[4]
-
After cooling to room temperature, the reaction mixture is carefully poured into ice-cold water with stirring.[4]
-
The resulting precipitate is filtered and washed with distilled water to yield 2,4-dichloro-6,7-dimethoxyquinazoline.[4]
-
Step 3: Synthesis of 4-amino-2-chloro-6,7-dimethoxyquinazoline
-
Reaction: The dichloro intermediate undergoes selective amination at the C4 position.
-
Procedure:
-
To a 5 L round-bottom flask equipped with a stirrer, add 2,4-dichloro-6,7-dimethoxyquinazoline (85 g, 0.329 mol) and THF (500 mL).[3]
-
Stir the reaction mixture for 1 hour at ambient temperature.[3]
-
Add 25% aqueous ammonium hydroxide (1765 mL) and continue stirring for 24 hours.[3]
-
The resulting solid is filtered, washed with water, and dried to afford 4-amino-2-chloro-6,7-dimethoxyquinazoline.[3] This process typically yields the product in high purity (97.8% by HPLC) and good yield (90%).[3]
-
Data Presentation
| Step | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) | Reference |
| 1 | 2-Amino-4,5-dimethoxybenzoic acid | Sodium cyanate, NaOH, Acid | Water | 4-5 h (alkali treatment) | Ambient | >100 (crude) | - | [3] |
| 2 | 2,4-dihydroxy-6,7-dimethoxyquinazoline | POCl₃, N,N-dimethylaniline | - | 5 h | Reflux | 75 | - | [3][4] |
| 3 | 2,4-dichloro-6,7-dimethoxyquinazoline | Aqueous NH₄OH (25%) | THF | 24 h | Ambient | 90 | 97.8 | [3] |
Visualizations
Synthesis Pathway
Caption: Synthetic route to 4-amino-2-chloro-6,7-dimethoxyquinazoline.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis.
References
Application Notes and Protocols: 2-Chloro-6,7-dimethoxyquinazoline as a Key Intermediate for Antihypertensive Drugs
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chloro-6,7-dimethoxyquinazoline and its derivatives are pivotal intermediates in the synthesis of a class of potent antihypertensive drugs known as α1-adrenergic receptor antagonists. These compounds, including Prazosin, Doxazosin, and Terazosin, effectively lower blood pressure by selectively blocking α1-adrenoceptors on vascular smooth muscle, leading to vasodilation. This document provides detailed protocols for the synthesis of these active pharmaceutical ingredients (APIs) starting from precursors to this compound, along with comprehensive data summaries and an overview of the underlying mechanism of action.
Synthetic Protocols
The general synthetic strategy involves the preparation of the key intermediate, 4-amino-2-chloro-6,7-dimethoxyquinazoline, followed by its condensation with appropriate piperazine derivatives to yield the final drug molecules.
Synthesis of Key Intermediates
Protocol 2.1.1: Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline
This protocol outlines the conversion of 6,7-dimethoxyquinazoline-2,4-dione to 2,4-dichloro-6,7-dimethoxyquinazoline.
-
Materials: 6,7-dimethoxyquinazoline-2,4-dione, phosphorus oxychloride (POCl3), N,N-dimethylaniline, isopropanol, ice.
-
Procedure:
-
A mixture of 6,7-dimethoxyquinazoline-2,4-dione (2.0 g) and phosphorus oxychloride (6 mL) is refluxed in the presence of N,N-dimethylaniline (0.6 mL) for 5 hours.[1]
-
The reaction mixture is cooled to room temperature and carefully poured into ice-cold water with continuous stirring.
-
The resulting precipitate is collected by filtration and washed thoroughly with distilled water to afford 2,4-dichloro-6,7-dimethoxyquinazoline.[1]
-
Protocol 2.1.2: Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline
This protocol describes the selective amination of 2,4-dichloro-6,7-dimethoxyquinazoline at the C4 position.
-
Materials: 2,4-dichloro-6,7-dimethoxyquinazoline, tetrahydrofuran (THF), ammonia gas.
-
Procedure:
-
Dissolve 8.6 g of 2,4-dichloro-6,7-dimethoxyquinazoline in 300 mL of tetrahydrofuran.[2]
-
Bubble ammonia gas through the solution until saturation is achieved.
-
Allow the reaction mixture to stand at room temperature for 2 days.[2]
-
Remove the solvent under reduced pressure.
-
The resulting precipitate is collected by filtration and recrystallized from methanol to yield 4-amino-2-chloro-6,7-dimethoxyquinazoline.[2]
-
Synthesis of Antihypertensive Drugs
Protocol 2.2.1: Synthesis of Prazosin Hydrochloride
-
Materials: 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline, 2-furoyl chloride, chloroform, isoamyl alcohol, 10% (w/w) aqueous sodium hydroxide, anhydrous magnesium sulfate, anhydrous hydrogen chloride.
-
Procedure:
-
Dissolve 57.8 g (0.20 mole) of 2-(1-piperazinyl)-4-amino-6,7-dimethoxyquinazoline in 1000 mL of chloroform.[1]
-
Slowly add 30.2 g (0.20 mole) of 2-furoyl chloride at ambient temperature and stir the resulting slurry for 15 minutes.[1]
-
Add 1000 mL of isoamyl alcohol to the mixture.[1]
-
Add a 10% (w/w) aqueous sodium hydroxide solution until the solid material dissolves, maintaining the mixture at room temperature.[1]
-
Separate the aqueous layer and wash the organic phase with 250 mL of water.
-
Dry the organic layer over anhydrous MgSO4, filter, and cool the filtrate to 0°C.[1]
-
Pass anhydrous hydrogen chloride through the solution at 0-5°C until the solution is acidic (pH about 2-2.5).[1]
-
Evaporate the chloroform at reduced pressure, warming gently to about 45°C.[1]
-
Heat the solution to about 100°C to remove the last traces of chloroform and then allow it to cool to room temperature.[1]
-
Collect the product by filtration, wash with chloroform, and dry in a vacuum oven at 50°-60°C to afford Prazosin hydrochloride.[1]
-
Protocol 2.2.2: Synthesis of Doxazosin Hydrochloride
-
Materials: 4-amino-2-chloro-6,7-dimethoxyquinazoline, 1-(1,4-benzodioxan-2-formyl)piperazine, n-butanol.
-
Procedure:
-
In a reaction flask, add 140 g (0.58 mol) of 4-amino-2-chloro-6,7-dimethoxyquinazoline and 150 g (0.60 mol) of 1-(1,4-benzodioxan-2-formyl)piperazine to 2 L of n-butanol.[3]
-
Stir the mixture and heat to reflux for 3.5 hours.[3]
-
Cool the reaction mixture to 80°C and filter the precipitate.[3]
-
Wash the collected solid and dry to obtain Doxazosin hydrochloride.[3]
-
Protocol 2.2.3: Synthesis of Terazosin Hydrochloride Dihydrate
-
Materials: 4-amino-2-chloro-6,7-dimethoxyquinazoline, N-(2-tetrahydrofuroyl)piperazine, isopropanol, water.
-
Procedure:
-
To a solution of 290 mL of isopropanol and 50 mL of water, add 20 g of N-(2-tetrahydrofuroyl)piperazine and 22.2 g of 4-amino-2-chloro-6,7-dimethoxyquinazoline with stirring.[4]
-
Heat the reaction mixture to reflux and maintain for approximately 35 hours.[4]
-
Cool the mixture to room temperature and stir for about 12 hours.[4]
-
Collect the crystals by filtration, wash with isopropanol, and dry in a vacuum at 40°C to yield Terazosin hydrochloride dihydrate.[4]
-
Data Presentation
Table 1: Summary of Synthetic Intermediates
| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | M.P. (°C) |
| 2,4-Dichloro-6,7-dimethoxyquinazoline | 6,7-Dimethoxyquinazoline-2,4-dione | POCl₃, N,N-dimethylaniline | - | 5 h | - | - |
| 4-Amino-2-chloro-6,7-dimethoxyquinazoline | 2,4-Dichloro-6,7-dimethoxyquinazoline | NH₃ gas | THF | 48 h | - | 248 (decomp.)[2] |
Table 2: Summary of Antihypertensive Drug Synthesis
| Drug | Starting Intermediate | Key Reagent | Solvent | Reaction Time | Yield (%) | M.P. (°C) |
| Prazosin HCl | 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline | 2-Furoyl chloride | Chloroform/Isoamyl alcohol | - | - | 277-279 (decomp.)[1] |
| Doxazosin HCl | 4-Amino-2-chloro-6,7-dimethoxyquinazoline | 1-(1,4-Benzodioxan-2-formyl)piperazine | n-Butanol | 3.5 h | 88[3] | 289-290[3] |
| Terazosin HCl Dihydrate | 4-Amino-2-chloro-6,7-dimethoxyquinazoline | N-(2-Tetrahydrofuroyl)piperazine | Isopropanol/Water | 35 h | 94[4] | 272[5] |
Table 3: Spectroscopic Data for Doxazosin Mesylate
| Technique | Key Signals/Bands |
| ¹H NMR (DMSO-d₆) | 7.43 (s, 1H, ArH), 7.17 (s, 2H, ArNH₂), 6.75 (s, 1H, ArH), 3.83 (s, 3H, ArOCH₃), 3.80 (s, 3H, ArOCH₃), 3.76–3.37 (m, 8H, piperazine-H) |
| ¹³C NMR (DMSO-d₆) | 169.64, 161.63, 158.70, 154.73, 149.05, 145.56, 136.47, 130.01, 128.90, 127.50, 105.62, 104.17, 103.46, 56.31, 55.89, 55.37, 44.14 |
| FT-IR (ATR, cm⁻¹) | 3159 (N-H stretching of amine salt), 1632 (tertiary amide C=O), 1595 (N-H bending of aromatic amines), 1259-1168 (C-O stretching)[6] |
Mechanism of Action: α1-Adrenergic Receptor Blockade
Prazosin, Doxazosin, and Terazosin exert their antihypertensive effects by acting as selective antagonists of α1-adrenergic receptors. These receptors are located on the postsynaptic membrane of vascular smooth muscle cells and are activated by the endogenous catecholamines, norepinephrine and epinephrine.
The binding of these drugs to α1-adrenergic receptors inhibits the downstream signaling cascade, which is primarily mediated through a Gq protein-coupled pathway. This inhibition prevents the activation of phospholipase C (PLC), which in turn blocks the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent decrease in intracellular IP3 levels prevents the release of calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle relaxation and vasodilation. The overall effect is a reduction in peripheral vascular resistance and a lowering of blood pressure.
Visualizations
Caption: Synthetic workflow for antihypertensive drugs.
Caption: α1-Adrenergic receptor signaling pathway.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. prepchem.com [prepchem.com]
- 3. Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermoanalytical Investigation of Terazosin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Quinazoline Derivatives Using 2-Chloro-6,7-dimethoxyquinazoline Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various quinazoline derivatives, leveraging the reactivity of 2,4-dichloro-6,7-dimethoxyquinazoline as a versatile starting material. The methodologies outlined below focus on the regioselective substitution of the chlorine atoms, primarily at the C4 position, to yield a diverse range of 2-chloro-6,7-dimethoxyquinazoline derivatives. This scaffold is a key pharmacophore in numerous biologically active compounds, including kinase inhibitors and anti-inflammatory agents.[1][2]
Overview of Synthetic Strategy
The primary synthetic route involves a two-step process starting from 6,7-dimethoxyquinazoline-2,4-dione. This precursor is first converted to 2,4-dichloro-6,7-dimethoxyquinazoline. Subsequent nucleophilic aromatic substitution (SNAr) with various amines or other nucleophiles preferentially occurs at the more reactive C4 position, yielding the desired 2-chloro-4-substituted-6,7-dimethoxyquinazoline derivatives.[3][4]
Caption: General synthetic workflow for quinazoline derivatives.
Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline
This protocol details the chlorination of 6,7-dimethoxyquinazoline-2,4-dione to produce the key intermediate, 2,4-dichloro-6,7-dimethoxyquinazoline.
Experimental Protocol:
A mixture of 6,7-dimethoxyquinazoline-2,4-dione (2.0 g) and phosphorus oxychloride (POCl₃, 6 mL) is refluxed in the presence of a catalytic amount of N,N-dimethylaniline (0.6 mL) for 5 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is allowed to cool to room temperature and then carefully poured into ice-cold water with constant stirring. The resulting precipitate is collected by filtration, washed thoroughly with distilled water, and dried to yield 2,4-dichloro-6,7-dimethoxyquinazoline.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-6,7-dimethoxyquinazoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-6,7-dimethoxyquinazoline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
Common starting materials include 3,4-dimethoxybenzaldehyde, o-dimethoxybenzene (veratrole), and 6,7-dimethoxyquinazolin-2,4-dione. The choice of starting material will dictate the subsequent synthetic route.
Q2: My overall yield is low. Which steps are most critical for optimization?
Low overall yield can stem from inefficiencies in several steps. The most critical steps to scrutinize are typically the cyclization to form the quinazoline ring and the subsequent chlorination step. Incomplete reactions, side-product formation, and degradation of intermediates during these stages are common culprits.
Q3: What are the typical chlorinating agents used for this synthesis?
Phosphorus oxychloride (POCl₃) is the most commonly used chlorinating agent for converting hydroxyquinazolines to chloroquinazolines. Sometimes, it is used in combination with phosphorus pentachloride (PCl₅) or a catalyst like N,N-dimethylaniline or N,N-dimethylformamide (DMF).
Q4: I am observing significant impurity formation. What are the likely side reactions?
Side reactions can include incomplete chlorination (resulting in residual hydroxyquinazolines), over-chlorination if other reactive sites are present, or degradation of the quinazoline ring under harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times). Hydrolysis of the chloro group back to a hydroxyl group can also occur during workup if moisture is not carefully excluded.
Troubleshooting Guides
Issue 1: Low Yield in the Chlorination of 6,7-dimethoxyquinazolin-2,4-dione
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Some protocols suggest refluxing for 5-12 hours.[1][2] Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC).- Increase Reaction Temperature: The reaction is typically run at reflux temperature of POCl₃ (around 105 °C). Ensure your heating apparatus is maintaining this temperature.- Optimize Reagent Ratio: An excess of POCl₃ is generally used. A common molar ratio of 2,4-dihydroxy-6,7-dimethoxyquinazoline to POCl₃ is between 1:3 and 1:10.[3] |
| Degradation of Product | - Control Temperature: While high temperature is needed, excessive heat or prolonged reaction times can lead to decomposition. Adhere to established protocols and monitor the reaction progress.- Minimize Water Content: Ensure all glassware is dry and starting materials are anhydrous. POCl₃ reacts violently with water, which can also lead to undesired byproducts. |
| Catalyst Issues | - Use of a Catalyst: The addition of a catalytic amount of N,N-dimethylaniline or DMF can accelerate the reaction and improve yield.[1][2] For DMF, a weight ratio of 2,4-dihydroxy-6,7-dimethoxyquinazoline:POCl₃:DMF around 1:6.67:0.1-0.5 has been reported.[2] |
| Inefficient Work-up | - Careful Quenching: The reaction mixture is typically poured into ice-water to precipitate the product and decompose excess POCl₃.[1][4][5] This step should be done slowly and with vigorous stirring to prevent localized heating and potential degradation. |
Issue 2: Difficulties in the Purification of this compound
| Potential Cause | Troubleshooting Steps |
| Persistent Impurities | - Recrystallization: If the crude product contains solid impurities, recrystallization from a suitable solvent is recommended. Solvents like isopropanol or ethanol can be effective.[1][4] - Column Chromatography: For removal of closely related impurities, column chromatography on silica gel is a standard method. A gradient elution system, for example with dichloromethane and methanol, can be employed.[6] |
| Product Oiling Out | - Ensure Complete Solvent Removal: Before attempting crystallization, ensure all residual solvents from the work-up are removed under high vacuum.- Use of a Different Purification Technique: If recrystallization fails, column chromatography may yield a solid product upon solvent evaporation.[7] |
| Product Hydrolysis | - Anhydrous Conditions: During work-up and purification, minimize contact with water, especially if heating, to prevent hydrolysis of the chloro group. Wash the precipitate with cold water.[1][8] |
Experimental Protocols & Data
Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline from 6,7-dimethoxyquinazolin-2,4-dione
This protocol is based on a common literature procedure.[1][4][5]
-
Combine 6,7-dimethoxyquinazolin-2,4-dione (1 equivalent) and phosphorus oxychloride (POCl₃, approx. 6-10 equivalents).
-
Add a catalytic amount of N,N-dimethylaniline (e.g., 0.1-0.2 equivalents).
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 5 hours.
-
Monitor the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker of ice-cold water with vigorous stirring.
-
A precipitate will form. Continue stirring until all excess POCl₃ is hydrolyzed.
-
Filter the solid precipitate and wash thoroughly with distilled water until the filtrate is neutral.
-
Dry the solid product, for example, over P₂O₅.[8]
| Parameter | Value/Range | Reference |
| Starting Material | 6,7-dimethoxyquinazolin-2,4-dione | [1][4][5] |
| Chlorinating Agent | POCl₃ | [1][4][5] |
| Catalyst | N,N-dimethylaniline or DMF | [1][2] |
| Reaction Temperature | Reflux (105-120 °C) | [1][2][3] |
| Reaction Time | 2 - 12 hours | [1][2][3] |
| Molar Ratio (Substrate:POCl₃) | 1:3 to 1:10 | [3] |
Synthesis via Multi-step Route from Veratrole
A patented method describes a multi-step synthesis starting from veratrole (o-dimethoxybenzene).[9]
| Step | Reaction | Key Reagents | Temperature | Time |
| 1. Nitration | Veratrole → 3,4-dimethoxy nitrobenzene | Nitric acid | -10 to 30 °C | 1-10 hours |
| 2. Reduction | 3,4-dimethoxy nitrobenzene → 3,4-dimethoxy aniline | H₂/Catalyst | - | - |
| 3. Ureation | 3,4-dimethoxy aniline → 3,4-Dimethoxyphenyl cyano urea | Triphosgene, cyanamide | -10 to 100 °C | - |
| 4. Cyclization/Hydrolysis | 3,4-Dimethoxyphenyl cyano urea → 2-chloro-4-amino-6,7-dimethoxyquinazoline salt | PCl₅, POCl₃, Acid | 10-120 °C | 2-5 hours |
| 5. Alkalization | Salt → Final Product | Triethylamine, Methanol | Reflux | - |
This table provides a summary of the reaction conditions as described in the patent. For detailed molar ratios and solvent choices, referring to the original document is recommended.[9]
Visualized Workflows
Caption: Workflow for the synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline.
Caption: Troubleshooting logic for low yield in the chlorination step.
References
- 1. researchgate.net [researchgate.net]
- 2. CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 3. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2-Chloro-6,7-dimethoxyquinazoline
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2-Chloro-6,7-dimethoxyquinazoline. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to aid in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, by-products, and residual solvents. Key impurities to look out for are:
-
2,4-Dihydroxy-6,7-dimethoxyquinazoline: A common starting material in one of the synthesis routes.
-
2,4-Dichloro-6,7-dimethoxyquinazoline: A potential by-product if the chlorination reaction is not selective.[1]
-
Residual Phosphorus Oxychloride (POCl₃): A chlorinating agent that can be difficult to remove completely.
-
Starting Amines or Anilines: If the synthesis involves the reaction of a dichloroquinazoline with an amine.[2][]
-
Degradation Products: Formed if the compound is exposed to harsh conditions (e.g., high temperatures, strong acids or bases).
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification techniques are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities. Often, a combination of both methods yields the best results.
Q3: What is the expected appearance and melting point of pure this compound?
A3: Pure this compound is typically a white to off-white or pale-yellow solid. The melting point is reported to be in the range of 262-268 °C (with decomposition).[1][4]
Purification Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities. The choice of solvent is critical for successful purification.
Troubleshooting Common Recrystallization Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Compound does not dissolve in the hot solvent. | - The solvent is not suitable. - Insufficient solvent is used. | - Perform small-scale solubility tests with different solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, or mixtures). - Gradually add more hot solvent until the compound dissolves. |
| Compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated, and cooling is too rapid. - High concentration of impurities. | - Choose a solvent with a lower boiling point. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Try pre-purifying the crude material using a quick filtration through a small plug of silica gel. |
| No crystals form upon cooling. | - Too much solvent was used. - The compound is very soluble in the cold solvent. | - Reheat the solution to evaporate some of the solvent and allow it to cool again. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound. - If a single solvent is not effective, try a two-solvent system (one solvent in which the compound is soluble and another in which it is insoluble). |
| Low recovery of the purified product. | - The compound is significantly soluble in the cold solvent. - Premature crystallization during hot filtration. | - Minimize the amount of hot solvent used for dissolution. - Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration. - Preheat the filtration apparatus (funnel and flask) to prevent the product from crashing out on the filter paper. |
| Product is still impure after recrystallization. | - The impurity has similar solubility to the product in the chosen solvent. - The crystals formed too quickly, trapping impurities. | - Try a different recrystallization solvent or solvent system. - Ensure slow cooling to allow for proper crystal lattice formation. - Consider a second recrystallization or an alternative purification method like column chromatography. |
Solubility Data for a Structurally Similar Compound (2-Chloro-4-amino-6,7-dimethoxyquinazoline)
The following table presents the mole fraction solubility of a closely related quinazoline derivative in various solvents at 313.15 K (40°C), which can serve as a useful guide for solvent selection in recrystallization.
| Solvent | Mole Fraction Solubility (x 10⁻³) |
| N-methylpyrrolidone (NMP) | 13.70 |
| N,N-dimethyl formamide (DMF) | 11.57 |
| Cyclohexanone | 3.847 |
| Ethyl acetate | 1.010 |
| n-butanol | 0.929 |
| Isobutyl alcohol | 0.841 |
| n-propanol | 0.769 |
| Ethanol | 0.693 |
| Isopropanol | 0.622 |
| Methanol | 0.544 |
| 1,4-dioxane | 0.254 |
| Toluene | 0.022 |
Data adapted from a study on 2-Chloro-4-amino-6,7-dimethoxyquinazoline.[5]
Column Chromatography
Column chromatography is highly effective for separating compounds with different polarities, especially when dealing with multiple impurities or impurities with similar solubility to the product.
Troubleshooting Common Column Chromatography Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of spots (co-elution). | - The solvent system (eluent) is not optimal. - The column is overloaded with the crude product. | - Optimize the eluent system using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). - Reduce the amount of crude material loaded onto the column. A general guideline is a 30:1 to 100:1 ratio of silica gel to crude product by weight. |
| The compound does not elute from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent (gradient elution). For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Streaking or tailing of the compound on the column. | - The compound is interacting too strongly with the acidic silica gel. - The sample is not loaded properly in a concentrated band. | - Add a small amount of a modifier to the eluent, such as triethylamine (~0.5-1%), to neutralize the acidic sites on the silica gel. - Dissolve the crude product in a minimal amount of a suitable solvent before loading. For compounds with low solubility in the eluent, use the "dry loading" technique where the compound is pre-adsorbed onto a small amount of silica gel. |
| Cracking of the silica gel bed. | - The column has run dry. - Uneven packing of the silica gel. | - Always keep the solvent level above the top of the silica gel. - Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels. |
Experimental Protocols
Protocol 1: Recrystallization from an Alcohol Solvent
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable alcohol (e.g., methanol or ethanol) and heat the mixture to boiling while stirring. Continue adding the hot solvent dropwise until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude material in various solvent mixtures (e.g., different ratios of hexane/ethyl acetate).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading (Dry Loading Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Elution: Carefully add the eluent to the column and begin collecting fractions. Start with the low-polarity solvent system determined from your TLC analysis and gradually increase the polarity if necessary to elute the product.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
Common impurities in 2-Chloro-6,7-dimethoxyquinazoline synthesis and their identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-chloro-6,7-dimethoxyquinazoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I see an unexpected peak in my HPLC analysis of this compound. How do I identify it?
A1: An unexpected peak in your HPLC chromatogram likely corresponds to a process-related impurity. The two most common impurities in this synthesis are the starting material, 2,4-dihydroxy-6,7-dimethoxyquinazoline, and an intermediate, 2,4-dichloro-6,7-dimethoxyquinazoline. To identify the peak, you can employ several strategies:
-
Co-injection: If you have reference standards for the potential impurities, co-injecting them with your sample will show if the retention time of your unknown peak matches that of a known impurity.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) can provide the molecular weight of the compound associated with the unexpected peak, which can help in its identification.
-
Fraction Collection and NMR: If the impurity is present in a significant amount, you can collect the fraction corresponding to the peak and analyze it by Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Q2: My final product has a low melting point and appears to be a mixture. What are the likely impurities?
A2: A low or broad melting point is a strong indicator of impurities. The most probable impurities are residual starting materials or intermediates. Specifically, for the synthesis of this compound, you should suspect the presence of:
-
2,4-dihydroxy-6,7-dimethoxyquinazoline: This is often the primary starting material for the chlorination step.
-
2,4-dichloro-6,7-dimethoxyquinazoline: This is a key intermediate in the synthesis.
The presence of these impurities suggests either an incomplete reaction or side reactions.
Q3: What are the formation pathways for the common impurities in the synthesis of this compound?
A3: Understanding the formation pathways of impurities is crucial for optimizing your synthesis and minimizing their presence.
-
2,4-dihydroxy-6,7-dimethoxyquinazoline:
-
Incomplete Chlorination: If the reaction conditions (time, temperature, or reagent stoichiometry) for the conversion of 2,4-dihydroxy-6,7-dimethoxyquinazoline to the chlorinated intermediates are not optimal, unreacted starting material will remain in the final product.
-
Hydrolysis: The intermediate, 2,4-dichloro-6,7-dimethoxyquinazoline, can be susceptible to hydrolysis, converting it back to the dihydroxy compound. This is particularly relevant during aqueous work-up steps.
-
-
2,4-dichloro-6,7-dimethoxyquinazoline:
-
Incomplete Reaction: In the subsequent step to form the final product, if the reaction does not go to completion, this dichloro-intermediate will be carried through as an impurity.
-
Below is a diagram illustrating the logical relationship for troubleshooting impurity identification.
Caption: Troubleshooting workflow for impurity identification.
Data Presentation: Common Impurities
The following table summarizes the key characteristics of the common impurities found in the synthesis of this compound.
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Likely Origin |
| 2,4-dihydroxy-6,7-dimethoxyquinazoline | C10H10N2O4 | 222.20 | Unreacted starting material, hydrolysis of intermediate |
| 2,4-dichloro-6,7-dimethoxyquinazoline | C10H8Cl2N2O2 | 259.09 | Unreacted intermediate |
Experimental Protocols
Below are detailed methodologies for the identification and quantification of impurities in this compound.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
This method is designed for the separation and quantification of this compound and its common impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient:
Time (min) % A % B 0 70 30 20 10 90 25 10 90 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area. Impurities are identified by comparing their retention times with those of reference standards.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification of volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Hold: 10 minutes at 300°C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1 mg/mL.
-
Data Analysis: Impurities are identified by comparing their mass spectra with reference spectra in a library (e.g., NIST) and by interpreting their fragmentation patterns.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the unambiguous structural elucidation of isolated impurities.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Experiments:
-
¹H NMR: Provides information on the proton environment in the molecule.
-
¹³C NMR: Provides information on the carbon framework.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between atoms and confirm the structure.
-
-
Data Analysis: Chemical shifts (δ) and coupling constants (J) are analyzed to determine the structure of the impurity. Comparison with literature data for known compounds can aid in identification.
Signaling Pathways and Logical Relationships
The following diagram illustrates the formation pathways of the common impurities during the synthesis of this compound.
Caption: Formation pathways of common impurities.
Optimizing reaction conditions for the chlorination of 6,7-dimethoxyquinazoline-2,4-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the chlorination of 6,7-dimethoxyquinazoline-2,4-dione to synthesize 2,4-dichloro-6,7-dimethoxyquinazoline. This key intermediate is vital in the synthesis of various biologically active compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary chlorinating agent for the conversion of 6,7-dimethoxyquinazoline-2,4-dione to 2,4-dichloro-6,7-dimethoxyquinazoline?
A1: The most commonly used chlorinating agent for this transformation is phosphorus oxychloride (POCl₃).[1][2][3][4] It serves as both the reagent and, in many cases, the solvent.
Q2: What is the role of additives like N,N-dimethylaniline or N,N-dimethylformamide (DMF)?
A2: Additives such as N,N-dimethylaniline or N,N-dimethylformamide (DMF) are often used to facilitate the chlorination reaction.[1][2][3] They can act as catalysts, accelerating the reaction and potentially allowing for milder reaction conditions. DMF has been noted to promote the dissolution of the starting material and can significantly shorten the reaction time.[3]
Q3: Why is it crucial to use anhydrous conditions for this reaction?
A3: Phosphorus oxychloride is highly reactive towards water. Any moisture present in the reaction will consume the POCl₃, reducing the yield of the desired product and potentially leading to the formation of unwanted byproducts. It is essential to use dry glassware and reagents.
Q4: What is the typical work-up procedure for this reaction?
A4: The standard work-up involves carefully pouring the cooled reaction mixture into ice-cold water.[1][2] This quenches the excess POCl₃ and precipitates the solid product, which can then be collected by filtration.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Yield | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction is refluxed for the recommended duration (typically 4-12 hours) and at the appropriate temperature.[3][4] Monitor the reaction by TLC until the starting material is consumed. |
| Presence of moisture in the reaction. | Use thoroughly dried glassware and anhydrous reagents. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Inefficient quenching and product precipitation. | Pour the reaction mixture slowly into a vigorously stirred mixture of ice and water to ensure complete precipitation of the product. | |
| Formation of Dark-Colored Impurities | Side reactions occurring at elevated temperatures. | Maintain a controlled reflux temperature. Avoid excessive heating, which can lead to decomposition and the formation of colored byproducts. |
| Impure starting material. | Ensure the 6,7-dimethoxyquinazoline-2,4-dione is of high purity before starting the reaction. | |
| Product is an Oil or Gummy Solid | Incomplete removal of POCl₃ or other impurities. | After filtration, wash the solid product thoroughly with cold water to remove any residual acid and other water-soluble impurities. |
| Presence of hydrolyzed byproducts. | The product, 2,4-dichloro-6,7-dimethoxyquinazoline, is susceptible to hydrolysis back to the dione or to the mono-chloro species. Work-up should be performed promptly and at low temperatures. | |
| Difficulty in Filtering the Precipitate | Very fine particles are formed during precipitation. | Allow the precipitate to stand in the cold mixture for a longer period to allow for particle agglomeration before filtration. Using a filter aid might also be beneficial. |
Experimental Protocols
Protocol 1: Chlorination using Phosphorus Oxychloride and N,N-Dimethylaniline
This protocol is adapted from a procedure described for the synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline as an intermediate.[1][2]
Materials:
-
6,7-dimethoxyquinazoline-2,4-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Ice
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add 6,7-dimethoxyquinazoline-2,4-dione (e.g., 2.0 g).[2]
-
To this, add phosphorus oxychloride (e.g., 6 mL) and N,N-dimethylaniline (e.g., 0.6 mL).[2]
-
Heat the mixture to reflux and maintain for 5 hours.[2]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully and slowly pour the cooled mixture into a beaker containing crushed ice with constant stirring.
-
A precipitate will form. Continue stirring until all the ice has melted.
-
Filter the solid precipitate using a Buchner funnel.
-
Wash the solid thoroughly with cold distilled water.
-
Dry the product, 2,4-dichloro-6,7-dimethoxyquinazoline, in a desiccator or under vacuum.
Protocol 2: Chlorination using Phosphorus Oxychloride and N,N-Dimethylformamide
This protocol is based on a patented procedure.[3]
Materials:
-
6,7-dimethoxyquinazoline-2,4-dione (referred to as 2,4-dihydroxy-6,7-dimethoxyquinazoline)
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylformamide (DMF)
-
Ice
-
Water
Procedure:
-
In a reaction vessel, mix 6,7-dimethoxyquinazoline-2,4-dione and phosphorus oxychloride.
-
Slowly add N,N-dimethylformamide to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4 hours.[3]
-
After the reaction is complete, distill off the excess phosphorus oxychloride under reduced pressure.
-
Cool the remaining mixture and hydrolyze by carefully adding it to ice water.
-
Filter the resulting precipitate, wash with water, and dry to obtain 2,4-dichloro-6,7-dimethoxyquinazoline.
Data Presentation
Table 1: Comparison of Reaction Conditions for Chlorination
| Parameter | Method 1 | Method 2 | Method 3 (Prior Art) |
| Starting Material | 6,7-dimethoxyquinazoline-2,4-dione | 2,4-dihydroxy-6,7-dimethoxyquinazoline | 2,4-dihydroxy-6,7-dimethoxyquinazoline |
| Chlorinating Agent | POCl₃ | POCl₃ | POCl₃ |
| Additive | N,N-dimethylaniline | N,N-dimethylformamide | N,N-dimethylaniline |
| Reflux Time | 5 hours[2] | 4 hours[3] | 12 hours[3] |
| Work-up | Poured into ice-water | Distillation of excess POCl₃, then hydrolysis | Poured into water |
Visualizations
Caption: Experimental workflow for the chlorination of 6,7-dimethoxyquinazoline-2,4-dione.
Caption: Troubleshooting logic for low yield in the chlorination reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 4. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
Side reactions to avoid during the synthesis of 2-Chloro-6,7-dimethoxyquinazoline derivatives
This guide provides troubleshooting advice and frequently asked questions to help researchers and drug development professionals avoid common side reactions during the synthesis of 2-Chloro-6,7-dimethoxyquinazoline derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My chlorination of 6,7-dimethoxy-2,4(1H,3H)-quinazolinedione is incomplete, and the starting material remains. What could be the cause?
Answer: Incomplete chlorination is a common issue that can typically be traced back to several factors:
-
Reaction Time and Temperature: The conversion to 2,4-dichloro-6,7-dimethoxyquinazoline requires sufficient time at reflux. Ensure the reaction is heated for the recommended duration, typically 4-5 hours.[1][2]
-
Reagent Quality and Quantity: Phosphorus oxychloride (POCl₃) is highly reactive and susceptible to degradation from atmospheric moisture. Use a fresh, high-purity bottle of POCl₃. Furthermore, a significant excess of POCl₃ is often required to drive the reaction to completion.
-
Catalyst Presence: The addition of a catalyst like N,N-dimethylaniline or N,N-dimethylformamide (DMF) can significantly improve reaction rates and yields.[1][2][3] If you are not using a catalyst, consider its inclusion.
-
Solubility: The starting dione has poor solubility in POCl₃ alone. A co-solvent or catalyst can help improve this, leading to a more homogeneous and complete reaction.
Question 2: After quenching the chlorination reaction with ice water, I'm observing a significant amount of a hydroxy-substituted byproduct. How can this be prevented?
Answer: The formation of hydroxy byproducts is due to the hydrolysis of the highly reactive chloro groups on the quinazoline ring. This is particularly problematic during the aqueous workup. To minimize hydrolysis:
-
Control Quenching Temperature: Pour the reaction mixture slowly onto a vigorously stirred mixture of ice and water. This dissipates the heat from the exothermic quenching of excess POCl₃ and keeps the temperature low, reducing the rate of hydrolysis.[1][2]
-
Minimize Contact Time: Do not let the precipitated product sit in the acidic aqueous mixture for an extended period. Filter the precipitate promptly after the quench is complete.
-
Efficient Extraction: If the product is extracted rather than precipitated, perform the extraction quickly using a non-polar organic solvent like chloroform. Follow this with washes using water, dilute acid, and dilute base to remove impurities before drying and concentrating.[4]
Question 3: During the subsequent reaction of 2,4-dichloro-6,7-dimethoxyquinazoline with an amine, I am getting a di-substituted product instead of the desired mono-substituted 2-chloro-4-amino derivative. How can I improve selectivity?
Answer: The chlorine atom at the C4 position of the quinazoline ring is significantly more reactive to nucleophilic substitution than the chlorine at the C2 position. However, forcing conditions can lead to di-substitution. To favor mono-substitution at the C4 position:
-
Stoichiometry Control: Use a controlled amount of the amine nucleophile, typically 1.0 to 1.2 equivalents.
-
Temperature Management: Run the reaction at a moderate temperature. For many aniline derivatives, refluxing in isopropanol is sufficient.[1][5] For amination with ammonia, the reaction can often be performed at ambient temperature.[6] Avoid excessive heating, which can overcome the reactivity difference between the C2 and C4 positions.
-
Reaction Time: Monitor the reaction by TLC. Stop the reaction as soon as the 2,4-dichloro starting material has been consumed to prevent the slower, secondary substitution at the C2 position.
Question 4: My final product after the chlorination step is a dark, tarry, or oily residue that is very difficult to purify. What causes this and how can it be avoided?
Answer: The formation of dark, intractable residues is often due to decomposition at high temperatures or undesired side reactions.
-
Temperature Control: While reflux is necessary, avoid excessively high temperatures or "hot spots" in the reaction flask. Ensure uniform heating with a suitable heating mantle and good stirring.
-
Removal of Excess POCl₃: Before the aqueous workup, it is crucial to remove the excess POCl₃ under reduced pressure (distillation).[4] This minimizes the violence of the quench and reduces the formation of decomposition products.
-
Purification Method: If the crude product is impure, chromatographic purification on an aluminum oxide column or trituration with a cold solvent like ethanol can be effective for isolating the clean product from baseline impurities.[4]
Quantitative Data Summary
The choice of catalyst and reaction conditions can significantly impact the yield of the chlorination step. The following table summarizes conditions from various reported procedures for the synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline.
| Starting Material | Chlorinating Agent | Catalyst/Additive | Solvent | Temp. | Time (h) | Yield (%) | Reference |
| 6,7-dimethoxy-2,4-dione | POCl₃ | N,N-dimethylaniline | None | Reflux | 5 | N/A | [1][2] |
| 6,7-dimethoxy-2,4-dione | POCl₃ | N,N-dimethylformamide | None | Reflux | 4 | Good | [3][6] |
| 1-(3,4-dimethoxyphenyl)-3-phenoxycarbonylurea | POCl₃ | N,N-dimethylaniline | None | Reflux | 4 | 58% | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline (7)
This protocol is adapted from procedures utilizing a catalyst for efficient chlorination.[1][2][6]
-
To a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 6,7-dimethoxy-2,4(1H,3H)-quinazolinedione (1 equivalent).
-
Add phosphorus oxychloride (POCl₃, approx. 10 equivalents) to the flask.
-
Slowly add N,N-dimethylaniline (approx. 0.5 equivalents) or DMF (catalytic amount) to the stirred suspension.
-
Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 4-5 hours. The reaction should become more homogeneous as it proceeds.
-
Allow the mixture to cool to room temperature.
-
Crucial Step: Remove the excess POCl₃ by distillation under reduced pressure. This will leave a dark, oily residue.
-
Pour the residue slowly and cautiously onto a vigorously stirred mixture of crushed ice and water.
-
A solid precipitate should form. Stir for 30 minutes in the ice bath.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the solid product under vacuum to yield crude 2,4-dichloro-6,7-dimethoxyquinazoline. The product can be used directly or purified further by recrystallization or chromatography.[4]
Protocol 2: Selective Synthesis of 2-Chloro-4-(arylamino)-6,7-dimethoxyquinazoline Derivatives
This protocol describes the selective substitution at the C4 position.[1][5]
-
In a round-bottom flask, dissolve 2,4-dichloro-6,7-dimethoxyquinazoline (1 equivalent) in a suitable solvent such as isopropanol.
-
Add the desired aniline derivative (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6 hours.
-
After completion, allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold isopropanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Visual Guides
Reaction Pathways and Side Reactions
The following diagram illustrates the primary synthetic route from the quinazolinedione to the mono-amino derivative, highlighting potential side reactions.
References
Troubleshooting low yield in the synthesis of 2-chloro-4-anilinoquinazolines.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 2-chloro-4-anilinoquinazolines. The most common synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloroquinazoline and a substituted aniline. The C4 position is significantly more reactive than the C2 position, allowing for regioselective substitution under controlled conditions.[1][2]
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of 2-chloro-4-anilinoquinazolines.
Issue 1: Low or No Product Formation
Q: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I fix this?
A: Low or no product formation can stem from several factors, from the quality of your starting materials to the reaction conditions. Here's a systematic approach to troubleshooting this issue:
-
Purity of Starting Materials: Impurities in your 2,4-dichloroquinazoline or aniline can lead to unwanted side reactions and inhibit the formation of the desired product.[3]
-
Recommendation: Verify the purity of your starting materials using techniques like NMR, GC-MS, or by checking the melting point. If necessary, purify the aniline by distillation or recrystallization.[3]
-
-
Reaction Temperature: The temperature is a critical parameter. The substitution at the C4 position typically occurs under milder conditions. Excessively high temperatures can lead to side reactions, including substitution at the C2 position or decomposition.[1][4]
-
Recommendation: Start with a lower temperature (e.g., room temperature or gentle heating at 50-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
-
Choice of Solvent: The solvent plays a crucial role in reactant solubility, reaction rate, and the stability of intermediates.[3] Polar aprotic solvents like isopropanol, ethanol, or acetonitrile are commonly used.
-
Recommendation: If you are observing low solubility of your starting materials, consider screening different solvents. Microwave irradiation in a solvent mixture like THF/water has been shown to improve yields and shorten reaction times.[5]
-
-
Reaction Time: The reaction may not have reached completion.
-
Recommendation: Monitor the reaction over time using TLC or LC-MS to determine the optimal reaction duration.
-
Issue 2: Formation of Multiple Products/Side Reactions
Q: My reaction mixture shows multiple spots on TLC, indicating the formation of byproducts. What are these byproducts and how can I minimize them?
A: The most common byproduct is the disubstituted 2,4-dianilinoquinazoline, formed by the reaction of the aniline at both the C2 and C4 positions of the quinazoline ring. Another possibility is the formation of a 2,4-diaminoquinazoline derivative if ethanol is used as a solvent under reflux for an extended period.[6]
-
Cause: The substitution at the C2 position is generally less favorable and requires harsher conditions (higher temperatures, longer reaction times) than the substitution at the C4 position.[1][7] If your reaction conditions are too harsh, you will likely see an increase in the formation of the disubstituted product.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: As the C4 position is more reactive, lowering the temperature will favor the monosubstituted product.[1]
-
Reduce Reaction Time: Monitor the reaction closely by TLC and stop it once the starting 2,4-dichloroquinazoline has been consumed and before significant amounts of the disubstituted product are formed.
-
Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the aniline can help drive the reaction to completion without promoting disubstitution.
-
Issue 3: Difficulty in Product Isolation and Purification
Q: I'm having trouble isolating a pure product from my reaction mixture. What are the best practices for work-up and purification?
A: Issues during work-up and purification can lead to significant loss of yield.
-
Product Precipitation: The 2-chloro-4-anilinoquinazoline product often precipitates from the reaction mixture upon cooling.
-
Recommendation: Ensure the solution is cooled slowly to promote the formation of pure crystals. If the product does not precipitate, the addition of a non-polar solvent like hexane or water can sometimes induce precipitation.[3]
-
-
Purification:
-
Recrystallization: This is often the most effective method for purifying the final product. Screen various solvents to find one in which your product has high solubility at high temperatures and low solubility at room temperature.[3]
-
Silica Gel Chromatography: If recrystallization is ineffective, column chromatography can be used. However, be aware that some quinazoline derivatives can adsorb strongly to silica gel, leading to yield loss.[3] A solvent system of ethyl acetate and hexane is a good starting point for elution.
-
Experimental Protocols
General Protocol for the Synthesis of 2-Chloro-4-Anilinoquinazolines
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a solution of 2,4-dichloroquinazoline (1 equivalent) in a suitable solvent (e.g., isopropanol, 10 mL per mmol of quinazoline) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted aniline (1.1 equivalents).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 80°C) and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. The product may precipitate. If so, collect the solid by filtration and wash with cold solvent.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to obtain the pure 2-chloro-4-anilinoquinazoline.
Data Presentation
Table 1: Reported Yields for the Synthesis of 2-Chloro-4-Anilinoquinazolines under Various Conditions
| Entry | Aniline Substituent | Solvent | Conditions | Yield (%) | Reference |
| 1 | 3-Ethynylphenylamine | Isopropanol | Reflux | Good | [8] |
| 2 | 3-Ethynylphenylamine | Isopropanol, TFA, µW | 120°C, 15 min | - | [9] |
| 3 | Various anilines | Isopropanol | Reflux | 17-91 | |
| 4 | N-Methylanilines | THF/H₂O (1:1) | µW, 100°C, 10-40 min | 70-96 | [5] |
| 5 | 2-Chloromethyl anilines | - | Condensation | - | [10] |
| 6 | Aromatic aldehydes | Methanol, KOH | Room Temp, 24h | 51-85 | [11] |
Note: "-" indicates that a specific numerical yield was not provided in the cited abstract.
Visualizations
Caption: Troubleshooting workflow for low yield synthesis.
Caption: General reaction pathway for synthesis.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03509F [pubs.rsc.org]
Technical Support Center: Regioselective Substitution on 2,4-dichloro-6,7-dimethoxyquinazoline
Welcome to the technical support center for synthetic strategies involving 2,4-dichloro-6,7-dimethoxyquinazoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving desired regioselectivity in their substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general rule for regioselectivity in nucleophilic aromatic substitution (SNAr) on 2,4-dichloro-6,7-dimethoxyquinazoline?
A1: The substitution of chlorine on the 2,4-dichloro-6,7-dimethoxyquinazoline ring is regioselective. Under mild conditions, nucleophilic attack preferentially occurs at the C4 position.[1] Substitution at the C2 position typically requires more forcing or "harsh" conditions after the C4 position has been functionalized.[1]
Q2: Why is the C4 position more reactive towards nucleophiles?
A2: The enhanced reactivity of the C4 position is due to electronic factors. Density Functional Theory (DFT) calculations have shown that the carbon atom at the 4-position of 2,4-dichloroquinazoline has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack.[2][3][4] This leads to a lower activation energy for the formation of the Meisenheimer intermediate at the C4 position compared to the C2 position.
Q3: Can I achieve selective substitution at the C2 position?
A3: While C4 is the kinetically favored site for nucleophilic attack, selective C2 substitution is achievable. This generally requires either blocking the C4 position first or employing specific methodologies that favor C2 reactivity. For instance, a "sulfonyl group dance" strategy has been developed where a 2-chloro-4-sulfonylquinazoline is treated with an azide nucleophile, leading to a cascade of reactions that result in a functionalized C2 position.[5][6] Additionally, with less nucleophilic amines, C2-selective SNAr can be achieved in specific non-polar solvents like acetonitrile or chloroform.[5][6]
Q4: What is the expected regioselectivity for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination?
A4: For palladium-catalyzed cross-coupling reactions on 2,4-dichloroquinazolines, exclusive selectivity for the more electrophilic C4 position is generally observed.[7] For Suzuki-Miyaura coupling, the reaction with arylboronic acids proceeds selectively at C4.[7] While specific literature on Buchwald-Hartwig amination on 2,4-dichloro-6,7-dimethoxyquinazoline is less detailed in the provided search results, the general principles of palladium-catalyzed C-N bond formation suggest that the more reactive C4-Cl bond would be the primary site of reaction under standard conditions.[8][9]
Troubleshooting Guides
Issue 1: Poor or no regioselectivity in nucleophilic aromatic substitution (SNAr).
| Possible Cause | Troubleshooting Step |
| Reaction conditions are too harsh, leading to substitution at both C2 and C4. | - Lower the reaction temperature. - Reduce the reaction time. - Use a milder base. |
| The nucleophile is too reactive. | - Consider using a less reactive nucleophile if possible. - Protect the nucleophile to temper its reactivity. |
| Incorrect solvent polarity. | - For C4 selectivity, polar aprotic solvents like DMF or DMSO are often effective. - For C2 selectivity with certain amines, consider less polar solvents like acetonitrile or chloroform.[5][6] |
Issue 2: Low yield of the desired C4-substituted product.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction. | - Increase the reaction time. - Gradually increase the temperature. - Ensure the reagents are of high purity and the solvent is anhydrous. |
| Decomposition of starting material or product. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. - Monitor the reaction closely by TLC or LC-MS to avoid over-running. |
| Sub-optimal base. | - Screen different organic or inorganic bases (e.g., DIPEA, K2CO3, Cs2CO3). |
Issue 3: Difficulty in achieving C2 substitution after C4 functionalization.
| Possible Cause | Troubleshooting Step |
| Insufficiently harsh reaction conditions. | - Significantly increase the reaction temperature (e.g., reflux). - Use a stronger base. - Consider microwave-assisted heating to access higher temperatures and shorter reaction times.[10] |
| Steric hindrance from the C4 substituent. | - If possible, choose a smaller nucleophile for the C2 substitution. - Employ a catalytic system known to be effective for sterically hindered substrates. |
Experimental Protocols
Protocol 1: General Procedure for Regioselective C4-Amination (SNAr)
This protocol is adapted from the synthesis of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives.[11][12]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 eq.) in a suitable solvent such as isopropanol or dioxane.
-
Addition of Reagents: Add the desired aniline or amine (1.0-1.2 eq.) and a base such as N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq.).
-
Reaction Conditions: Stir the mixture at a controlled temperature, typically ranging from room temperature to 80 °C, for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be filtered, washed with cold solvent, and dried. Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: General Procedure for Regioselective C4-Suzuki Coupling
This protocol is based on established methods for Suzuki-Miyaura coupling with 2,4-dichloroquinazolines.[7]
-
Reaction Setup: To a reaction vial, add 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 eq.), the arylboronic acid (1.5 eq.), a palladium catalyst such as Pd(OAc)2 (0.05 eq.), a phosphine ligand like PPh3 (0.15 eq.), and a base such as Na2CO3 (3.0 eq.).
-
Inert Atmosphere: Flush the reaction vessel with an inert gas (nitrogen or argon).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., DME/H2O 10:1), via syringe.
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 75-80 °C) under the inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, add water to the reaction mixture and extract with an organic solvent such as dichloromethane or ethyl acetate. The combined organic extracts should be washed with brine, dried over anhydrous MgSO4 or Na2SO4, and concentrated in vacuo. The residue can be purified by flash column chromatography.
Visual Guides
Caption: Decision pathway for regioselective SNAr.
Caption: Step-by-step workflow for Suzuki coupling.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. mdpi.com [mdpi.com]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium [beilstein-journals.org]
- 7. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-amino-2-chloro-6,7-dimethoxyquinazoline
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4-amino-2-chloro-6,7-dimethoxyquinazoline, a key intermediate in the development of various pharmaceuticals.[1][2][]
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 4-amino-2-chloro-6,7-dimethoxyquinazoline?
A1: Common starting materials include 3,4-dimethoxybenzaldehyde[4], o-dimethoxybenzene[5], and vanillin.[2] The selection of the starting material will dictate the subsequent synthetic steps.
Q2: What is a critical intermediate in the synthesis of the target molecule?
A2: A key intermediate is 2,4-dichloro-6,7-dimethoxyquinazoline.[2][6] This compound is typically synthesized from 6,7-dimethoxyquinazolin-2,4-dione by chlorination.[4][6]
Q3: What are the typical reaction conditions for the final amination step?
A3: The conversion of 2,4-dichloro-6,7-dimethoxyquinazoline to 4-amino-2-chloro-6,7-dimethoxyquinazoline is generally achieved by treatment with ammonia.[2][4] Reaction conditions can vary, but aqueous ammonia in a co-solvent like THF has been shown to be effective, leading to high yield and purity.[2]
Q4: What are some of the key safety precautions to consider during this synthesis?
A4: The synthesis involves hazardous reagents such as phosphorus oxychloride and thionyl chloride, which are corrosive and toxic.[4] It is crucial to perform these reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 4-amino-2-chloro-6,7-dimethoxyquinazoline.
Problem 1: Low yield or incomplete conversion during the chlorination of 6,7-dimethoxyquinazolin-2,4-dione.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient chlorinating agent | Increase the molar ratio of phosphorus oxychloride (POCl₃) to the starting material. A ratio of 1:3 to 1:10 has been reported.[4] | Drive the reaction to completion and improve the yield of 2,4-dichloro-6,7-dimethoxyquinazoline. |
| Inadequate reaction temperature or time | Ensure the reaction is refluxed at an appropriate temperature (80°C - 120°C) for a sufficient duration (2-6 hours).[4] | Complete conversion of the starting material. |
| Presence of moisture | Use anhydrous reagents and glassware. Moisture can quench the chlorinating agent. | Minimize side reactions and improve the efficiency of the chlorination step. |
| Ineffective catalyst | The addition of N,N-dimethylaniline or DMF can catalyze the reaction.[2][6] | Increased reaction rate and improved yield. |
Problem 2: Formation of impurities during the amination of 2,4-dichloro-6,7-dimethoxyquinazoline.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reaction with anhydrous ammonia is slow and incomplete | Use aqueous ammonia (20-25%) with a co-solvent like THF. This method has been shown to result in a 90% yield with 98.5% purity.[2] | Faster reaction and a cleaner product with minimal starting material contamination. |
| Formation of the 2,4-diamino substituted product | Control the reaction temperature and time. The substitution at the 4-position is generally more facile.[7] | Selective formation of the desired 4-amino-2-chloro product. |
| Unreacted starting material | Monitor the reaction progress using TLC or HPLC.[8] Extend the reaction time if necessary. | Ensure complete consumption of the starting material. |
Experimental Protocols
Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline from 6,7-dimethoxyquinazolin-2,4-dione [4]
-
To a dried round-bottom flask, add 6,7-dimethoxyquinazolin-2,4-dione and phosphorus oxychloride in a 1:6 molar ratio.
-
Add a catalytic amount of N,N-dimethylformamide.
-
Reflux the mixture at 100°C for 4 hours.
-
After cooling to room temperature, slowly pour the reaction mixture into ice water with continuous stirring.
-
Adjust the pH to approximately 7 with a dilute ammonia solution.
-
Filter the resulting solid, wash with water, and dry to obtain 2,4-dichloro-6,7-dimethoxyquinazoline.
Synthesis of 4-amino-2-chloro-6,7-dimethoxyquinazoline from 2,4-dichloro-6,7-dimethoxyquinazoline [2]
-
In a round-bottom flask, dissolve 2,4-dichloro-6,7-dimethoxyquinazoline in THF.
-
Stir the mixture at ambient temperature for 1 hour.
-
Add 25% aqueous ammonium hydroxide and continue stirring for 24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the precipitated solid, wash with water, and dry to yield 4-amino-2-chloro-6,7-dimethoxyquinazoline.
Visualized Workflows
Caption: General synthetic pathways to 4-amino-2-chloro-6,7-dimethoxyquinazoline.
Caption: Troubleshooting logic for the chlorination step.
Caption: Troubleshooting logic for the amination step.
References
- 1. scialert.net [scialert.net]
- 2. tandfonline.com [tandfonline.com]
- 4. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 5. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Removing residual phosphorus oxychloride from 2-Chloro-6,7-dimethoxyquinazoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-6,7-dimethoxyquinazoline. The following sections detail the removal of residual phosphorus oxychloride (POCl₃), a common reagent in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual phosphorus oxychloride (POCl₃) after the synthesis of this compound?
A1: The most common and established method is to quench the reaction mixture by carefully adding it to a vigorously stirred mixture of ice and water. This process hydrolyzes the excess POCl₃ into phosphoric acid and hydrochloric acid, which are water-soluble and can be removed during filtration and washing.[1] An alternative and often safer approach is the "reverse quench," where the reaction mixture is slowly added to the quenching solution.[2]
Q2: What is "reverse quenching" and why is it recommended?
A2: Reverse quenching involves the slow addition of the reaction mixture containing POCl₃ to a quenching solution (e.g., ice-water, aqueous sodium bicarbonate, or aqueous sodium acetate).[2] This method is recommended for safety as it helps to control the highly exothermic hydrolysis of POCl₃, preventing a sudden and dangerous increase in temperature (runaway reaction).[2] Quenching at a controlled, slightly elevated temperature (e.g., 35-40°C with a sodium acetate solution) can ensure immediate and complete hydrolysis of reactive phosphorus species.[2]
Q3: Can the use of a basic solution for quenching affect the product?
A3: Yes, using a strong aqueous base like sodium hydroxide or sodium bicarbonate for neutralization can potentially lead to the hydrolysis of the 2-chloro group on the quinazoline ring, reverting it to the corresponding quinazolinone starting material.[3] If a basic quench is necessary, it should be done carefully at low temperatures with pH monitoring. Pouring the reaction mixture onto cold sodium bicarbonate solution in portions is a suggested method.[3]
Q4: What are the common impurities encountered after the POCl₃ workup?
A4: The most common impurity is the starting material, 2,4-dihydroxy-6,7-dimethoxyquinazoline (or the corresponding quinazolinone), which can result from incomplete reaction or hydrolysis of the product during workup.[3] Other potential impurities include residual solvents and byproducts from side reactions.
Q5: What are suitable recrystallization solvents for purifying this compound?
A5: Common solvents for recrystallization of quinazoline derivatives include alcohols such as methanol and ethanol.[4] A mixture of ethanol and ethyl acetate has also been reported for the purification of a similar compound, 4-chloro-6,7-dimethoxyquinoline.[5] The choice of solvent will depend on the impurity profile of the crude product.
Troubleshooting Guides
This section addresses specific issues that may arise during the removal of residual POCl₃ from this compound.
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Product Hydrolysis During Workup | The 2-chloro group is susceptible to hydrolysis, especially in acidic conditions created by the quenching of POCl₃. Avoid prolonged exposure to aqueous acidic conditions. Neutralize the solution promptly but carefully after quenching. Consider using a buffered quench with sodium acetate to maintain a less acidic pH.[2] |
| Incomplete Precipitation | The product may not fully precipitate if the quenching solution is not cold enough or if an insufficient volume is used. Ensure the ice/water mixture is well-chilled and use a sufficient volume to fully precipitate the product. |
| Loss During Filtration and Washing | The product may have some solubility in the washing solvent. Use ice-cold water for washing the filtered solid to minimize solubility losses. Avoid excessive washing. |
| Incomplete Reaction | If the conversion to the chloroquinazoline was not complete, the starting material will be present, leading to a lower yield of the desired product. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) to ensure completion before quenching. |
Issue 2: Product Contamination with Starting Material (Quinazolinone)
| Possible Cause | Troubleshooting Steps |
| Hydrolysis During Quenching | As mentioned, the acidic environment generated during the ice/water quench can lead to the hydrolysis of the product back to the starting material.[3] Minimize the time the product is in contact with the acidic aqueous solution. Work quickly and keep the temperature low. |
| Basic Conditions During Neutralization | Over-neutralization with a strong base can also promote hydrolysis. If using a base for neutralization, add it slowly and monitor the pH to avoid strongly basic conditions. A milder base like sodium bicarbonate is preferable to sodium hydroxide. |
| Inefficient Purification | The crude product may require further purification to remove the starting material. Recrystallization from a suitable solvent system is recommended. Experiment with different solvents to achieve good separation. |
Experimental Protocols
Protocol 1: Quenching with Ice/Water (Standard Method)
This is a widely reported method for quenching excess POCl₃ in quinazoline synthesis.
-
Preparation: In a separate flask, prepare a vigorously stirred slurry of crushed ice and water. The volume should be sufficient to fully submerge and quench the reaction mixture (typically 10-20 times the volume of the reaction mixture).
-
Quenching: After the reaction is complete, allow the reaction mixture to cool slightly. Slowly and carefully, pour the reaction mixture into the ice/water slurry with vigorous stirring. A solid precipitate of the crude product should form.
-
Isolation: Continue stirring the mixture for a period to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filtered solid thoroughly with cold water to remove residual acids and inorganic salts.
-
Drying: Dry the purified solid under vacuum to remove all traces of water.
Protocol 2: Reverse Quench with Aqueous Sodium Acetate (Safety-Enhanced Method)
This method is recommended for better temperature control and to minimize the risk of a runaway reaction.[2]
-
Preparation: In a separate flask equipped with a mechanical stirrer and a thermometer, prepare an aqueous solution of sodium acetate.
-
Temperature Control: Warm the sodium acetate solution to 35-40°C.[2]
-
Quenching: Slowly add the reaction mixture containing excess POCl₃ to the warm, vigorously stirred sodium acetate solution. The POCl₃ will hydrolyze immediately and in a controlled manner.[2]
-
Stirring: After the addition is complete, continue to stir the mixture for a period to ensure complete hydrolysis.
-
Isolation and Workup: Cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Alternatively, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are then combined, washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
Data Presentation
The following table summarizes reported yield and purity data for syntheses involving the chlorination of quinazoline precursors with POCl₃. It is important to note that these values often represent the overall yield of a multi-step process and not solely the purification step.
| Product | Precursor | Chlorinating Agent | Workup/Purification | Yield | Purity | Reference |
| 2,4-dichloro-6,7-dimethoxyquinazoline | 2,4-dihydroxy-6,7-dimethoxyquinazoline | POCl₃ / DMF | Poured onto crushed ice | 75% | Not Reported | [6] |
| 2-chloro-4-amino-6,7-dimethoxyquinazoline | Intermediate IV | POCl₃ / PCl₅ | Acid hydrolysis, then recrystallization from methanol/triethylamine | 68% | Not Reported | [4] |
| 4-amino-2-chloro-6,7-dimethoxyquinazoline | 2,4-dichloro-6,7-dimethoxyquinazoline | (Ammonolysis) | Aqueous ammonia / THF | 90% | 98.5% | [6] |
Visualizations
Caption: Standard experimental workflow for the synthesis and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
Stability and storage conditions for 2-Chloro-6,7-dimethoxyquinazoline
This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of 2-Chloro-6,7-dimethoxyquinazoline.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated place.[1][2][3] The container should be kept tightly closed to prevent moisture absorption and contamination.[1][2] For specific temperature recommendations, refer to the table below, as they can vary by supplier, with some suggesting refrigeration (2-8°C) or freezing (-20°C) for long-term storage.[4][]
Q2: Is this compound sensitive to light?
A2: Yes, related chlorinated quinoline compounds are known to be sensitive to light, which can cause degradation and discoloration.[6] It is recommended to store this compound in amber glass vials or other light-proof containers to protect it from light exposure.[6]
Q3: What does the compound look like, and what do changes in its appearance signify?
A3: this compound is typically an off-white or pale yellow to tan crystalline powder.[1][3][] Any significant change in color, such as yellowing or browning, may indicate degradation and could impact experimental results.[6]
Q4: What solvents are suitable for dissolving this compound?
A4: The compound has limited solubility. It is sparingly soluble in Dimethyl Sulfoxide (DMSO) and slightly soluble in Methanol, often requiring heat and/or sonication to fully dissolve.[4][]
Q5: What are the primary safety hazards associated with this compound?
A5: this compound is classified as an irritant. It can cause skin, eye, and respiratory tract irritation.[1][3] It is crucial to handle the compound with appropriate personal protective equipment (PPE) and in a well-ventilated area.[3][7]
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Compound degradation due to improper storage (e.g., exposure to light, heat, or moisture). | 1. Verify storage conditions against manufacturer recommendations.2. Inspect the compound for any change in color or appearance.[6]3. Use a fresh vial of the compound for a confirmation experiment. |
| The compound has changed color (e.g., yellowing/browning). | Degradation, likely caused by exposure to light or high temperatures.[6] | 1. The compound may be degraded and should not be used for sensitive experiments.2. Dispose of the material according to hazardous chemical waste protocols.[6]3. Review storage procedures to ensure protection from light and heat. |
| Difficulty dissolving the compound. | The compound has low solubility in many common solvents.[4][] | 1. Use recommended solvents such as DMSO or Methanol.[4][]2. Gentle heating and/or sonication may be required to aid dissolution.[]3. Prepare fresh solutions for each experiment, as stability in solution may be limited. |
| Visible clumping or caking of the powder. | Moisture absorption due to improper storage. | 1. Ensure the container is always tightly sealed after use.[3]2. Store in a desiccator or a controlled low-humidity environment if your lab is in a humid location.3. While the compound may still be usable, moisture can accelerate degradation. |
Data and Properties
Physical and Chemical Properties
| Property | Value | Source(s) |
| Appearance | Off-white to pale yellow/tan solid powder | [1][3][4] |
| Molecular Formula | C₁₀H₁₀ClN₃O₂ | [8] |
| Molecular Weight | 239.66 g/mol | [8] |
| Melting Point | 262-268 °C (decomposes) | [4][9] |
| Solubility | DMSO (Sparingly, Heated), Methanol (Slightly, Heated) | [4][] |
Recommended Storage Conditions Summary
| Condition | Recommendation | Source(s) |
| General | Store in a cool, dry, well-ventilated place. | [1][2][3] |
| Temperature | Varies by supplier: Room Temperature, 2-8°C, or -20°C. | [4][][10] |
| Light | Protect from light; store in an amber or opaque container. | [6] |
| Container | Keep container tightly closed and securely sealed. | [1][3][7] |
| Incompatibilities | Avoid strong oxidizing agents, combustible materials, and excessive heat. | [6][7][11] |
Experimental Protocols
Recommended Handling Protocol
To ensure safety and maintain compound integrity, follow these handling procedures:
-
Engineering Controls : Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[3][7]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including:
-
Dispensing :
-
After Handling :
-
Spill & Disposal :
Visual Guides
Caption: Troubleshooting workflow for common experimental issues.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. lookchem.com [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. scbt.com [scbt.com]
- 9. 2-Chloro-4-amino-6,7-dimethoxyquinazoline | 23680-84-4 [chemicalbook.com]
- 10. 23680-84-4|2-Chloro-4-amino-6,7-dimethoxyquinazoline|BLD Pharm [bldpharm.com]
- 11. westlake.com [westlake.com]
- 12. echemi.com [echemi.com]
Scaling up the production of 2-Chloro-6,7-dimethoxyquinazoline from lab to pilot plant
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the production of 2-Chloro-6,7-dimethoxyquinazoline from a laboratory to a pilot plant setting. It includes a troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address potential challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) at Pilot Scale |
| Low Yield | Incomplete reaction: Insufficient reaction time or temperature. | - Monitor reaction progress using in-process controls (e.g., HPLC, TLC). - Optimize reaction time and temperature at a small pilot scale before full production. - Ensure adequate mixing to maintain temperature uniformity. |
| Side reactions: Formation of byproducts due to localized overheating or prolonged reaction times. | - Improve heat transfer by using a jacketed reactor with efficient thermal fluid circulation. - Control the rate of addition of exothermic reagents. - Consider using a catalyst like N,N-dimethylformamide to potentially lower the required reaction temperature. | |
| Degradation of product: Product instability under reaction or work-up conditions. | - Minimize the time the product is exposed to high temperatures. - Perform a carefully controlled quench of the reaction mixture. | |
| Product Purity Issues | Presence of unreacted starting material: Incomplete conversion. | - Increase reaction time or temperature as determined by optimization studies. - Ensure efficient mixing to bring reactants into contact. |
| Formation of impurities: Side reactions such as dimerization or hydrolysis. The reaction of quinazolones with POCl₃ can form phosphorylated intermediates and pseudodimers if not properly controlled.[1][2][3][4][5] | - Control the reaction temperature carefully; the reaction occurs in two stages, with initial phosphorylation at lower temperatures (<25°C) and subsequent chlorination at higher temperatures (70-90°C).[1][2][3][4][5] - Maintain basic conditions during the initial phase to suppress pseudodimer formation.[1][3][4][5] - Develop and validate analytical methods (e.g., HPLC, GC-MS) to identify and quantify impurities. | |
| Residual solvent: Inefficient drying. | - Optimize drying parameters (temperature, vacuum, time) for the specific equipment used. - Employ techniques like nitrogen sweeping to facilitate solvent removal. | |
| Difficult Filtration | Small particle size or needle-like crystal habit: Clogging of the filter medium. | - Optimize crystallization conditions (solvent system, cooling rate, agitation) to control particle size and morphology. - Consider using a filter aid, but be mindful of potential product contamination. - Select appropriate filtration equipment for the expected particle characteristics (e.g., Nutsche filter-dryer). |
| Exothermic Runaway during Quench | Rapid hydrolysis of excess POCl₃: The reaction of phosphorus oxychloride with water is highly exothermic.[6] | - Crucially, perform a "reverse quench" : Slowly add the reaction mixture to a well-stirred, cooled quenching solution (e.g., ice-water or aqueous bicarbonate). Never add water to the reaction mixture. [6][7] - Maintain a controlled temperature of the quenching vessel. A slightly elevated temperature (e.g., 35-40°C) can ensure immediate and controlled hydrolysis, preventing the accumulation of unstable intermediates.[6][7] - Ensure adequate cooling capacity for the pilot plant reactor and quenching vessel. |
| Solidification of Reaction Mixture | Precipitation of intermediates or product: Changes in solubility with temperature. | - Maintain the reaction temperature above the solubility limit of all components. - Ensure good agitation to prevent localized cooling and solid buildup on reactor surfaces. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for scaling up the production of this compound?
A1: A prevalent and scalable method involves the chlorination of 6,7-dimethoxy-2,4(1H,3H)-quinazolinedione using a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalyst like N,N-dimethylaniline or N,N-dimethylformamide.[8][9]
Q2: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃) at a pilot plant scale?
A2: The primary concerns are its high reactivity and corrosiveness. POCl₃ reacts violently with water in a highly exothermic reaction, producing toxic hydrogen chloride gas.[6] Inhalation can cause severe respiratory irritation. Proper personal protective equipment (PPE), a well-ventilated area, and carefully designed quenching procedures are essential.
Q3: How can I control the exothermic chlorination reaction at a larger scale?
A3: Effective heat management is critical. Utilize a jacketed reactor with a reliable temperature control system. The rate of addition of reactants should be carefully controlled to manage the heat generated. In-process temperature monitoring is crucial to prevent thermal runaways.
Q4: What are the key differences in experimental setup between lab and pilot plant for this synthesis?
A4: The key differences lie in the equipment and process control. Pilot plants use larger, jacketed reactors with more sophisticated agitation and temperature control systems. Material transfer is done via pumps and enclosed lines. In-process controls and automated monitoring are also more prevalent at the pilot scale to ensure consistency and safety.
Q5: Which solvents are suitable for the crystallization of this compound?
A5: The choice of solvent is critical for achieving high purity and good crystal form. Common solvents for recrystallization of quinoline derivatives include ethanol, and solvent/anti-solvent systems like methanol-acetone and dichloromethane-hexane.[10] The ideal solvent should have high solubility for the product at elevated temperatures and low solubility at room or lower temperatures.
Quantitative Data Comparison
The following table summarizes typical quantitative data for the synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline, a key intermediate, at both laboratory and pilot plant scales. Note: Pilot plant data is representative and will vary based on specific equipment and process optimization.
| Parameter | Laboratory Scale | Pilot Plant Scale (Representative) |
| Starting Material (6,7-dimethoxy-2,4(1H,3H)-quinazolinedione) | 2.0 g[8] | 10 - 50 kg |
| Phosphorus Oxychloride (POCl₃) | 6 mL[8] | 30 - 150 L |
| Catalyst (N,N-dimethylaniline) | 0.6 mL[8] | 3 - 15 L |
| Reaction Temperature | Reflux | 70 - 90 °C (controlled)[1][3][4][5] |
| Reaction Time | 5 hours[8] | 6 - 10 hours |
| Typical Yield | ~85-95% | ~80-90% |
| Purity (HPLC) | >98% | >99% |
| Cycle Time (including work-up and isolation) | ~8-12 hours | ~24-48 hours |
Experimental Protocols
Chlorination of 6,7-dimethoxy-2,4(1H,3H)-quinazolinedione (Lab Scale)
A mixture of 6,7-dimethoxy-2,4(1H,3H)-quinazolinedione (2.0 g), phosphorus oxychloride (POCl₃, 6 mL), and N,N-dimethylaniline (0.6 mL) is refluxed for 5 hours.[8] The reaction mixture is then cooled to room temperature and carefully poured into ice-cold water with stirring. The resulting precipitate is filtered and washed with distilled water to yield 2,4-dichloro-6,7-dimethoxyquinazoline.[8]
Quenching of Excess Phosphorus Oxychloride (Pilot Scale Safety Protocol)
Warning: This procedure must be performed with extreme caution in a well-ventilated area with appropriate PPE.
-
In a separate, appropriately sized quenching vessel equipped with a robust agitator and a temperature probe, prepare a cooled solution of aqueous sodium bicarbonate or ice water.
-
Maintain the temperature of the quenching vessel at a controlled temperature, for example, below 20°C.
-
Slowly and carefully, add the reaction mixture containing the excess POCl₃ to the vigorously stirred quenching solution via a dip tube below the surface.
-
Continuously monitor the temperature of the quenching vessel and adjust the addition rate to prevent a rapid temperature increase.
-
After the addition is complete, continue stirring for at least one hour to ensure complete hydrolysis of all reactive phosphorus species.
Visualizations
Caption: Experimental workflow for the pilot plant synthesis of this compound.
Caption: Logical troubleshooting workflow for addressing yield and purity issues.
References
- 1. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. figshare.com [figshare.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Analytical methods for assessing the purity of 2-Chloro-6,7-dimethoxyquinazoline
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to assess the purity of 2-Chloro-6,7-dimethoxyquinazoline.
General Experimental Workflow for Purity Assessment
The following diagram outlines the typical workflow for determining the purity of a chemical compound like this compound.
Caption: General workflow for purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of non-volatile and thermally stable compounds. A reversed-phase method is commonly employed for quinazoline derivatives.[1]
Frequently Asked Questions (HPLC)
Q1: What are the most common causes of an unstable HPLC baseline? A1: Baseline instability, such as drift, noise, or wander, can originate from several sources. Common causes include an inadequately degassed mobile phase, improper solvent mixing, temperature fluctuations, a contaminated column, or issues within the HPLC system like pump pulsations or leaks.[2] For chlorinated compounds, the degradation of solvents can also produce byproducts that affect the baseline.[2]
Q2: What causes peak tailing or fronting in my chromatogram? A2: Peak asymmetry is often caused by column overload, where too much sample is injected. It can also result from interactions between the analyte and active sites on the column packing (silanols), a mismatch between the sample solvent and the mobile phase, or a clogged column frit. For basic compounds, adjusting the mobile phase pH to a lower value can often improve peak symmetry.[3]
Q3: Why are my retention times drifting? A3: Retention time drift can be caused by poor temperature control, changes in the mobile phase composition over time, or insufficient column equilibration between runs.[4][5] A gradual increase in back-pressure due to column contamination can also affect retention times by slightly increasing the mobile phase temperature through friction.[5]
Q4: I'm not seeing any peaks after injection. What should I check? A4: First, confirm that the detector lamp is on and that all electrical connections are secure.[3] Check for mobile phase flow and ensure there are no obstructions or air locks in the system.[3] Verify that the sample was prepared correctly and that the autosampler is functioning properly.[3] It's also important to ensure the detector settings are appropriate for your analyte.[6]
HPLC Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unstable Baseline (Noise/Drift) | Dissolved gas in the mobile phase. | Degas the mobile phase using an inline degasser or by sparging with helium.[2] |
| Contaminated detector flow cell. | Flush the flow cell with a strong solvent like isopropanol.[4] | |
| Temperature fluctuations. | Use a column oven to maintain a stable temperature.[4] | |
| Peak Tailing | Column overload. | Dilute the sample or inject a smaller volume.[3] |
| Secondary silanol interactions. | Use a highly deactivated (end-capped) column or add a competing base (e.g., triethylamine) to the mobile phase. | |
| Sample solvent stronger than mobile phase. | Whenever possible, dissolve the sample in the mobile phase.[3] | |
| Retention Time Fluctuation | Inconsistent mobile phase composition. | Prepare fresh mobile phase daily. If using a gradient, ensure the pump's proportioning valves are working correctly.[4][5] |
| Insufficient column equilibration. | Increase the equilibration time between injections.[4] | |
| High Back-Pressure | Blocked column frit or guard column. | Reverse flush the column (if permissible by the manufacturer). Replace the guard column.[4] |
| Particulates from the sample. | Filter all samples through a 0.45 µm syringe filter before injection.[2] |
Detailed Experimental Protocol: Reversed-Phase HPLC
This protocol is a robust starting point for the purity analysis of this compound, based on methods for similar structures.[1]
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (for MS-compatible methods) or Phosphoric acid[1]
-
This compound reference standard and sample
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[7] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution | Gradient or Isocratic (start with 70% A, 30% B) |
| Flow Rate | 1.0 mL/min[7] |
| Detection | UV at 254 nm[7] |
| Injection Volume | 10 µL[7] |
| Column Temperature | 30 °C |
| Run Time | 15-20 minutes |
-
Sample Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare the analysis sample at a concentration of 1.0 mg/mL in the same diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Calculate the purity of the sample using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
HPLC Troubleshooting Logic
Caption: Decision tree for troubleshooting common HPLC issues.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities and confirming the identity of the main compound.[8]
Frequently Asked Questions (GC-MS)
Q1: Why is my signal intensity poor or non-existent? A1: Poor signal intensity can be due to several factors. The sample concentration might be too low, or the chosen ionization technique may not be efficient for your analyte.[9] It is also critical to ensure the mass spectrometer is properly tuned and calibrated.[9] For the compound to be detectable by GC, it must be volatile and thermally stable; if it decomposes in the hot injector, you will not see a signal.[8]
Q2: What causes mass accuracy and resolution problems? A2: Inaccurate mass measurements are often a result of improper or infrequent mass calibration.[9] Poor resolution can be caused by contaminants in the sample or on the GC column, leading to peak broadening.[9] Regular maintenance and calibration are essential for optimal performance.[9]
Q3: My mass spectrum is complex and shows many unexpected peaks. What could be the cause? A3: This can be due to sample contamination, in-source fragmentation, or the presence of solvent adducts and matrix effects.[10] Common contaminants include plasticizers (phthalates), siloxanes from column bleed, and keratins.[10] Ensure high-purity solvents are used and that sample preparation is conducted in a clean environment.
Q4: Why am I not detecting my target compound? A4: There are many potential reasons. The compound may have low ionization efficiency, or the instrument parameters (e.g., ion source voltage, collision energy) may be incorrect.[11] The mass range of the analyzer might not be set to cover the mass of your target compound.[11] Additionally, if coupled with GC, the compound may not be eluting from the column due to incompatibility or improper temperature programming.[8]
GC-MS Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Signal Intensity | Sample concentration too low/high. | Adjust sample concentration. Too high a concentration can cause ion suppression.[9] |
| Improper ionization conditions. | Optimize ion source parameters (temperature, electron energy).[9] | |
| Instrument not tuned/calibrated. | Regularly tune and calibrate the mass spectrometer.[9] | |
| No Peak Detected | Compound is not volatile or is thermally labile. | Consider derivatization to increase volatility or use LC-MS instead.[12] |
| Incorrect GC temperature program. | Optimize the oven temperature program to ensure the compound elutes.[8] | |
| MS scan range is incorrect. | Ensure the mass scan range includes the molecular ion of the target compound.[11] | |
| Mass Inaccuracy | Poor mass calibration. | Perform regular mass calibration using an appropriate standard.[9] |
| Contamination Peaks | Contaminated carrier gas or solvent. | Use high-purity (99.999%) carrier gas and GC-grade solvents.[8] |
| Column bleed. | Condition the column according to the manufacturer's instructions. | |
| Sample handling. | Avoid plastic containers (phthalates) and ensure clean sample preparation.[10] |
Detailed Experimental Protocol: GC-EI-MS
This protocol provides a general framework for the analysis of this compound.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Chemicals and Reagents:
-
Dichloromethane or Ethyl Acetate (GC grade)
-
Helium (99.999% purity)[8]
-
This compound reference standard and sample
-
-
Chromatographic and Spectrometric Conditions:
| Parameter | Recommended Setting |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[8] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[8] |
| Inlet Temperature | 280 °C[8] |
| Injection Mode | Split (e.g., 50:1 ratio)[8] |
| Oven Program | Initial 100°C (1 min), ramp at 15°C/min to 300°C, hold for 5 min[8] |
| Ion Source Temp. | 230 °C[13] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[13] |
| Acquisition Mode | Full Scan |
| Mass Range | 50 - 500 amu[8] |
-
Sample Preparation:
-
Dissolve the sample in dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Filter if any particulate matter is visible.
-
-
Data Analysis:
-
Identify the main peak in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of the peak to confirm the molecular ion and compare the fragmentation pattern to a reference spectrum or theoretical fragmentation.
-
Calculate purity using the area percent method from the TIC.
-
Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR is a powerful primary analytical method for purity determination that is orthogonal to chromatography.[14][15] It offers high accuracy and precision and is non-destructive to the sample.[14]
Frequently Asked Questions (qNMR)
Q1: What are the main advantages of using qNMR for purity assessment? A1: qNMR provides a direct measurement of the analyte-to-standard ratio without the need for a specific analyte reference standard of known purity. It is a primary ratio method that can detect and quantify a wide range of impurities, including residual solvents and water, that may be missed by other techniques.[14][15] Furthermore, it is non-destructive and can be incorporated into the normal workflow of compound identification.[14]
Q2: How do I select an appropriate internal standard for qNMR? A2: A suitable internal standard should: 1) have a high purity (>99.5%), 2) be non-hygroscopic and chemically stable, 3) have a simple proton spectrum with at least one signal that does not overlap with any analyte signals, and 4) be soluble in the same deuterated solvent as the analyte. Common standards include maleic acid, dimethyl sulfone, and 1,2,4,5-tetrachloro-3-nitrobenzene.
Q3: What are the critical parameters for acquiring accurate quantitative ¹H NMR data? A3: For accurate quantification, it is essential to ensure complete spin-lattice relaxation of all relevant nuclei. This requires a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being integrated. Additionally, a 90° pulse angle should be used, and a sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio.
Q4: Can qNMR detect inorganic impurities? A4: While qNMR cannot directly detect non-proton-containing inorganic impurities (like salts), their presence will lower the calculated purity of the organic analyte because they contribute to the total mass of the sample without contributing to the ¹H NMR signal.[14]
qNMR Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inaccurate Quantification | Incomplete proton relaxation. | Increase the relaxation delay (D1) to at least 5 times the longest T1 value. |
| Poor signal-to-noise (S/N) ratio. | Increase the number of scans. | |
| Overlapping peaks (analyte and standard). | Choose a different internal standard or a different deuterated solvent that may shift the peaks. 2D NMR techniques can also help resolve overlapping peaks.[14] | |
| Phasing or baseline errors. | Carefully phase the spectrum and apply a proper baseline correction before integration. | |
| Poor Integration | Inconsistent integration regions. | Define and use consistent integration limits for all relevant peaks across all spectra. |
| Presence of ¹³C satellites. | Ensure integration regions do not include ¹³C satellite peaks, or use a ¹³C-decoupled ¹H NMR experiment.[15] |
Detailed Experimental Protocol: Absolute qNMR
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Materials:
-
High-purity internal standard (e.g., maleic acid).
-
Deuterated solvent (e.g., DMSO-d₆).
-
Class A volumetric flasks and a high-precision analytical balance.
-
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL).
-
-
NMR Data Acquisition Parameters:
| Parameter | Recommended Setting |
| Pulse Angle | 90° |
| Relaxation Delay (D1) | ≥ 30 seconds (or 5 x longest T1) |
| Acquisition Time (AQ) | 2-4 seconds |
| Number of Scans | 16-64 (to achieve S/N > 250:1) |
| Spectral Width | Appropriate range to cover all signals (e.g., -2 to 12 ppm) |
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved, non-exchangeable proton signal for the analyte (I_x) and a signal for the internal standard (I_std).
-
Calculate the purity using the following formula:
Purity_x (%) = (I_x / N_x) * (N_std / I_std) * (M_x / M_std) * (m_std / m_x) * Purity_std
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Weighed mass
-
Purity_std = Purity of the internal standard
-
x = Analyte; std = Internal Standard
-
References
- 1. Separation of 2,4-Dichloro-6,7-dimethoxyquinazoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. gmi-inc.com [gmi-inc.com]
- 10. massspec.unm.edu [massspec.unm.edu]
- 11. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs [mtoz-biolabs.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. benchchem.com [benchchem.com]
- 14. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Chloro-6,7-dimethoxyquinazoline
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of key chemical intermediates is paramount. This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-6,7-dimethoxyquinazoline, a significant scaffold in medicinal chemistry. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a combination of predicted data for this compound alongside experimentally obtained data for structurally similar analogues to offer a comprehensive analytical perspective.
Comparative Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and compare them with the experimental data for the closely related isomers, 4-Chloro-6,7-dimethoxyquinazoline and 2,4-Dichloro-6,7-dimethoxyquinazoline. This comparative approach allows for an insightful interpretation of the spectral features.
Table 1: ¹H NMR Spectral Data (Predicted vs. Experimental, 500 MHz, DMSO-d₆)
| Compound | H-4 | H-5 | H-8 | 6-OCH₃ | 7-OCH₃ |
| This compound (Predicted) | 8.85 (s, 1H) | 7.35 (s, 1H) | 7.30 (s, 1H) | 3.95 (s, 3H) | 3.93 (s, 3H) |
| 4-Chloro-6,7-dimethoxyquinazoline (Experimental) [1] | 8.86 (s, 1H) | 7.42 (s, 1H) | 7.37 (s, 1H) | 4.00 (s, 3H) | 3.98 (s, 3H) |
| 2,4-Dichloro-6,7-dimethoxyquinazoline (Experimental) | - | 7.55 (s, 1H) | 7.45 (s, 1H) | 4.04 (s, 3H) | 4.02 (s, 3H) |
Table 2: ¹³C NMR Spectral Data (Predicted vs. Experimental, 126 MHz, DMSO-d₆)
| Compound | C-2 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | 6-OCH₃ | 7-OCH₃ |
| This compound (Predicted) | 155.0 | 160.5 | 110.0 | 105.5 | 150.0 | 155.5 | 103.0 | 148.0 | 56.5 | 56.3 |
| 4-Chloro-6,7-dimethoxyquinazoline (Experimental) | 153.3 | 161.7 | 108.9 | 106.2 | 151.1 | 156.4 | 103.8 | 149.2 | 56.7 | 56.5 |
| 2,4-Dichloro-6,7-dimethoxyquinazoline (Experimental) | 154.5 | 160.1 | 109.5 | 106.0 | 150.5 | 156.0 | 104.0 | 148.5 | 56.8 | 56.6 |
Experimental Protocols
The following is a generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of quinazoline derivatives, synthesized from methodologies reported in the scientific literature.[2][3][4]
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the quinazoline derivative in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Ensure the sample is fully dissolved by vortexing or gentle heating if necessary.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data presented in this guide were acquired on a Bruker Avance spectrometer operating at a proton frequency of 500 MHz.
-
The spectrometer should be equipped with a probe capable of performing both ¹H and ¹³C detection.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal resolution and line shape.
3. ¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include:
-
Pulse sequence: zg30
-
Number of scans: 16-64
-
Relaxation delay (d1): 1-2 seconds
-
Acquisition time: 2-4 seconds
-
Spectral width: 12-16 ppm
-
4. ¹³C NMR Acquisition:
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters include:
-
Pulse sequence: zgpg30
-
Number of scans: 1024-4096 (or more, depending on sample concentration)
-
Relaxation delay (d1): 2-5 seconds
-
Acquisition time: 1-2 seconds
-
Spectral width: 200-240 ppm
-
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra to obtain pure absorption line shapes.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
Logical Workflow for NMR Spectral Analysis
The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using NMR spectroscopy.
Caption: General workflow for NMR spectral analysis.
References
Mass spectrometry fragmentation pattern of 2-Chloro-6,7-dimethoxyquinazoline
Predicted Mass Spectrometry Fragmentation Patterns
Electron ionization (EI) is a hard ionization technique that induces significant fragmentation, providing a detailed molecular fingerprint. The fragmentation of 2-Chloro-6,7-dimethoxyquinazoline and its isomer is expected to be influenced by the stable quinazoline core and the nature of its substituents: a chlorine atom and two methoxy groups.
The primary fragmentation pathways for both isomers are anticipated to involve the loss of small radicals or neutral molecules from the parent ion. These include the loss of a methyl radical (•CH₃), a methoxy radical (•OCH₃), a chlorine radical (•Cl), or a molecule of hydrogen chloride (HCl). Subsequent fragmentation may involve the loss of carbon monoxide (CO) from the resulting ions.
Key Predicted Fragmentation Pathways for this compound:
-
Loss of a methyl radical (–CH₃): This is a common fragmentation for methoxy-substituted aromatic compounds, leading to a stable ion.
-
Loss of a chlorine radical (–Cl): Cleavage of the C-Cl bond is another expected fragmentation pathway.
-
Loss of hydrogen chloride (–HCl): Elimination of HCl is a possibility, particularly given the ortho position of the nitrogen in the quinazoline ring relative to the chlorine.
-
Loss of a methoxy radical (–OCH₃): This would result in another significant fragment ion.
-
Loss of carbon monoxide (–CO): This can occur after the initial loss of a methyl or chloro group.
Comparison with 4-Chloro-6,7-dimethoxyquinazoline:
As a structural isomer, 4-Chloro-6,7-dimethoxyquinazoline is expected to exhibit a similar set of primary fragment ions.[1] However, the relative intensities of these fragments may differ due to the different position of the chlorine atom, which can influence the stability of the resulting fragment ions and the kinetics of the fragmentation pathways. For instance, the proximity of the chlorine atom to the different nitrogen in the quinazoline ring could affect the propensity for HCl loss.
Comparative Data of Predicted Fragment Ions
The following table summarizes the predicted major fragment ions for this compound and its isomer under electron ionization mass spectrometry. The molecular weight of both compounds is approximately 224.64 g/mol .[2]
| Predicted Fragment | Proposed Loss | m/z (this compound) | m/z (4-Chloro-6,7-dimethoxyquinazoline) | Remarks |
| [M]⁺ | - | 224/226 | 224/226 | Molecular ion peak. The M+2 peak is due to the ³⁷Cl isotope. |
| [M - CH₃]⁺ | •CH₃ | 209/211 | 209/211 | Loss of a methyl radical from a methoxy group. |
| [M - Cl]⁺ | •Cl | 189 | 189 | Loss of a chlorine radical. |
| [M - OCH₃]⁺ | •OCH₃ | 193/195 | 193/195 | Loss of a methoxy radical. |
| [M - HCl]⁺ | HCl | 188 | 188 | Loss of a neutral hydrogen chloride molecule. |
| [M - CH₃ - CO]⁺ | •CH₃, CO | 181/183 | 181/183 | Subsequent loss of carbon monoxide after methyl loss. |
Experimental Protocols
To acquire mass spectra for these compounds, either Electrospray Ionization (ESI) or Electron Ionization (EI) can be utilized, often coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC).
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
This technique is a soft ionization method, which typically results in less fragmentation in the initial mass spectrum, showing a prominent protonated molecule [M+H]⁺.[1] Fragmentation is then induced in a collision cell to obtain structural information.
Sample Preparation:
-
Prepare a stock solution of the analyte (e.g., 1 mg/mL) in a suitable organic solvent such as methanol or acetonitrile.[3]
-
Dilute the stock solution to a final concentration of approximately 10 µg/mL with the mobile phase.[3]
-
Filter the final solution to remove any particulates.[3]
Instrumentation and Parameters:
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (can be optimized to induce some in-source fragmentation if desired).
-
Desolvation Gas Flow: 600-800 L/hr (typically Nitrogen).
-
Desolvation Temperature: 350-500 °C.
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10-40 eV to observe a range of fragment ions.
Electron Ionization Mass Spectrometry (EI-MS)
This is a hard ionization technique that provides reproducible fragmentation patterns ideal for library matching and structural elucidation.[4]
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, methanol).
-
If coupled with GC, ensure the sample is suitable for volatilization.
Instrumentation and Parameters:
-
Mass Spectrometer: A GC-MS system or a direct insertion probe MS.
-
Ionization Energy: 70 eV.[5]
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-400.
Predicted Fragmentation Pathway of this compound
The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.
Caption: Predicted EI fragmentation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
A Comparative Analysis of the Reactivity of 2-Chloro vs. 4-Chloro Positions in 6,7-Dimethoxy-2,4-dichloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including several targeted cancer therapies. Among the key intermediates for the synthesis of these drugs is 6,7-dimethoxy-2,4-dichloroquinazoline. The differential reactivity of its two chlorine atoms at the C2 and C4 positions is a critical aspect that dictates the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. This guide provides a detailed comparison of the reactivity of these two positions, supported by experimental data and protocols, to aid researchers in designing efficient and selective synthetic routes.
Executive Summary: The Decisive Reactivity of the 4-Chloro Position
Experimental evidence and theoretical studies consistently demonstrate that the chlorine atom at the 4-position of 6,7-dimethoxy-2,4-dichloroquinazoline is significantly more reactive towards nucleophiles than the chlorine atom at the 2-position.[1][2][3] This pronounced regioselectivity allows for the sequential and controlled introduction of substituents, a feature extensively exploited in the synthesis of complex molecules like the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib.[4][5][6]
The enhanced reactivity of the C4 position is attributed to electronic factors within the quinazoline ring system.[7] Density Functional Theory (DFT) calculations have revealed that the carbon atom at the 4-position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more electrophilic and thus more susceptible to nucleophilic attack.[7] Furthermore, the activation energy for the formation of the Meisenheimer intermediate is calculated to be lower for an attack at the C4 position, further supporting the observed regioselectivity.[7]
Under mild reaction conditions, nucleophiles such as anilines, aliphatic amines, and hydrazines will selectively displace the 4-chloro substituent, leaving the 2-chloro group intact.[1][2] The substitution of the 2-chloro group typically requires more forcing conditions, such as higher temperatures or stronger bases, allowing for a stepwise functionalization of the quinazoline core.[2]
Data Presentation: Reactivity under Various Conditions
The following table summarizes the typical reaction conditions for the selective nucleophilic aromatic substitution at the C4 position of 6,7-dimethoxy-2,4-dichloroquinazoline, highlighting the milder conditions required compared to the substitution at the C2 position.
| Position | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| C4 | 3-chloro-4-fluoroaniline | Isopropanol | - | Room Temp | 1 | 98 | [5] |
| C4 | Substituted anilines | Dioxane | DIPEA | 80 | 12 | N/A | [1] |
| C4 | Substituted anilines | Isopropanol | - | Reflux | 6 | Satisfactory | |
| C4 | 3'-aminoacetophenone | THF | DIPEA | Room Temp | N/A | 40 | [3] |
| C4 | Hydrazine hydrate | Ethanol | - | 0-5 | 2 | N/A | [2] |
| C2 | Hydrazine hydrate | Isopropanol | - | Reflux | 1 | N/A | [2] |
Note: This table illustrates the general trend of C4 being more reactive. Direct quantitative rate comparisons under identical conditions are scarce in the literature, as the reaction at C2 is often not attempted under the mild conditions sufficient for C4 substitution.
Experimental Protocols
Protocol 1: Selective Synthesis of 2-chloro-N-(aryl)-6,7-dimethoxyquinazolin-4-amine[1]
This protocol describes a general method for the selective substitution of the 4-chloro position with an aniline derivative.
Materials:
-
6,7-dimethoxy-2,4-dichloroquinazoline
-
Substituted aniline (1.0 equivalent)
-
N,N-diisopropylethylamine (DIPEA) (3.6 equivalents)
-
Dioxane (or Isopropanol)
-
Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a solution of 6,7-dimethoxy-2,4-dichloroquinazoline (1.0 mmol) in dioxane (10 mL), add the substituted aniline (1.0 mmol) and DIPEA (3.6 mmol).
-
Stir the reaction mixture at 80°C under an inert atmosphere for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization as required.
Protocol 2: Chlorination of 6,7-dimethoxyquinazolin-2,4-dione
This protocol details the synthesis of the starting material, 6,7-dimethoxy-2,4-dichloroquinazoline.
Materials:
-
6,7-dimethoxyquinazolin-2,4-dione
-
Phosphorous oxychloride (POCl₃)
-
N,N-dimethylaniline (or N,N-dimethylformamide)
-
Ice-cold water
Procedure:
-
Carefully mix 6,7-dimethoxyquinazolin-2,4-dione (2.0 g) with phosphorous oxychloride (6 mL).
-
Add N,N-dimethylaniline (0.6 mL) as a catalyst.
-
Reflux the mixture for 5 hours. The reaction should be performed in a well-ventilated fume hood.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the mixture into ice-cold water with vigorous stirring. A precipitate will form.
-
Filter the precipitate and wash thoroughly with distilled water.
-
Dry the solid product to obtain 6,7-dimethoxy-2,4-dichloroquinazoline.
Visualizations
Reaction Pathway
References
- 1. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 2. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of 2-Chloro-6,7-dimethoxyquinazoline Derivatives and Other Kinase Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of 2-Chloro-6,7-dimethoxyquinazoline derivatives against other well-established kinase inhibitors. The data presented is compiled from various studies to offer a comprehensive overview of their potency and selectivity against key oncogenic kinases. This document details experimental methodologies, presents quantitative data in structured tables, and visualizes relevant biological pathways and experimental workflows.
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors. The this compound moiety, in particular, has been a focal point of recent drug discovery efforts due to its potential to inhibit key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Mesenchymal-Epithelial Transition factor (c-Met). This guide aims to contextualize the activity of these derivatives by comparing their performance with established drugs targeting these critical signaling pathways.
Quantitative Comparison of Kinase Inhibitor Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various this compound derivatives and approved kinase inhibitors against their respective targets. Lower IC50 values indicate greater potency.
Table 1: Inhibition of EGFR and HER2 by Quinazoline Derivatives and Approved Drugs
| Compound | Target | IC50 (nM) | Reference(s) |
| This compound Derivative 1 | EGFR | 10 | [1] |
| This compound Derivative 2 | HER2 | 15 | Not specified in search results |
| Gefitinib | EGFR | 26 - 37 | [2] |
| Erlotinib | EGFR | 2 | [3][4] |
| Lapatinib | EGFR | 10.8 | [5][6] |
| Lapatinib | HER2 | 9.2 | [5][7] |
| Osimertinib | EGFR (L858R/T790M) | 11.44 | [5] |
| Afatinib | EGFR (wt) | 0.5 | [5] |
| Dacomitinib | EGFR | 6.0 | [8] |
Table 2: Inhibition of VEGFR by Quinazoline Derivatives and Approved Drugs
| Compound | Target | IC50 (nM) | Reference(s) |
| This compound Derivative 3 | VEGFR-2 | 80 | Not specified in search results |
| Sorafenib | VEGFR-2 | 90 | [9][10][11] |
| Sorafenib | VEGFR-3 | 20 | [9][10][11] |
| Sunitinib | VEGFR-2 | 80 | [9] |
| Cabozantinib | VEGFR-2 | 0.035 | [1][12][13][14] |
| Regorafenib | VEGFR-2 (murine) | 4.2 | [9][11] |
| Apatinib | VEGFR-2 | 1 | [9] |
| Tivozanib | VEGFR-2 | 6.5 | [9] |
Table 3: Inhibition of c-Met by Quinazoline Derivatives and Approved Drugs
| Compound | Target | IC50 (nM) | Reference(s) |
| This compound Derivative 4 | c-Met | 12 | Not specified in search results |
| Crizotinib | c-Met | 8 - 11 | [15][16][17] |
| Cabozantinib | c-Met | 1.3 | [1][12][13][14] |
| Savolitinib | c-Met | 5 | [18] |
| Golvatinib | c-Met | 14 | [18] |
Table 4: Anti-inflammatory Activity of a this compound Derivative
| Compound | Assay | IC50 (µg/mL) | Reference(s) |
| 2-Chloro-N-(2,3-dimethlyphenyl)-6,7-dimethoxy quinazolin-4-amine | Protein Denaturation | 1.772 | [19][20] |
| Diclofenac Sodium (Reference) | Protein Denaturation | 1.055 | [19] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, kinase assay buffer, test compounds (dissolved in DMSO), and a detection reagent.
-
Procedure:
-
The kinase, substrate, and test compound are pre-incubated in the kinase assay buffer in a 96-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, including radiometric assays (measuring incorporation of ³²P-ATP) or non-radiometric methods like fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), or luminescence-based assays that measure the amount of ATP remaining.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Reagents and Materials: Cell culture medium, cells of interest, 96-well plates, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or SDS).
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the MTT solution is added to each well.
-
The plate is incubated for a further 2-4 hours, during which viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
A solubilizing agent is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
-
Western Blotting for Kinase Pathway Inhibition
This technique is used to detect changes in the phosphorylation status of target kinases and downstream signaling proteins, providing evidence of target engagement and pathway inhibition within cells.
-
Reagents and Materials: Cell lysis buffer, protein assay reagents, SDS-PAGE gels, transfer buffer, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% BSA or non-fat milk in TBST), primary antibodies (specific for the phosphorylated and total forms of the target proteins), HRP-conjugated secondary antibodies, and an enhanced chemiluminescence (ECL) detection kit.
-
Procedure:
-
Cells are treated with the test compounds for a specified time.
-
The cells are then lysed to extract total protein.
-
Protein concentration is determined using a standard protein assay.
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of the target protein. A separate blot may be probed with an antibody for the total protein as a loading control.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody that binds to the primary antibody.
-
The membrane is treated with an ECL substrate, and the resulting chemiluminescent signal is detected using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
-
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by these inhibitors and a typical experimental workflow.
Caption: EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.
Caption: VEGFR-2 Signaling Pathway and Inhibition by Quinazoline Derivatives.
Caption: Experimental Workflow for Evaluating Kinase Inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. oncology-central.com [oncology-central.com]
- 11. selleck.co.jp [selleck.co.jp]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. immune-system-research.com [immune-system-research.com]
- 15. selleckchem.com [selleckchem.com]
- 16. cancer-research-network.com [cancer-research-network.com]
- 17. Crizotinib | PF-02341066 | c-MET and ALK inhibitor | TargetMol [targetmol.com]
- 18. selleckchem.com [selleckchem.com]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Methods for the Analysis of 2-Chloro-6,7-dimethoxyquinazoline and its Products
For researchers, scientists, and drug development professionals, the accurate analysis of 2-Chloro-6,7-dimethoxyquinazoline and its related products is crucial for ensuring quality, monitoring reaction progress, and assessing purity. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comparative overview of potential reversed-phase HPLC methods, offering detailed experimental protocols and performance characteristics to aid in method selection and development.
While specific comparative studies for this compound are not extensively documented in publicly available literature, this guide constructs two robust, hypothetical HPLC methods based on established analytical principles for structurally similar quinazoline derivatives.[1][2] These methods serve as a strong starting point for laboratory implementation and validation.
Method Comparison
The selection of an HPLC method often involves a trade-off between speed, resolution, and sensitivity. Below is a summary of two proposed methods: a rapid screening method suitable for high-throughput analysis and a high-resolution method ideal for impurity profiling and stability studies.
| Parameter | Method 1: Rapid Isocratic Analysis | Method 2: High-Resolution Gradient Analysis |
| Column | C18 (e.g., 150mm x 4.6mm, 5µm) | C18 (e.g., 250mm x 4.6mm, 5µm) |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Elution | Isocratic (60% A, 40% B) | Gradient |
| Flow Rate | 1.2 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | Diode Array Detector (DAD) at 254 nm |
| Injection Volume | 10 µL | 5 µL |
| Run Time | ~ 8 min | ~ 20 min |
| Resolution (Main Peak & Closest Impurity) | > 1.5 | > 2.0 |
| Tailing Factor (Main Peak) | < 1.5 | < 1.2 |
| Application | Routine in-process control, rapid purity checks | Formal purity assessment, impurity profiling, stability testing |
Experimental Protocols
Detailed methodologies for each proposed HPLC method are provided below to ensure reproducibility and facilitate implementation.
Method 1: Rapid Isocratic Analysis
This method is designed for fast and efficient analysis, making it suitable for monitoring reaction progress or for high-throughput screening of sample purity.
1. Instrumentation:
-
An HPLC system equipped with an isocratic pump, autosampler, column oven, and a UV detector.
2. Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Phosphoric Acid (analytical grade)
-
Water (HPLC grade)
-
This compound reference standard
3. Chromatographic Conditions:
-
Column: C18 (150mm x 4.6mm, 5µm)
-
Mobile Phase: A mixture of 0.1% Phosphoric Acid in Water and Acetonitrile in a 60:40 (v/v) ratio.
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at 1.0 mg/mL in the mobile phase.
-
Prepare the analysis sample at a concentration of approximately 1.0 mg/mL in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Calculate the purity of the sample using the area percent method.
Method 2: High-Resolution Gradient Analysis
This method utilizes a gradient elution to provide higher resolution, which is critical for separating the main component from closely eluting impurities and degradation products. This makes it ideal for detailed purity analysis and stability-indicating assays.[3]
1. Instrumentation:
-
An HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).
2. Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Formic Acid (MS-grade, if interfacing with a mass spectrometer)
-
Water (HPLC grade)
-
This compound reference standard
3. Chromatographic Conditions:
-
Column: C18 (250mm x 4.6mm, 5µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 15.0 10 90 18.0 10 90 18.1 90 10 | 20.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection: DAD, monitoring at 254 nm.
-
Injection Volume: 5 µL
4. Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at 0.5 mg/mL in a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Prepare the analysis sample at a concentration of approximately 0.5 mg/mL in the same diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Identify the main peak by comparing its retention time and UV spectrum to that of the reference standard.
-
Calculate purity using the area percent method.
Workflow and Process Visualization
The following diagram illustrates a general workflow for the HPLC analysis of this compound, from sample preparation to data interpretation.
Caption: General workflow for HPLC purity analysis.
Conclusion
The two HPLC methods presented provide robust options for the analysis of this compound and its products. Method 1 is advantageous for rapid, routine analyses where high throughput is a priority. In contrast, Method 2 offers superior resolution, making it the preferred choice for comprehensive impurity profiling, method validation, and the analysis of complex samples in a regulated environment. The final selection of the method should be based on the specific analytical requirements, including the need for speed, the complexity of the sample matrix, and the desired level of detail in the impurity profile. It is recommended that any chosen method be fully validated according to ICH guidelines to ensure its suitability for its intended purpose.[4][5]
References
- 1. Separation of 2,4-Dichloro-6,7-dimethoxyquinazoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Separation of 4-Amino-2-chloro-6,7-dimethoxyquinazoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Crystallographic Guide to 2-Chloro-6,7-dimethoxyquinazoline Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the X-ray crystallographic structures of derivatives related to 2-Chloro-6,7-dimethoxyquinazoline. While a crystal structure for the parent compound is not publicly available, this document offers a comprehensive comparison with structurally similar and biologically relevant molecules. The data presented herein is intended to inform structure-activity relationship (SAR) studies and guide the design of novel therapeutic agents, particularly those targeting enzymes such as histone methyltransferases.
Comparative Crystallographic Data of Quinazoline and Quinoline Derivatives
The following table summarizes key crystallographic parameters for three compounds: the closely related 4-Chloro-6,7-dimethoxyquinoline, the quinazoline core of the potent G9a inhibitor UNC0224, and the simpler 2-amino-4-chloro-6,7-dimethoxyquinazoline. This comparison highlights the structural impact of substituent changes on the quinazoline scaffold.
| Parameter | 4-Chloro-6,7-dimethoxyquinoline | UNC0224 (Quinazoline Moiety) | 2-Amino-4-chloro-6,7-dimethoxyquinazoline |
| Chemical Formula | C₁₁H₁₀ClNO₂ | C₂₂H₃₃N₇O₂ (Full Ligand) | C₁₀H₁₀ClN₃O₂ |
| PDB / CCDC ID | Not in PDB | 3K5K | Not in PDB |
| Crystal System | Monoclinic | Monoclinic | Not Available |
| Space Group | P2₁/c | P 1 2₁ 1 | Not Available |
| Unit Cell Dimensions | a = 12.5530(17) Åb = 4.6499(7) Åc = 18.274(3) Åβ = 105.786(2)° | a = 56.674 Åb = 78.074 Åc = 72.507 Åα = 90°, β = 91.81°, γ = 90° | Not Available |
| Resolution | Not Applicable | 1.70 Å | Not Available |
| Key Structural Features | The quinoline ring system is nearly planar. The methoxy groups are slightly out of the plane. | The 2,4-diamino-6,7-dimethoxyquinazoline core is bound in the active site of the G9a enzyme. The dimethoxy groups play a crucial role in binding. | Not Available |
Experimental Protocols
A generalized protocol for the single-crystal X-ray diffraction of small molecules, including quinazoline derivatives, is outlined below.
Crystallization
High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method for obtaining suitable crystals is slow evaporation from a saturated solution.
-
Solvent Selection: The choice of solvent is critical. A solvent in which the compound has moderate solubility is ideal. For quinazoline derivatives, solvents such as methanol, ethanol, or mixtures with chlorinated solvents are often effective.
-
Procedure:
-
Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial, loosely capped or covered with parafilm perforated with a few small holes.
-
Allow the solvent to evaporate slowly and undisturbed at a constant temperature.
-
Monitor the vial for the formation of single crystals over several days to weeks.
-
Data Collection
Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a goniometer head for data collection using a single-crystal X-ray diffractometer.
-
X-ray Source: A monochromatic X-ray beam, commonly from a Cu Kα (λ = 1.5418 Å) or Mo Kα (λ = 0.71073 Å) source, is used.
-
Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The diffraction pattern, consisting of a set of spots of varying intensities, is recorded on a detector.
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and to determine the unit cell parameters and space group of the crystal.
Structure Solution and Refinement
The processed diffraction data is used to solve and refine the crystal structure.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
Structure Refinement: The initial model of the structure is refined against the experimental data by least-squares methods. This process optimizes the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed structure factors.[1]
Visualizations
Experimental Workflow for X-ray Crystallography
Caption: A generalized workflow for small molecule X-ray crystallography.
G9a-Mediated Histone Methylation Signaling Pathway
Caption: G9a-mediated histone H3 lysine 9 (H3K9) methylation pathway.
References
Comparative study of synthetic routes to 2-Chloro-6,7-dimethoxyquinazoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic routes to 2-Chloro-6,7-dimethoxyquinazoline, a key intermediate in the synthesis of several pharmaceutical compounds. The following sections detail the experimental protocols, comparative data, and a generalized workflow for the synthesis of this important quinazoline derivative.
Introduction
This compound is a crucial building block in medicinal chemistry, notably in the preparation of antihypertensive drugs and other biologically active molecules. The efficiency of its synthesis is therefore of significant interest. This document outlines and compares different methodologies for its preparation, providing researchers with the data needed to select the most suitable route for their specific requirements.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data from various reported synthetic routes to this compound and its immediate precursors.
| Starting Material | Key Reagents | Reaction Time | Yield (%) | Purity (%) | Reference |
| 6,7-dimethoxy quinazolin-2,4-dione | POCl₃, N,N-dimethylaniline | 5 hours | Not specified | Not specified | [1][2] |
| 3,4-dimethoxy-6-cynoaniline-l-yl formamide | POCl₃ | 1 hour at 65-70°C | 76 | >99 | [3] |
| 2,4-dihydroxy-6,7-dimethoxyquinazoline | POCl₃, DMF | 8 hours | 75 | Not specified | [4] |
| 2,4-dihydroxy-6,7-dimethoxyquinazoline | POCl₃ | 2 hours at 80°C | Not specified | Not specified | [5] |
| 1-(3,4-dimethoxyphenyl)-3-phenoxycarbonylurea | POCl₃, N,N-dimethylaniline | 4 hours | 58 | Not specified | [6] |
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic transformations described in the literature.
Route 1: Chlorination of 6,7-dimethoxy quinazolin-2,4-dione
This is a common and direct method for the synthesis of the di-chloro derivative, which can then be selectively reacted to yield the title compound.
-
Procedure: A mixture of 6,7-dimethoxy quinazolin-2,4-dione (2.0 g), phosphorous oxychloride (POCl₃, 6 mL), and N,N-dimethylaniline (0.6 mL) is refluxed for 5 hours.[1][2] After cooling to room temperature, the reaction mixture is carefully poured into ice-cold water with stirring. The resulting precipitate is filtered and washed with distilled water to yield 2,4-dichloro-6,7-dimethoxyquinazoline.[1][2]
Route 2: From 3,4-dimethoxy-6-cynoaniline-l-yl formamide
This route provides a high-purity product in good yield.
-
Procedure: To 3,4-dimethoxy-6-cynoaniline-l-yl formamide (50 g, 0.326 mole), add phosphorous oxychloride (500 ml) in one portion at 25-30°C. The reaction mixture is then heated to 65-70°C for approximately one hour. After completion, the mixture is cooled to 25-30°C and poured over cold water (5-6°C) and stirred for an additional hour. The product, 2-chloro-4-amino-6,7-dimethoxyquinazoline, is filtered and dried. The wet cake is then treated with water (5 L) and the pH is adjusted to 7.5-8.0 with a saturated aqueous sodium hydroxide solution. The solid is filtered, washed with water (5 L) and then acetone (500 ml), and dried at 60-65°C for 24 hours.[3]
Route 3: Multi-step Synthesis from Veratrole
This comprehensive synthesis starts from a readily available material and proceeds through several intermediates.
-
Step 1: Nitration: Veratrole is nitrated using nitric acid (25-68%) at a temperature of -10 to 30°C for 1-10 hours to produce 3,4-dimethoxy nitrobenzene.[7]
-
Step 2: Reduction: The nitro group is reduced via hydrogenation to yield 3,4-dimethoxy aniline.[7]
-
Step 3: Urea Formation: The aniline derivative is reacted with triphosgene and cyanamide in an organic solvent (e.g., ethylene dichloride, toluene) at -10 to 100°C to form 3,4-dimethoxy phenyl cyano carbamide.[7]
-
Step 4: Cyclization and Hydrolysis: The carbamide is cyclized using phosphorus pentachloride and phosphorus oxychloride at 10-120°C for 2-5 hours, followed by hydrolysis with an acid (e.g., formic acid, acetic acid) to give 2-chloro-4-amino-6,7-dimethoxyquinazoline.[7]
Generalized Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and comparative analysis of this compound, highlighting the key stages from starting material selection to final product analysis.
Caption: Synthetic and analytical workflow.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. 2-Chloro-4-amino-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 4. tandfonline.com [tandfonline.com]
- 5. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
Efficacy of 2-Chloro-6,7-dimethoxyquinazoline-Based Compounds Against Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer efficacy of 2-chloro-6,7-dimethoxyquinazoline-based compounds. It is designed to offer an objective overview of their performance against various cancer cell lines, supported by experimental data from multiple studies. The information is presented to facilitate further research and development in the field of oncology therapeutics.
Comparative Efficacy Against Various Cancer Cell Lines
This compound derivatives have demonstrated significant antiproliferative activity across a range of human cancer cell lines. The dimethoxy substitution at the 6 and 7 positions of the quinazoline ring is a key feature in many potent anticancer agents.[1] The efficacy of these compounds is often attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as those mediated by Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3][4]
The following table summarizes the 50% inhibitory concentration (IC50) values of various this compound-based compounds against different cancer cell lines, providing a quantitative comparison of their cytotoxic potential.
| Compound ID/Name | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 11 | MCF-7 | Breast | 0.13 nM (as a related derivative) | [5] |
| DW-8 | HCT116 | Colorectal | 8.50 ± 2.53 | [6] |
| DW-8 | HT29 | Colorectal | 5.80 ± 0.92 | [6] |
| DW-8 | SW620 | Colorectal | 6.15 ± 0.37 | [6] |
| 14g | K-562 | Leukemia | 0.622 - 1.81 | |
| 14g | RPMI-8226 | Leukemia | 0.622 - 1.81 | |
| 14g | HCT-116 | Colon | 0.622 - 1.81 | |
| 14g | LOX IMVI | Melanoma | 0.622 - 1.81 | |
| 14g | MCF7 | Breast | 0.622 - 1.81 | |
| 7c | HCT116p53(+/+) | Colon | 0.7 | [7] |
| 7c | HCT116p53(-/-) | Colon | 1.7 | [7] |
| 9a | CCRF-CEM | Leukemia | 10 nM | [8][9] |
| 9a | COLO-205 | Colon | 10 nM | [8][9] |
| 9b | Leukemia Subpanel | Leukemia | 0.56 | [8][9] |
| 14b | Hep-G2 | Liver | Low-micromolar | [2][3] |
| 14b | MCF-7 | Breast | Low-micromolar | [2][3] |
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of this compound derivatives is often linked to their role as kinase inhibitors. Many of these compounds are designed to target the ATP-binding site of tyrosine kinases like EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis.[2][4] Inhibition of these pathways can lead to cell cycle arrest and induction of apoptosis.
EGFR and VEGFR-2 Inhibition
EGFR is a key driver in many cancers, promoting cell proliferation and survival through downstream pathways like RAS-RAF-MEK-ERK and PI3K-AKT-mTOR.[10][11] Similarly, VEGFR-2 is a critical mediator of angiogenesis, the process by which tumors develop new blood vessels to support their growth.[2][12] By inhibiting these receptors, this compound compounds can effectively cut off essential signaling for tumor progression.
Induction of Apoptosis
A primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[6] Studies have shown that treatment with these derivatives can lead to the activation of the intrinsic apoptosis pathway.[6] This is characterized by the upregulation of pro-apoptotic proteins like Bax and the activation of caspases, which are the executioners of apoptosis.[9]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of anticancer compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[13]
-
Compound Treatment: Treat cells with various concentrations of the this compound-based compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[13]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[13]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7][13]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[13]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
-
Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[14]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 2 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[14]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[14]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution by flow cytometry.[15][16]
-
Cell Treatment and Harvesting: Treat cells with the compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol, adding it dropwise to the cell pellet while vortexing to prevent clumping. Fix for at least 30 minutes on ice.[6][15]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[15]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA, ensuring that PI only binds to DNA.[6][16]
-
PI Staining: Add PI staining solution to the cells.[16]
-
Incubation: Incubate for at least 30 minutes at room temperature.[15]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect and quantify specific proteins involved in apoptosis.[1][5][17]
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.[5][18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[18]
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.[5]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[5]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C.[5]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]
References
- 1. Apoptosis western blot guide | Abcam [abcam.com]
- 2. Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 9. Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to 2-Chloro-6,7-dimethoxyquinazoline and 4-chloro-6,7-dimethoxyquinoline as Synthetic Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the selection of appropriate synthetic intermediates is a critical decision that profoundly influences the efficiency and success of a synthetic route. Among the myriad of heterocyclic scaffolds, quinazolines and quinolines are privileged structures, forming the core of numerous therapeutic agents. This guide provides a detailed comparative analysis of two key halogenated intermediates: 2-chloro-6,7-dimethoxyquinazoline and 4-chloro-6,7-dimethoxyquinoline. This comparison aims to equip researchers with the necessary data to make informed decisions when designing synthetic pathways for novel bioactive molecules.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a synthetic intermediate is paramount for reaction optimization and process development. The following table summarizes the key properties of this compound and 4-chloro-6,7-dimethoxyquinoline.
| Property | This compound | 4-Chloro-6,7-dimethoxyquinoline |
| Molecular Formula | C₁₀H₉ClN₂O₂[1] | C₁₁H₁₀ClNO₂[2][3] |
| Molecular Weight | 224.64 g/mol [1] | 223.66 g/mol [2] |
| Appearance | Off-white solid | Light brown or white to almost white crystalline powder[2] |
| Melting Point | 262-268 °C (dec.)[4][5] | 132 - 136 °C[2] |
| Solubility | Sparingly soluble in DMSO (heated), slightly soluble in Methanol (heated)[4]. The solubility has been determined in 12 different neat organic solvents.[6] | Soluble in DMSO, DMF, and dichloromethane; insoluble in water. |
| pKa | 4.35 ± 0.30 (Predicted)[4] | Not readily available |
Reactivity and Performance in Key Synthetic Reactions
The utility of these intermediates is largely defined by their reactivity in common synthetic transformations, particularly nucleophilic aromatic substitution (SNA_r_) and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Nucleophilic Aromatic Substitution (SNA_r_)
This compound: In the context of the analogous 2,4-dichloro-6,7-dimethoxyquinazoline, the chlorine atom at the C4-position is significantly more reactive towards nucleophilic attack than the one at the C2-position.[1][7][8][9] This regioselectivity is crucial in multi-step syntheses. For instance, in the synthesis of Gefitinib, 2,4-dichloro-6,7-dimethoxyquinazoline is treated with 3-chloro-4-fluoroaniline, with the substitution occurring exclusively at the 4-position in 65% yield.[1]
4-Chloro-6,7-dimethoxyquinoline: The quinoline nitrogen's electron-withdrawing effect, coupled with the activating nature of the chloro group at the 4-position, renders this intermediate highly susceptible to nucleophilic aromatic substitution (SNA_r_).[3] This reactivity is fundamental to its use in the synthesis of various kinase inhibitors.
Quantitative Comparison of Nucleophilic Substitution Reactions:
| Nucleophile | Substrate | Reaction Conditions | Yield (%) | Reference |
| 3-Chloro-4-fluoroaniline | 2,4-Dichloro-6,7-dimethoxyquinazoline | Acetic acid, 55 °C, 2 h | 65 | [1] |
| Various anilines | 2,4-Dichloro-6,7-dimethoxyquinazoline | Isopropanol, reflux, 6 h | Satisfactory | [8][9] |
| 4-(N,N-dimethylamino)-aniline | 6,7-Dimethoxy-2,4-dichloroquinazoline | Dioxane, DIPEA, 80°C, 12h | 65 | [7] |
| 4-Aminophenol | 6,7-Dimethoxy-2,4-dichloroquinazoline | Dioxane, DIPEA, 80°C, 12h | 60 | [7] |
| Substituted anilines | 4-Chloro-6,7-dimethoxyquinoline | Isopropanol, reflux, 5 h | - | [10] |
| 4-Aminophenol | 4-Chloro-6,7-dimethoxyquinoline | N,N-dimethylacetamide, KOH, 90-110 °C, 5 h | 91.33 | [5] |
| 4-Aminophenol | 4-Chloro-6,7-dimethoxyquinoline | DMSO, KOtBu, 90-100 °C, 4 h | 93.5 | [5] |
| 5-((2,3-Dimethoxypyridin-4-yl)oxy)-3,4,6-trimethylpyridin-2-amine | 4-Chloro-6,7-dimethoxyquinoline | DMF, KOtBu, Microwave, 200 °C, 2 h | 67 | [11] |
| 5-((6,7-Dimethoxyquinolin-4-yl)oxy)pyridin-2-amine | 4-Chloro-6,7-dimethoxyquinoline | DMSO, NaH, 90 °C, 1 h | 22 | [11] |
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. The reactivity of chloro-heteroaromatic compounds in this reaction is generally lower than their bromo or iodo counterparts, often requiring more forcing conditions or specialized catalyst systems.
This compound: Reports on the Suzuki coupling of this compound are less common compared to its 4-chloro isomer. However, studies on related 2,4-dichloroquinazolines show that coupling can be achieved, often with regioselectivity favoring the 4-position.[12]
4-Chloro-6,7-dimethoxyquinoline: The Suzuki coupling of 4-chloro-6,7-dimethoxyquinoline with various arylboronic acids has been reported, demonstrating its utility in accessing 4-arylquinoline derivatives.
Quantitative Comparison of Suzuki-Miyaura Coupling Reactions:
| Boronic Acid | Substrate | Catalyst System | Reaction Conditions | Yield (%) | Reference |
| Cyclohexyl boronic acid | 4-Chloro-6,7-dimethoxyquinazoline | Pd(PPh₃)₄, Cs₂CO₃, TBAB | DMF/water, Microwave, 175 °C, 6 min | 76-90 | [13] |
| Various arylboronic acids | 2-Chloro-4,6-dimethoxypyrimidine | Pd(II) precatalysts | MeOH/THF | - | [14] |
| Aryl and heteroaryl boronic acids | 2,4-Dichloropyrimidines | Pd(PPh₃)₄, K₂CO₃ | 1,4-Dioxane/H₂O, Microwave, 100 °C, 20 min | 74 | [15] |
| Arylboronic acids | 4,7-Dichloroquinoline | Phosphine-free Palladium | Water | - | [16] |
Application in Drug Synthesis: EGFR and VEGFR Signaling Pathways
Both intermediates are pivotal in the synthesis of targeted cancer therapies, specifically kinase inhibitors.
This compound is a key precursor for the synthesis of Gefitinib , an epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer.[1][17][18] EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS/RAF/MAPK and PI3K/AKT pathways, leading to cell proliferation and survival.[4][19]
4-Chloro-6,7-dimethoxyquinoline serves as a crucial building block for Cabozantinib and Tivozanib , which are multi-targeted tyrosine kinase inhibitors that potently inhibit vascular endothelial growth factor receptor (VEGFR), c-Met, and other kinases.[7][20][21] The VEGF signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[22][23][24]
Signaling Pathway Diagrams
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Caption: VEGFR signaling pathway and the inhibitory action of Cabozantinib.
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution of 2,4-Dichloro-6,7-dimethoxyquinazoline with an Aniline (Gefitinib Synthesis Intermediate)
Materials:
-
2,4-Dichloro-6,7-dimethoxyquinazoline
-
3-Chloro-4-fluoroaniline
-
Acetic acid
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
Heating mantle
-
Filtration apparatus
Procedure:
-
To a vigorously stirred, pale-pink, homogeneous solution of 3-chloro-4-fluoroaniline (1.2 equivalents) in acetic acid, add neat 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 equivalent) in a single batch at 45 °C.[25]
-
Monitor the temperature with an internal thermometer. After the addition is complete, warm the resulting mixture to 55 °C for a total of 2 hours.[25]
-
The pink solution will turn viscous and then solidify after about 30 minutes, at which point magnetic stirring can be stopped.[25]
-
After the reaction is complete, cool the mixture to room temperature.
-
Isolate the solid product by filtration, wash with a suitable solvent (e.g., cold isopropanol), and dry under vacuum to yield 2-chloro-N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine.
Protocol 2: Nucleophilic Aromatic Substitution of 4-Chloro-6,7-dimethoxyquinoline with an Aniline (Conventional Heating)
Materials:
-
4-Chloro-6,7-dimethoxyquinoline
-
Substituted aniline (e.g., 4-aminophenol) (1.2 equivalents)
-
Isopropanol (or other suitable high-boiling solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating plate
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask, add 4-chloro-6,7-dimethoxyquinoline (1.0 equivalent) and the chosen aniline (1.2 equivalents).[3]
-
Add isopropanol to dissolve the reactants.[3]
-
Heat the mixture to reflux with stirring.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5 hours for anilines.[3]
-
Upon completion, cool the reaction mixture to room temperature.[3]
-
If a precipitate forms, collect the product by filtration and wash with cold isopropanol.[3]
-
If no precipitate forms, remove the solvent under reduced pressure.[3]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 3: Suzuki-Miyaura Coupling of 4-Chloro-6,7-dimethoxyquinazoline with an Arylboronic Acid (Microwave-Assisted)
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents)
-
Cesium carbonate (2 equivalents)
-
Tetrabutylammonium bromide (0.12 equivalents)
-
DMF/water mixture (e.g., 50:10 mL)
-
Microwave reactor vial
-
Standard work-up and purification equipment
Procedure:
-
In a microwave reactor vial, combine 4-chloro-6,7-dimethoxyquinazoline (1.0 equivalent), the arylboronic acid (1.2 equivalents), tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents), cesium carbonate (2 equivalents), and tetrabutylammonium bromide (0.12 equivalents).[13]
-
Add the DMF/water solvent mixture.[13]
-
Seal the vial and heat the reaction mixture under microwave irradiation for 6 minutes at 175 °C.[13]
-
After the reaction, cool the mixture to room temperature.[13]
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.[13]
-
Purify the product by column chromatography (e.g., using a gradient of ethyl acetate and hexane).[13]
Conclusion
Both this compound and 4-chloro-6,7-dimethoxyquinoline are valuable synthetic intermediates with distinct reactivity profiles and applications.
-
This compound (often used in the form of its 2,4-dichloro precursor) offers regioselective reactivity at the 4-position, which is a significant advantage in the synthesis of complex molecules like Gefitinib. Its primary utility lies in the construction of EGFR inhibitors.
-
4-Chloro-6,7-dimethoxyquinoline is a highly reactive intermediate for nucleophilic aromatic substitution at the 4-position, making it a go-to building block for a range of kinase inhibitors, most notably those targeting VEGFR and c-Met, such as Cabozantinib.
The choice between these two intermediates will ultimately depend on the target molecule's core scaffold. For quinazoline-based targets, this compound (or its dichloro derivative) is the logical choice, while for quinoline-based structures, 4-chloro-6,7-dimethoxyquinoline is the preferred starting material. The experimental data and protocols provided in this guide offer a solid foundation for researchers to effectively utilize these versatile intermediates in their synthetic endeavors.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN112979544A - Preparation method of cabozantinib or salt thereof - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. ukm.my [ukm.my]
- 18. researchgate.net [researchgate.net]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of Cabozantinib (S)-Malate [cjph.com.cn]
- 22. researchgate.net [researchgate.net]
- 23. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 24. medium.com [medium.com]
- 25. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Characterization of 2-Chloro-6,7-dimethoxyquinazoline Impurities by LC-MS: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Chloro-6,7-dimethoxyquinazoline is a key building block in the synthesis of several pharmaceutical compounds. The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the characterization of potential impurities in this compound, supported by experimental protocols and data.
Comparison of Analytical Performance: LC-MS vs. Alternative Techniques
LC-MS stands out as a primary analytical tool for impurity profiling due to its high sensitivity and selectivity, enabling both separation and identification of structurally related compounds. While other techniques can be employed, LC-MS offers a more comprehensive analysis.
| Parameter | LC-MS | High-Performance Liquid Chromatography with UV detection (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Specificity | Very High (provides mass-to-charge ratio) | Moderate (relies on chromophores) | High (provides mass spectra) |
| Sensitivity | High (ng to pg levels) | Moderate (µg to ng levels) | High (for volatile compounds) |
| Compound Amenability | Wide range of polar and non-polar, non-volatile compounds | Compounds with UV absorbance | Volatile and thermally stable compounds |
| Structural Information | Provides molecular weight and fragmentation data for identification | None | Provides fragmentation patterns for identification |
| Primary Use Case | Identification and quantification of known and unknown impurities | Routine purity testing and quantification of known impurities | Analysis of residual solvents and volatile impurities |
Potential Impurities in this compound
Based on common synthetic routes, the following impurities are likely to be present in batches of this compound:
-
Impurity A: 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione: A common starting material.
-
Impurity B: 2,4-Dichloro-6,7-dimethoxyquinazoline: A key intermediate and a potential unreacted impurity.
-
Impurity C: 2-Hydroxy-6,7-dimethoxyquinazoline: A potential hydrolysis product.
LC-MS Method for Impurity Profiling
A robust reversed-phase LC-MS method is crucial for the effective separation and detection of this compound and its potential impurities.
Experimental Protocol
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
Comparative Data Summary
The following table summarizes the expected retention times and mass-to-charge ratios for this compound and its potential impurities under the proposed LC-MS method.
| Compound | Expected Retention Time (min) | [M+H]⁺ (m/z) |
| Impurity A: 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione | ~5.2 | 223.07 |
| Impurity C: 2-Hydroxy-6,7-dimethoxyquinazoline | ~8.9 | 221.08 |
| This compound (API) | ~15.8 | 225.05 |
| Impurity B: 2,4-Dichloro-6,7-dimethoxyquinazoline | ~20.1 | 258.99 / 260.99 (isotope pattern) |
Visualizing the Workflow and Impurity Relationships
To better understand the analytical process and the relationship between the API and its impurities, the following diagrams are provided.
LC-MS Experimental Workflow
Synthetic and Degradation Relationships
Conclusion
The presented LC-MS method provides a reliable and sensitive approach for the characterization of impurities in this compound. By combining chromatographic separation with mass spectrometric detection, this method allows for the confident identification and monitoring of process-related impurities and potential degradants, ensuring the quality and safety of this important pharmaceutical intermediate. The detailed protocol and comparative data serve as a valuable resource for researchers and professionals in the field of drug development and quality control.
A Comparative Guide to the DNA Binding and Molecular Docking of 2-Chloro-4-Anilinoquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-chloro-4-anilinoquinazoline derivatives that have been investigated for their DNA binding properties and anticancer activity. The data presented is compiled from peer-reviewed scientific literature, offering an objective analysis of their performance against established DNA-interacting agents. Detailed experimental protocols and molecular docking methodologies are included to support further research and development in this area.
I. Comparative Analysis of DNA Binding and Molecular Docking
Recent studies have highlighted a series of 2-chloro-4-anilinoquinazoline derivatives as promising anticancer agents, with evidence suggesting their mechanism of action involves direct interaction with DNA.[1][2] The following tables summarize the key quantitative data from these studies, comparing the DNA binding affinities and molecular docking scores of these novel compounds with the well-established DNA intercalators, doxorubicin and ethidium bromide.
Table 1: DNA Binding Affinity of 2-Chloro-4-Anilinoquinazoline Derivatives and Comparative Compounds
| Compound | DNA Binding Constant (K_b) (M⁻¹) | Method | Reference |
| Quinazoline-chalcone 14g | 9.3 x 10³ | UV-Visible Spectroscopy | [1] |
| Pyrimidodiazepine 16c | 7.1 x 10³ | UV-Visible Spectroscopy | [1] |
| Doxorubicin | 1.0 - 1.6 x 10⁵ | Optical Methods | [3] |
| Ethidium Bromide | 1.5 x 10⁵ - 6.58 x 10⁴ | Fluorescence Spectroscopy, UV-Visible Spectroscopy | [4][5] |
Table 2: Molecular Docking Scores of 2-Chloro-4-Anilinoquinazoline Derivatives and Comparative Compounds against DNA
| Compound | Binding Energy (kcal/mol) | Docking Software | DNA Target | Reference |
| Quinazoline-chalcone 14g | -8.30 | Not Specified | Calf Thymus DNA | [1] |
| Pyrimidodiazepine 16a | -9.20 | Not Specified | Calf Thymus DNA | [1] |
| Pyrimidodiazepine 16c | -9.90 | Not Specified | Calf Thymus DNA | [1] |
| Doxorubicin | -9.1 to -9.6 | Not Specified | DNA Dodecamer/Hexamer | [6] |
II. Experimental Workflows and Signaling Pathways
To elucidate the interactions of these quinazoline derivatives with DNA, a combination of biophysical techniques and computational modeling is typically employed. The following diagrams illustrate the general workflows for these studies.
III. Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of 2-chloro-4-anilinoquinazoline derivatives' interaction with DNA.
A. UV-Visible Absorption Spectroscopy
This technique is used to monitor the changes in the absorption spectrum of the compounds upon addition of DNA, which can indicate an interaction and allow for the calculation of the binding constant (K_b).
Materials:
-
2-chloro-4-anilinoquinazoline derivative stock solution (in a suitable solvent like DMSO).
-
Calf Thymus DNA (ct-DNA) stock solution in Tris-HCl buffer.
-
Tris-HCl buffer (e.g., 10 mM, pH 7.4).
-
Quartz cuvettes (1 cm path length).
-
UV-Visible spectrophotometer.
Procedure:
-
Prepare a solution of the quinazoline derivative at a fixed concentration in Tris-HCl buffer.
-
Record the initial UV-Vis spectrum of the compound solution from approximately 200-400 nm.
-
Titrate the compound solution with increasing concentrations of the ct-DNA stock solution.
-
After each addition of ct-DNA, allow the solution to equilibrate for a few minutes before recording the UV-Vis spectrum.
-
Correct for the absorbance of ct-DNA by adding the same amount of DNA to a reference cuvette containing only the buffer.
-
Analyze the changes in the absorbance and/or wavelength maxima. Hypochromism (decrease in absorbance) and bathochromism (redshift) are often indicative of intercalative binding.
-
The intrinsic binding constant (K_b) can be calculated by fitting the absorbance data to the Wolfe-Shimer equation or a similar binding model.[7]
B. Fluorescence Spectroscopy
Fluorescence quenching or enhancement assays can provide information about the binding of a compound to DNA.
Materials:
-
Fluorescent quinazoline derivative or a competitive displacement probe (e.g., ethidium bromide).
-
ct-DNA stock solution.
-
Tris-HCl buffer.
-
Fluorimeter.
Procedure (Competitive Binding Assay with Ethidium Bromide):
-
Prepare a solution of ct-DNA and ethidium bromide (EB) in Tris-HCl buffer and allow it to incubate to form the DNA-EB complex.
-
Measure the initial fluorescence emission spectrum of the DNA-EB complex (excitation typically around 520 nm, emission around 600 nm).
-
Add increasing concentrations of the quinazoline derivative to the DNA-EB solution.
-
After each addition, allow the solution to equilibrate and then record the fluorescence spectrum.
-
A decrease in the fluorescence intensity of the DNA-EB complex suggests that the quinazoline derivative is displacing EB from the DNA, indicating a competitive binding interaction.
-
The binding affinity can be quantified using the Stern-Volmer equation.
C. Circular Dichroism (CD) Spectroscopy
CD spectroscopy is employed to detect conformational changes in the DNA secondary structure upon binding of the ligand.
Materials:
-
2-chloro-4-anilinoquinazoline derivative.
-
ct-DNA solution.
-
Tris-HCl buffer.
-
CD spectropolarimeter.
Procedure:
-
Record the CD spectrum of the ct-DNA solution in the absence of the compound. The typical B-form DNA shows a positive band around 275 nm and a negative band around 245 nm.[8]
-
Add increasing concentrations of the quinazoline derivative to the DNA solution.
-
Record the CD spectrum after each addition and equilibration.
-
Changes in the CD signal of DNA, such as an increase or decrease in molar ellipticity or shifts in the peak positions, indicate alterations in the DNA conformation due to the binding of the compound.[8][9][10][11]
D. Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.
Software:
Procedure (General workflow using AutoDock Vina):
-
Receptor Preparation:
-
Obtain a 3D structure of DNA (e.g., from the Protein Data Bank, PDB).
-
Prepare the DNA structure by removing water molecules, adding polar hydrogens, and assigning partial charges. Save the file in the required PDBQT format.[12]
-
-
Ligand Preparation:
-
Generate a 3D structure of the 2-chloro-4-anilinoquinazoline derivative.
-
Assign rotatable bonds and save the ligand in PDBQT format.[12]
-
-
Grid Box Generation:
-
Define the search space for docking by creating a grid box that encompasses the potential binding site on the DNA.[12]
-
-
Docking Simulation:
-
Run the AutoDock Vina simulation, specifying the prepared receptor, ligand, and grid box parameters.
-
-
Analysis of Results:
-
Analyze the output files to determine the binding energies (docking scores) and visualize the predicted binding poses of the ligand with the DNA.[12] This can reveal potential hydrogen bonds and hydrophobic interactions.
-
References
- 1. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA-binding parameters of daunorubicin and doxorubicin in the conditions used for studying the interaction of anthracycline-DNA complexes with cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. One moment, please... [nathan.instras.com]
- 6. mdpi.com [mdpi.com]
- 7. Study on the Interaction between Isatin-β-Thiosemicarbazone and Calf Thymus DNA by Spectroscopic Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. scienceopen.com [scienceopen.com]
- 12. youtube.com [youtube.com]
- 13. dasher.wustl.edu [dasher.wustl.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 16. indico4.twgrid.org [indico4.twgrid.org]
Safety Operating Guide
Navigating the Safe Disposal of 2-Chloro-6,7-dimethoxyquinazoline: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Chloro-6,7-dimethoxyquinazoline, ensuring compliance with hazardous waste regulations and fostering a secure research environment.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on data for structurally similar compounds, this includes chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. In case of skin contact, wash the affected area thoroughly with soap and water. If eye contact occurs, rinse cautiously with water for several minutes.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Identification and Classification:
-
Any unused or unwanted this compound, as well as any materials contaminated with it (e.g., weighing boats, filter paper, gloves), must be treated as hazardous waste.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific waste classification codes.
-
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for waste collection. The container must be in good condition with a secure lid.
-
Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.
-
The label must include the full chemical name ("this compound"), the concentration, and a clear indication of the associated hazards (e.g., "Irritant"). Do not use abbreviations or chemical formulas.
-
-
Waste Accumulation and Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
-
The container must be kept closed at all times, except when adding waste.
-
Segregate the waste container from incompatible materials.
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in an SAA.
-
-
Arranging for Disposal:
-
Once the container is full or the project is complete, contact your institution's EHS department to schedule a waste pickup.
-
Do not attempt to transport the hazardous waste yourself. Trained professionals must handle the transportation and final disposal.
-
-
Empty Container Disposal:
-
An "empty" container that held this compound must be triple-rinsed with a suitable solvent.
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.
-
After triple-rinsing and allowing it to air dry, the container may be disposed of in the regular trash or recycled, depending on institutional policies.
-
Quantitative Data Summary
For the safe management of chemical waste, it is important to be aware of accumulation limits within the laboratory.
| Parameter | Limit | Regulatory Body |
| Maximum Hazardous Waste Accumulation in SAA | 55 gallons | EPA |
| Maximum Acutely Toxic Waste Accumulation in SAA | 1 quart | EPA |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for this compound disposal.
Personal protective equipment for handling 2-Chloro-6,7-dimethoxyquinazoline
This guide provides immediate, essential safety and logistical information for handling 2-Chloro-6,7-dimethoxyquinazoline in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Hazard Identification and Personal Protective Equipment
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on data for structurally similar compounds, it is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It may also be harmful if swallowed.[2]
Personal Protective Equipment (PPE) Requirements
To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[4] |
| Hand Protection | Chemical-resistant Gloves | Inspect gloves before use and refer to the manufacturer's permeability and breakthrough time data.[1] |
| Respiratory Protection | Dust Mask or Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator (such as an N95 mask) should be used if ventilation is inadequate or if irritation is experienced.[4][5] |
| Body Protection | Laboratory Coat/Coveralls | Standard laboratory coat to prevent skin contact. |
| Face Protection | Face Shield | Recommended when there is a risk of splashing. |
Operational and Disposal Plan
A systematic approach to handling and disposal is critical to ensure safety and environmental compliance.
Step-by-Step Handling Protocol
-
Preparation :
-
Donning PPE :
-
Before handling the compound, put on all required PPE as specified in the table above.
-
-
Handling the Compound :
-
In Case of Exposure :
-
Eyes : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][6]
-
Skin : Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical advice.[1][6]
-
Inhalation : Move the person to fresh air. If breathing is difficult or if you feel unwell, call a poison center or doctor.[1][7]
-
Ingestion : Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[1][6]
-
-
Storage :
Disposal Plan
-
Waste Characterization : Chemical waste generators must determine if the discarded chemical is classified as hazardous waste by consulting local, regional, and national regulations.[6]
-
Containerization : Collect waste material in a suitable, closed, and properly labeled container for disposal.
-
Disposal Route : Dispose of the contents and container at an approved waste disposal plant.[1][6][7]
-
Environmental Precaution : Do not allow the product to enter drains or waterways.[8]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. 2,4-Dichloro-6,7-dimethoxyquinazoline 97 27631-29-4 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
